molecular formula C28H29NO7 B1683491 YM-17690 CAS No. 108806-41-3

YM-17690

Cat. No.: B1683491
CAS No.: 108806-41-3
M. Wt: 491.5 g/mol
InChI Key: UXHPYKYCGVQOFX-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

3-[4-(carboxymethoxy)-3-[[4-(4-phenylbutoxy)benzoyl]amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO7/c30-26(31)16-10-21-9-15-25(36-19-27(32)33)24(18-21)29-28(34)22-11-13-23(14-12-22)35-17-5-4-8-20-6-2-1-3-7-20/h1-3,6-7,9,11-15,18H,4-5,8,10,16-17,19H2,(H,29,34)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHPYKYCGVQOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)CCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148749
Record name YM 17690
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108806-41-3
Record name YM 17690
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108806413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 17690
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-17690
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW44EA7XX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

YM-254890: A Technical Guide to the Selective Gαq/11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of G proteins. Discovered as a natural product from the soil bacterium Chromobacterium sp. QS3666, YM-254890 has emerged as an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways and as a potential starting point for the development of novel therapeutics.[1][2][3] This document details the mechanism of action, chemical properties, and biological activity of YM-254890. It presents a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of its role in signaling pathways and experimental workflows.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[4] These receptors transduce a wide array of extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are classified into four main families: Gαs, Gαi/o, Gα12/13, and Gαq/11.[5] The Gαq/11 family, upon activation, stimulates phospholipase C-β (PLCβ), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][5]

The development of selective inhibitors for specific G protein subfamilies has been a long-standing challenge. YM-254890 and the structurally similar natural product FR900359 are currently the only known potent and selective inhibitors of the Gαq/11 subfamily.[6][7] This unique selectivity makes YM-254890 an essential tool for investigating the physiological and pathological roles of Gαq/11 signaling.

Chemical Properties and Structure

YM-254890 is a cyclic depsipeptide with a complex structure.[8][9] Its macrocyclic core is composed of several non-proteogenic amino acids. The chemical structure and properties of YM-254890 are summarized below.

PropertyValueReference
Molecular Formula C46H69N7O15[10]
Molecular Weight 960.09 g/mol [10]
Source Chromobacterium sp. QS3666[1][8]
Appearance White to off-white solid
Solubility Soluble in DMSO[10]

Mechanism of Action

YM-254890 selectively inhibits the Gαq, Gα11, and Gα14 proteins.[6][7] Its mechanism of action involves binding to a hydrophobic cleft on the Gαq subunit, specifically at the interface between the Ras-like and helical domains.[4][8] This binding event stabilizes the GDP-bound, inactive conformation of the Gαq subunit.[4] By preventing the exchange of GDP for GTP, YM-254890 effectively blocks the activation of the G protein, thereby inhibiting all downstream signaling events.[2][4][5]

A key feature of YM-254890 is its high selectivity for the Gαq/11 subfamily over other G protein families like Gαs, Gαi/o, and Gα12/13.[1]

Quantitative Data

The inhibitory potency of YM-254890 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of YM-254890 in Functional Assays

AssayReceptor/StimulusCell Type/SystemIC50 ValueReference(s)
Platelet AggregationADP (2 µM)Human platelet-rich plasma0.37 µM[1]
Platelet AggregationADP (5 µM)Human platelet-rich plasma0.39 µM[1]
Platelet AggregationADP (20 µM)Human platelet-rich plasma0.51 µM[1]
Intracellular Ca2+ Mobilization2MeSADPC6-15 cells expressing human P2Y1 receptor0.031 µM[1]
Intracellular Ca2+ MobilizationATP/UTPHCAE cells expressing P2Y2 receptor50 nM[10]
Intracellular Ca2+ MobilizationADPPlatelets (in vitro)2 µM[10]
IP1 ProductionCarbacholCHO cells expressing M1 receptor95 nM[10]

Table 2: Binding Affinity and Kinetics

ParameterValueSystemReference(s)
pKD7.96Human platelet membranes (YM-derived radiotracer)[7]
Residence Time3.8 min (at 37 °C)Gq proteins[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of YM-254890 in research. Below are representative protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of YM-254890 to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Culture and Plating:

    • Culture cells expressing the Gαq/11-coupled receptor of interest in appropriate media.

    • The day before the assay, seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.[12]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).[12] The final concentration of the dye should be optimized for the cell type.

    • Remove the growth medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]

  • Inhibitor and Agonist Addition:

    • Wash the cells with the physiological buffer to remove extracellular dye.

    • Add YM-254890 at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).[12]

    • Add the agonist at a predetermined concentration (e.g., EC80) to stimulate the receptor.

    • Continue to record the fluorescence signal for 1-2 minutes.[12]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition against the concentration of YM-254890 and fit the data to a dose-response curve to determine the IC50 value.

GTPγS Binding Assay

This biochemical assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Membrane Preparation:

    • Prepare cell membranes from cells or tissues expressing the Gαq/11-coupled receptor of interest.

  • Assay Setup:

    • In a 96-well plate, add the following components in order: assay buffer (containing HEPES, MgCl2, NaCl), GDP, cell membranes, and varying concentrations of YM-254890.[13]

    • Add the agonist to stimulate the receptor. For antagonist mode, pre-incubate with YM-254890 before adding the agonist.

    • Initiate the reaction by adding [35S]GTPγS.[14]

  • Incubation and Termination:

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[13]

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[14]

  • Quantification and Data Analysis:

    • Wash the filters with ice-cold buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[14]

    • Calculate the specific binding and plot the data to determine the IC50 of YM-254890.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout of Gαq/11 activation.

  • Cell Labeling and Plating:

    • Label the cells with myo-[3H]inositol overnight in inositol-free medium.[15]

    • Wash the cells and plate them in a multi-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with YM-254890 at various concentrations in a buffer containing LiCl (to inhibit IP1 degradation).[16]

    • Stimulate the cells with an agonist for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).[15]

  • IP Extraction and Quantification:

    • Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography or a commercial kit.[17]

    • Quantify the amount of [3H]IP1 using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP1 accumulation by YM-254890 and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Gq_Signaling_Pathway GPCR GPCR G_protein Gαq/βγ GPCR->G_protein Activates PLC PLCβ G_protein->PLC Activates YM254890 YM-254890 YM254890->G_protein Inhibits (GDP/GTP Exchange) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Gαq/11 signaling pathway and the inhibitory action of YM-254890.

Experimental Workflow Diagram

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing Gαq-coupled receptor start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_inhibitor Add YM-254890 (various concentrations) load_dye->add_inhibitor read_baseline Measure baseline fluorescence add_inhibitor->read_baseline add_agonist Add agonist to stimulate receptor read_baseline->add_agonist read_signal Measure fluorescence signal change add_agonist->read_signal analyze_data Analyze data and determine IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay to determine the IC50 of YM-254890.

Conclusion

YM-254890 stands as a cornerstone tool for the pharmacological investigation of Gαq/11-mediated signaling. Its high potency and selectivity provide researchers with a reliable means to delineate the roles of this important G protein subfamily in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of YM-254890 in the laboratory, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutic strategies. The ongoing research into the structure-activity relationships of YM-254890 and its analogs may lead to the development of even more potent and specific Gαq/11 inhibitors with improved drug-like properties.[2][3][4][18]

References

The Discovery and Origin of YM-254890: A Selective Gαq/11 Inhibitor from Chromobacterium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, crucial signaling molecules involved in a myriad of physiological processes. This cyclic depsipeptide, originally isolated from a soil bacterium, has emerged as an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways and as a lead compound for the development of novel therapeutics targeting a range of diseases, including thrombosis and uveal melanoma. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of YM-254890, with a focus on its production from Chromobacterium sp., purification, and the experimental protocols used to elucidate its mechanism of action.

Discovery and Origin

YM-254890 was discovered by researchers at Yamanouchi Pharmaceutical Co., Ltd. during a screening program for novel platelet aggregation inhibitors. The producing microorganism, strain QS3666, was isolated from a soil sample collected in Okutama, Tokyo, Japan. Morphological and physiological analysis identified the strain as belonging to the genus Chromobacterium.

The compound was first reported in 2003 as a potent inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma. Subsequent studies revealed its highly selective inhibitory activity against the Gαq/11 subfamily of G proteins, making it a landmark discovery in the field of G protein signaling.

Physicochemical Properties and Structure

YM-254890 is a complex cyclic depsipeptide with the chemical formula C46H69N7O15 and a molecular weight of 960.09. It is structurally similar to another natural product, FR900359, differing only in two substituents. These subtle structural differences, however, can lead to variations in their pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of YM-254890

PropertyValueReference
Molecular FormulaC46H69N7O15
Molecular Weight960.09
Calculated logP1.37
Polar Surface Area285 Ų
Hydrogen Bond Donors5
Hydrogen Bond Acceptors22

Production from Chromobacterium sp. QS3666

The production of YM-254890 is achieved through the fermentation of Chromobacterium sp. QS3666. While the specific, optimized industrial fermentation protocols are proprietary, a general representative methodology can be outlined based on standard practices for bacterial fermentation.

Fermentation Protocol (Representative)
  • Inoculum Preparation: A seed culture of Chromobacterium sp. QS3666 is prepared by inoculating a suitable liquid medium (e.g., ISP-2 medium) and incubating for a defined period (e.g., 96 hours at 30°C) to achieve a high density of viable cells.

  • Production Fermentation: The production medium, typically containing a combination of carbon sources (e.g., glucose, corn starch), nitrogen sources (e.g., soybean meal), and mineral salts (e.g., CaCO3), is inoculated with the seed culture. The fermentation is carried out in a shaker or bioreactor under controlled conditions of temperature (e.g., 30°C), pH (e.g., initial pH of 7.0), and aeration for an extended period (e.g., 10-12 days) to allow for the biosynthesis of YM-254890.

Isolation and Purification

YM-254890 is purified from the culture broth of Chromobacterium sp. QS3666 through a multi-step process involving extraction and chromatography.

Purification Protocol
  • Solvent Extraction: The culture supernatant is subjected to solvent extraction to separate YM-254890 from the aqueous phase.

  • Chromatography: The crude extract is then purified using a series of chromatographic techniques:

    • ODS (Octadecyl-silica) Flash Chromatography: This reversed-phase chromatography step provides an initial separation based on hydrophobicity.

    • Silica Gel Flash Chromatography: This normal-phase chromatography step further purifies the compound based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC to yield highly pure YM-254890.

Mechanism of Action: Selective Inhibition of Gαq/11

YM-254890 exerts its biological effects by selectively inhibiting the Gαq/11 subfamily of G proteins. It functions by binding to a hydrophobic cleft in the Gαq subunit, preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). This locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades.

The activation of Gαq/11-coupled receptors, such as the P2Y1 receptor, normally leads to the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting Gαq/11, YM-254890 effectively blocks this entire signaling pathway.

Gq_signaling_pathway cluster_receptor GPCR Activation cluster_gprotein G Protein Cycle cluster_downstream Downstream Signaling Agonist Agonist (e.g., ADP) GPCR Gαq/11-coupled Receptor (e.g., P2Y1) Agonist->GPCR Binds Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange Gbetagamma Gβγ PLC Phospholipase C-β (PLC-β) Gq_active->PLC Activates YM254890 YM-254890 YM254890->Gq_inactive Inhibits GDP Release PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Gαq/11 signaling pathway and the inhibitory action of YM-254890.

Biological Activity and Quantitative Data

The primary biological activity of YM-254890 is the inhibition of platelet aggregation through the blockade of the P2Y1 receptor-mediated signaling pathway. This has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro Inhibitory Activity of YM-254890

AssayAgonistSystemIC50 ValueReference
Platelet AggregationADP (2 µM)Human platelet-rich plasma0.37 µM
Platelet AggregationADP (5 µM)Human platelet-rich plasma0.39 µM
Platelet AggregationADP (20 µM)Human platelet-rich plasma0.51 µM
Intracellular Ca²⁺ Mobilization2MeSADPP2Y1-expressing C6-15 cells0.031 µM
Intracellular Ca²⁺ ElevationADPPlatelets0.92 ± 0.28 µM
P-selectin ExpressionADPPlatelets0.51 ± 0.02 µM
P-selectin ExpressionTRAPPlatelets0.16 ± 0.08 µM

Key Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of YM-254890 to inhibit platelet aggregation in response to ADP.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Assay Procedure:

    • PRP is pre-incubated with various concentrations of YM-254890 or vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer.

    • Platelet aggregation is initiated by the addition of a submaximal concentration of ADP (e.g., 5 µM).

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time (e.g., 5-10 minutes).

    • The IC50 value is calculated from the concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay determines the effect of YM-254890 on agonist-induced increases in intracellular calcium concentration.

  • Cell Culture and Loading: Cells endogenously or recombinantly expressing a Gαq/11-coupled receptor (e.g., P2Y1) are cultured to an appropriate density. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Assay Procedure:

    • The dye-loaded cells are washed and pre-incubated with various concentrations of YM-254890 or vehicle control.

    • The baseline fluorescence is measured using a fluorometric imaging plate reader or a similar instrument.

    • The cells are then stimulated with an appropriate agonist (e.g., 2MeSADP).

    • The change in fluorescence, indicative of a change in intracellular calcium concentration, is recorded over time.

    • The IC50 value is determined by analyzing the concentration-dependent inhibition of the calcium response.

experimental_workflow cluster_discovery Discovery & Production cluster_purification Purification cluster_characterization Characterization soil_sample Soil Sample (Okutama, Tokyo) isolation Isolation of Chromobacterium sp. QS3666 soil_sample->isolation fermentation Fermentation isolation->fermentation culture_broth Culture Broth containing YM-254890 fermentation->culture_broth extraction Solvent Extraction culture_broth->extraction ods_chromo ODS Chromatography extraction->ods_chromo silica_chromo Silica Gel Chromatography ods_chromo->silica_chromo hplc Preparative HPLC silica_chromo->hplc pure_ym Pure YM-254890 hplc->pure_ym platelet_assay Platelet Aggregation Assay pure_ym->platelet_assay calcium_assay Intracellular Calcium Mobilization Assay pure_ym->calcium_assay mechanism_study Mechanism of Action Studies pure_ym->mechanism_study biological_activity Biological Activity (IC50 determination) platelet_assay->biological_activity calcium_assay->biological_activity mechanism_study->biological_activity

Caption: Experimental workflow for the discovery and characterization of YM-254890.

Conclusion

The discovery of YM-254890 from Chromobacterium sp. has provided the scientific community with a powerful tool to investigate Gαq/11-mediated signaling. Its high potency and selectivity have made it indispensable for both basic research and as a starting point for the development of new therapeutic agents. This guide has summarized the key technical aspects of its origin, production, and characterization, providing a valuable resource for researchers in the field of drug discovery and molecular pharmacology.

chemical structure and synthesis of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of YM-254890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins.

Chemical Structure

YM-254890 is a complex cyclic depsipeptide natural product.[1][2] Its structure is characterized by a macrocyclic core composed of seven building blocks: D-phenyllactic acid (D-Pla), N-methyl-dehydroalanine (N-Me-Dha), alanine (B10760859) (Ala), N-methyl-alanine (N-Me-Ala), hydroxyleucine (Hle), N,O-dimethyl-threonine (N,O-Me2-Thr), and N-acetyl-threonine (N-Ac-Thr).[1][2] An additional N-acetyl-hydroxyleucine (N-Ac-Hle) side chain is attached to the hydroxyl group of the core hydroxyleucine residue.[1]

The molecule contains several uncommon amino acids, including two residues of β-hydroxyleucine, N,O-dimethylthreonine, and N-methyldehydroalanine. YM-254890 can exist as a mixture of two conformers, which is attributed to the geometry of the amide bond between D-phenyllactic acid and N-methyldehydroalanine.

Table 1: Physicochemical Properties of YM-254890

PropertyValue
Molecular FormulaC44H65N7O13
Molecular Weight960.09 g/mol [3]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and Methanol

Synthesis of YM-254890

The first total synthesis of YM-254890 was a significant achievement, providing a reliable source of this valuable research tool and enabling the synthesis of analogues for structure-activity relationship (SAR) studies.[4][5] The synthetic strategy employs a convergent approach, combining solution-phase synthesis for key building blocks and solid-phase peptide synthesis (SPPS) to assemble the linear precursor, followed by a final macrolactamization step.[4][5]

Retrosynthetic Analysis

The retrosynthetic analysis of YM-254890 identified three key building blocks that could be synthesized separately and then coupled together on a solid support. The final steps involve the formation of the N-methyldehydroalanine moiety and the macrocyclization.

G YM_254890 YM-254890 Linear_Precursor Linear Depsipeptide Precursor YM_254890->Linear_Precursor Macrolactamization Building_Block_1 Building Block 1 (D-Pla-N-Me-Dha-Ala) Linear_Precursor->Building_Block_1 Building_Block_2 Building Block 2 (N-Me-Ala-β-HyLeu) Linear_Precursor->Building_Block_2 Building_Block_3 Building Block 3 (N,O-Me2-Thr-β-HyLeu-N-Ac-Thr) Linear_Precursor->Building_Block_3 Solid_Support Solid Support Building_Block_1->Solid_Support Building_Block_2->Solid_Support Building_Block_3->Solid_Support

Caption: Retrosynthetic analysis of YM-254890.

Experimental Protocols

The synthesis of the three key building blocks is achieved through standard solution-phase peptide coupling and esterification reactions. Detailed procedures involve the use of protecting groups to mask reactive functional groups and coupling reagents to facilitate amide and ester bond formation.

Protocol for a Representative Coupling Step (Building Block Synthesis):

  • Dissolve the N-protected amino acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.0 eq.) in an appropriate aprotic solvent (e.g., DMF).

  • Add a tertiary amine base (e.g., DIEA, 2.0 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Add the amino acid or hydroxy acid ester with a free amine or hydroxyl group (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

The linear precursor of YM-254890 is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based SPPS.[6][7][8]

SPPS Workflow:

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., DCM) for 30 minutes.

  • First Amino Acid Loading: Attach the C-terminal amino acid of a building block to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Coupling: Couple the next Fmoc-protected building block using a suitable coupling reagent and base.

  • Repeat: Repeat the deprotection and coupling steps until the entire linear sequence is assembled.

  • Cleavage from Resin: Cleave the linear depsipeptide from the resin using a mildly acidic solution (e.g., TFA/DCM).

G Start Start: Resin Swelling Load_AA1 Load First Building Block Start->Load_AA1 Deprotection Fmoc Deprotection Load_AA1->Deprotection Coupling Couple Next Building Block Deprotection->Coupling Wash Wash Coupling->Wash Repeat More Building Blocks? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin Repeat->Cleavage No End End: Linear Precursor Cleavage->End

Caption: Solid-Phase Peptide Synthesis Workflow for the Linear Precursor.

The final step in the synthesis is the macrolactamization of the linear precursor to form the cyclic depsipeptide.[9][10] This is a critical step that is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Protocol for Macrolactamization:

  • Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM).

  • Add a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIEA or NaHCO3).

  • Stir the reaction at room temperature for 12-48 hours.

  • Monitor the reaction for the disappearance of the linear precursor and the formation of the cyclic product by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to yield YM-254890.

Table 2: Summary of Synthetic Steps and Key Reagents

StepDescriptionKey Reagents/Conditions
Building Block Synthesis Solution-phase coupling of amino and hydroxy acids.HATU, DIEA, DMF
Solid-Phase Synthesis Assembly of the linear precursor on a solid support.Fmoc-protected building blocks, 20% piperidine/DMF, HATU, DIEA, 2-Cl-Trt resin
Cleavage from Resin Release of the linear precursor from the solid support.TFA/DCM
Macrolactamization Intramolecular cyclization to form the macrocycle.High dilution, HATU, DIEA, DMF
Purification Isolation of the final product.Preparative HPLC

Mechanism of Action and Signaling Pathway

YM-254890 is a highly selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1] It exerts its inhibitory effect by binding to a hydrophobic cleft between the GTPase and helical domains of the Gαq subunit. This binding stabilizes the GDP-bound, inactive conformation of the G protein, thereby preventing the exchange of GDP for GTP, which is a crucial step in G protein activation.[11] By locking the Gαq protein in its inactive state, YM-254890 effectively blocks the downstream signaling cascade.

The Gq signaling pathway, which is inhibited by YM-254890, plays a critical role in various physiological processes. Activation of Gq-coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_protein Gαq (GDP) GPCR->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response Agonist Agonist Agonist->GPCR YM_254890 YM-254890 YM_254890->Gq_protein inhibits (stabilizes GDP-bound state)

Caption: The Gq Signaling Pathway and the inhibitory action of YM-254890.

Key Experimental Assays

The biological activity of YM-254890 and its analogues is typically evaluated using a panel of in vitro assays that measure different aspects of Gq signaling.

GTPγS Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gαq subunit.[13][14] A decrease in [³⁵S]GTPγS binding in the presence of the compound indicates inhibition of GDP/GTP exchange.[11]

Protocol Outline:

  • Prepare cell membranes expressing the Gq-coupled receptor of interest.

  • Incubate the membranes with the test compound (e.g., YM-254890) for a defined period.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • After incubation, terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a key downstream event in the Gq signaling pathway.[15][16][17][18] A fluorescent calcium indicator dye (e.g., Fluo-4 or Fura-2) is loaded into cells, and changes in fluorescence upon receptor activation are monitored.

Protocol Outline:

  • Plate cells expressing the Gq-coupled receptor in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with the test compound or vehicle.

  • Stimulate the cells with an agonist for the Gq-coupled receptor.

  • Measure the change in fluorescence over time using a fluorescence plate reader. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of Gq signaling.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[19][20][21][22][23] This assay is often performed using a homogeneous time-resolved fluorescence (HTRF) format.[16]

Protocol Outline:

  • Seed cells expressing the Gq-coupled receptor in a multi-well plate.

  • Pre-treat the cells with the test compound.

  • Stimulate the cells with an agonist in the presence of LiCl (which inhibits the degradation of IP1).

  • Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • After incubation, measure the HTRF signal. A decrease in the signal in the presence of the test compound reflects the inhibition of IP1 production.

Table 3: Summary of Key Biological Assays

AssayPrincipleReadoutInformation Obtained
GTPγS Binding Measures the binding of a radiolabeled non-hydrolyzable GTP analogue to the Gα subunit.RadioactivityDirect measure of GDP/GTP exchange inhibition.
Calcium Mobilization Detects changes in intracellular calcium levels using a fluorescent dye.FluorescenceFunctional measure of a key downstream signaling event.
IP1 Accumulation Quantifies the accumulation of a stable IP3 metabolite using HTRF.Time-Resolved FluorescenceRobust and sensitive measure of PLC activation.

This technical guide provides a foundational understanding of the chemical structure, synthesis, and biological evaluation of YM-254890. For more detailed experimental procedures and data, it is recommended to consult the primary scientific literature cited herein.

References

Decoding Gαq Signaling: An In-depth Guide for Cellular and Molecular Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of Gαq signaling pathways is paramount for dissecting cellular communication and developing novel therapeutics. This technical guide provides an in-depth exploration of the core components, regulatory mechanisms, and experimental approaches for studying Gαq signaling in cell culture.

The Gαq signaling cascade is a ubiquitous and vital pathway initiated by the activation of a diverse family of G protein-coupled receptors (GPCRs). These receptors respond to a wide array of extracellular stimuli, including hormones, neurotransmitters, and autacoids, to regulate a multitude of physiological processes ranging from smooth muscle contraction and secretion to cell growth and differentiation. Dysregulation of this pathway is implicated in numerous diseases, making it a critical area of study for drug discovery and development.

The Core Gαq Signaling Pathway

The canonical Gαq signaling pathway begins with the binding of an agonist to a specific GPCR, inducing a conformational change in the receptor. This activated receptor then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the heterotrimeric Gq protein, promoting the exchange of GDP for GTP. The binding of GTP triggers the dissociation of the Gαq subunit from the Gβγ dimer, allowing both components to interact with downstream effectors.

The primary effector of the activated Gαq-GTP subunit is Phospholipase C-β (PLCβ).[1] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3, a small, soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding event triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium signal is a key transducer of the Gαq pathway, activating a host of downstream calcium-sensitive proteins, including calmodulin and various protein kinases.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the signal to control diverse cellular functions.

G_alpha_q_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gαq-Coupled Receptor Agonist->GPCR Binds G_protein Gαqβγ (inactive) GPCR->G_protein Activates G_alpha_q_GTP Gαq-GTP (active) G_protein->G_alpha_q_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C-β (PLCβ) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Activates G_alpha_q_GTP->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC_inactive Co-activates Downstream Downstream Cellular Responses Ca_release->Downstream Modulates PKC_active PKC (active) PKC_inactive->PKC_active PKC_active->Downstream Phosphorylates IP3R->Ca_release Opens Calcium_Imaging_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_Dye Prepare Fura-2 AM loading solution Incubate_Overnight->Prepare_Dye Load_Cells Load cells with Fura-2 AM Prepare_Dye->Load_Cells Wash_Cells Wash cells to remove excess dye Load_Cells->Wash_Cells Measure_Baseline Measure baseline fluorescence (340/380 nm ratio) Wash_Cells->Measure_Baseline Inject_Agonist Inject agonist Measure_Baseline->Inject_Agonist Record_Response Record fluorescence changes Inject_Agonist->Record_Response Analyze_Data Analyze data and determine EC50 Record_Response->Analyze_Data End End Analyze_Data->End IP1_Accumulation_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_LiCl Add stimulation buffer with LiCl Incubate_Overnight->Add_LiCl Add_Agonist Add agonist and incubate Add_LiCl->Add_Agonist Lyse_Cells Lyse cells Add_Agonist->Lyse_Cells Transfer_Lysate Transfer lysate to ELISA plate Lyse_Cells->Transfer_Lysate Add_Reagents Add IP1-d2 and anti-IP1 antibody Transfer_Lysate->Add_Reagents Incubate_ELISA Incubate for competitive binding Add_Reagents->Incubate_ELISA Read_Plate Read plate with HTRF reader Incubate_ELISA->Read_Plate Analyze_Data Analyze data and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

YM-254890: A Technical Guide to its Inhibitory Effect on Gαq-Mediated GDP/GTP Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins. YM-254890 exerts its effect by uniquely arresting the G protein cycle at its inactive state, preventing the crucial exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This document details the molecular mechanism of YM-254890, presents quantitative data on its inhibitory activity, and provides comprehensive protocols for key biochemical assays used to characterize its function. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.

Introduction to YM-254890

YM-254890 is a cyclic depsipeptide that was first isolated from the culture broth of Chromobacterium sp.[1] It has emerged as an invaluable pharmacological tool for dissecting Gαq-mediated signaling pathways.[2][3] The Gαq/11 family of G proteins, upon activation by G protein-coupled receptors (GPCRs), stimulates phospholipase C-β (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. YM-254890 selectively targets the Gαq, Gα11, and Gα14 subunits, with no significant activity against other G protein families like Gαs, Gαi/o, or Gα12/13, making it a highly specific inhibitor.[2]

Molecular Mechanism of Action

YM-254890 functions as a non-competitive allosteric inhibitor of GDP/GTP exchange.[4] X-ray crystallography studies have revealed that YM-254890 binds to a hydrophobic cleft on the Gαq subunit, located between the Ras-like GTPase domain and the all-helical domain.[2][5] This binding event stabilizes the Gαq subunit in its inactive, GDP-bound conformation.[2][5]

The key aspects of its mechanism include:

  • Stabilization of the GDP-Bound State: YM-254890 effectively "glues" the switch I region of the Gαq subunit in an inactive conformation, preventing the conformational changes necessary for GDP release.[2][5]

  • Inhibition of Nucleotide Exchange: By locking Gαq in the GDP-bound state, YM-254890 directly blocks the exchange of GDP for GTP, which is the pivotal step in G protein activation.[2][5]

  • Prevention of Downstream Signaling: As the Gαq subunit cannot be activated, it is unable to stimulate its downstream effector, PLCβ, thereby inhibiting the production of second messengers and subsequent cellular responses.

Quantitative Analysis of YM-254890 Inhibition

The inhibitory potency of YM-254890 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: IC₅₀ Values of YM-254890 in Gαq-Mediated Signaling

Assay TypeCell Line/SystemGαq-Coupled ReceptorMeasured ResponseIC₅₀ Value
Calcium MobilizationC6-15 cellsP2Y₁Increase in intracellular Ca²⁺0.031 µM[6]
Calcium MobilizationHuman Platelet-Rich PlasmaP2Y₁ADP-induced Ca²⁺ increase~2 µM
IP₁ AccumulationCHO cellsM₁ MuscarinicCarbachol-induced IP₁ production95 nM
ERK1/2 PhosphorylationHuman Coronary Artery Endothelial Cells (HCAEC)P2Y₂UTP-activated ERK1/2 phosphorylation~1-2 nM[7]
Platelet AggregationHuman Platelet-Rich PlasmaP2Y₁ADP-induced platelet aggregation0.37 - 0.51 µM[6]
SRE-Luciferase Reporter AssayHEK293 cellsM₁ MuscarinicCarbachol-induced SRE activation~30 nM[1]

Table 2: Binding Affinity of YM-254890 Analogues

RadiotracerPreparationpKD
YM-derived radiotracerHuman platelet membranes7.96[3]
FR900359-derived radiotracerHuman platelet membranes8.45[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of YM-254890's effects.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding is a direct measure of the blockage of GDP/GTP exchange.

Materials:

  • Cell membranes expressing the Gαq-coupled receptor of interest

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • GDP (Guanosine Diphosphate)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Agonist for the receptor of interest

  • YM-254890

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR and Gαq.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • 20 µg of cell membranes

    • Assay Buffer

    • 10 µM GDP

    • Varying concentrations of YM-254890 or vehicle control.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow YM-254890 to bind to the Gαq protein.

  • Initiation of Reaction: Add the agonist of interest at a predetermined concentration and 0.1 nM [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³⁵S]GTPγS binding against the concentration of YM-254890 to determine the IC₅₀ value.

Fluorescence-Based GDP/GTP Exchange Assay

This real-time assay monitors the exchange of fluorescently labeled GDP for unlabeled GTP.

Materials:

  • Purified Gαq protein

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • BODIPY-FL-GDP (fluorescent GDP analog)

  • GTP (non-fluorescent)

  • YM-254890

  • Fluorometer

Procedure:

  • Loading of Gαq with BODIPY-FL-GDP: Incubate purified Gαq protein with a 2-fold molar excess of BODIPY-FL-GDP in the assay buffer containing 10 mM EDTA for 30 minutes at room temperature in the dark. The EDTA facilitates the release of pre-bound GDP.

  • Stabilization of Loading: Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.

  • Removal of Unbound Nucleotide: Remove unbound BODIPY-FL-GDP using a desalting column.

  • Reaction Setup: In a black 96-well plate, add the BODIPY-FL-GDP-loaded Gαq protein and varying concentrations of YM-254890 or vehicle.

  • Baseline Reading: Measure the initial fluorescence intensity using a fluorometer (e.g., excitation at 485 nm, emission at 520 nm).

  • Initiation of Exchange: Initiate the nucleotide exchange by adding a high concentration of non-fluorescent GTP (e.g., 100 µM).

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity at regular intervals for 30-60 minutes. The displacement of BODIPY-FL-GDP by GTP will result in a decrease in fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration of YM-254890. Plot the rate of exchange against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Gαq Signaling Pathway and Point of Inhibition by YM-254890

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP-Gβγ GPCR->Gq_inactive 2. Activation Gq_active Gαq-GTP Gq_inactive->Gq_active 3. GDP/GTP Exchange PLC PLCβ Gq_active->PLC 4. Effector Activation PIP2 PIP₂ PLC->PIP2 5. Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist Agonist Agonist->GPCR 1. Binding YM254890 YM-254890 YM254890->Gq_inactive Inhibits

Caption: Gαq signaling pathway and the inhibitory action of YM-254890.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

GTPgS_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing GPCR & Gαq) start->prep_membranes setup_reaction Set up Reaction: Membranes, Assay Buffer, GDP, YM-254890/Vehicle prep_membranes->setup_reaction pre_incubation Pre-incubate (30°C, 15 min) setup_reaction->pre_incubation initiate_reaction Initiate Reaction: Add Agonist & [³⁵S]GTPγS pre_incubation->initiate_reaction incubation Incubate (30°C, 60 min) initiate_reaction->incubation terminate_reaction Terminate by Filtration (Glass Fiber Filters) incubation->terminate_reaction wash_filters Wash Filters (3x with ice-cold buffer) terminate_reaction->wash_filters quantify Quantify Radioactivity (Scintillation Counting) wash_filters->quantify analyze Data Analysis (IC₅₀ Determination) quantify->analyze end End analyze->end

References

An In-depth Technical Guide to YM-254890: A Potent and Selective Tool for Interrogating Gαq/11-Mediated GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-254890, a powerful and selective inhibitor of the Gαq/11 family of G proteins. Its unique mechanism of action makes it an invaluable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways, validating novel drug targets, and advancing our understanding of cellular communication.

Core Concepts: Understanding Gαq/11 Signaling and its Inhibition by YM-254890

G protein-coupled receptors are the largest family of membrane proteins in the human genome and are the targets of a significant portion of modern pharmaceuticals.[1] Upon activation by an extracellular ligand, GPCRs catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, leading to its activation and dissociation into a Gα subunit and a Gβγ dimer. The Gαq/11 family, comprising Gαq, Gα11, Gα14, and Gα15/16, primarily signals through the activation of phospholipase C-β (PLC-β).[1][2] This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.[3][4]

YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. that acts as a highly potent and selective inhibitor of the Gαq/11 family (specifically Gαq, Gα11, and Gα14).[1][2] Its mechanism of action is unique; it functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] YM-254890 binds to the Gαq/11 subunit, stabilizing the GDP-bound inactive state and preventing the exchange for GTP, thereby blocking the activation of the G protein.[1][2][5] This "allosteric glue" effect effectively uncouples the GPCR from its downstream signaling cascade.[6][7]

Quantitative Data: Potency and Selectivity of YM-254890

The inhibitory potency of YM-254890 has been characterized in various cellular and biochemical assays. The following tables summarize key quantitative data, demonstrating its efficacy and selectivity.

Assay TypeReceptor/StimulusCell Type/SystemIC50 ValueReference
Platelet AggregationADPHuman platelet-rich plasma0.37 - 0.51 µM[8]
Intracellular Ca2+ Mobilization2MeSADP (P2Y1 agonist)C6-15 cells expressing human P2Y10.031 µM[8]
Intracellular Ca2+ MobilizationUTP (P2Y2 agonist)Human Coronary Artery Endothelial Cells (HCAEC)3 nM[9]
Intracellular Ca2+ ElevationADPPlatelets0.92 µM[10]
P-selectin ExpressionADPPlatelets0.51 µM[10]
P-selectin ExpressionThrombin Receptor Agonist Peptide (TRAP)Platelets0.16 µM[10]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and agonist concentration used.

While highly selective for the Gαq/11 family, some studies have reported potential effects on other G protein pathways at higher concentrations, including inhibition of Gαs-mediated signaling and a "biased inhibition" of Gαi/o-mediated ERK1/2 activation.[9][11] This highlights the importance of careful dose-response studies and the use of appropriate controls in experimental design.

Experimental Protocols: Methodologies for Key Experiments

The following sections provide detailed methodologies for common experiments utilizing YM-254890 to probe GPCR signaling.

This assay is a primary method for assessing Gαq/11-mediated signaling, as the activation of this pathway leads to a transient increase in intracellular calcium concentration.

a. Cell Culture and Preparation:

  • Culture human coronary artery endothelial cells (HCAEC) or other suitable cell lines (e.g., CHO or HEK293 cells stably expressing the GPCR of interest) in appropriate growth medium.

  • Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • On the day of the experiment, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

b. Fluorescent Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-4 AM or Fluo-8 AM) according to the manufacturer's instructions.

  • Incubate the cells with the loading buffer for a specified time (e.g., 45-60 minutes) at 37°C.

  • After incubation, wash the cells to remove excess dye.

c. YM-254890 Pre-treatment:

  • Prepare a stock solution of YM-254890 in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentrations in the assay buffer.

  • Pre-incubate the cells with YM-254890 or vehicle control for a defined period (e.g., 30-45 minutes) at 37°C.

d. Agonist Stimulation and Data Acquisition:

  • Prepare agonist solutions at various concentrations.

  • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure the baseline fluorescence.

  • Add the agonist to the wells and immediately begin recording the fluorescence intensity over time. A typical reading would be at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[11]

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

e. Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the baseline fluorescence.

  • Generate dose-response curves by plotting the response against the agonist or inhibitor concentration.

  • Calculate IC50 values for YM-254890 by fitting the data to a sigmoidal dose-response curve.

This assay directly measures the production of inositol phosphates, a downstream product of PLC-β activation.

a. Cell Labeling:

  • Seed cells in 24- or 48-well plates and grow to near confluence.

  • Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[3H]inositol.

b. YM-254890 Treatment and Stimulation:

  • Wash the cells to remove unincorporated [3H]inositol.

  • Pre-incubate the cells with YM-254890 or vehicle control in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified time.

  • Stimulate the cells with the agonist of interest for a defined period.

c. Extraction and Quantification of Inositol Phosphates:

  • Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

  • Isolate the total inositol phosphates using anion-exchange chromatography columns.

  • Quantify the amount of [3H]inositol phosphates using a scintillation counter.

d. Data Analysis:

  • Normalize the data to the total radioactivity incorporated into the cells.

  • Generate dose-response curves and calculate IC50 values for YM-254890.

This assay can be used to investigate the involvement of Gαq/11 in MAPK/ERK signaling pathways.

a. Cell Treatment:

  • Seed cells in 6- or 12-well plates and grow to the desired confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with various concentrations of YM-254890 or vehicle for 30-60 minutes.

  • Stimulate the cells with the agonist for a short period (e.g., 5-10 minutes).

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

c. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

  • Compare the levels of ERK1/2 phosphorylation between different treatment groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαq/11 (GDP) Gβγ GPCR->G_protein 2. GDP-GTP Exchange PLCb PLCβ G_protein->PLCb 3. Gαq-GTP activates PLCβ PIP2 PIP2 PLCb->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release 5. Binds to ER receptors PKC PKC DAG->PKC 6. Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Ligand Ligand Ligand->GPCR 1. Activation

Caption: Canonical Gαq/11 signaling pathway.

YM254890_Inhibition_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein_inactive Gαq/11 (GDP) Gβγ GPCR->G_protein_inactive 2. Attempts GDP-GTP Exchange No_Activation No Downstream Signaling G_protein_inactive->No_Activation 4. G protein remains inactive YM254890 YM-254890 YM254890->G_protein_inactive 3. Binds to Gαq/11 and stabilizes GDP-bound state Ligand Ligand Ligand->GPCR 1. Activation

Caption: Mechanism of Gαq/11 inhibition by YM-254890.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HCAEC, CHO, HEK293) Assay_Prep 2. Assay Preparation (e.g., Dye Loading for Ca²⁺ Assay) Cell_Culture->Assay_Prep Pre_incubation 3. Pre-incubation with YM-254890 or Vehicle Assay_Prep->Pre_incubation Stimulation 4. Stimulation with GPCR Agonist Pre_incubation->Stimulation Data_Acquisition 5. Data Acquisition (e.g., Fluorescence, Radioactivity, Western Blot Imaging) Stimulation->Data_Acquisition Data_Analysis 6. Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis Results 7. Determination of IC50 and Efficacy Data_Analysis->Results

References

Foundational Research Applications of YM-254890: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1][2][3] Isolated from the soil bacterium Chromobacterium sp. QS3666, this cyclic depsipeptide has emerged as an invaluable tool in foundational research to dissect Gq/11-mediated signaling pathways.[1][4] Its high affinity and specificity make it a superior alternative to less selective methods, enabling precise investigation of cellular processes governed by Gq/11 activation.[5][6] This technical guide provides an in-depth overview of the core foundational research applications of YM-254890, including its mechanism of action, key experimental data, detailed protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

YM-254890 functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[5][6] It specifically binds to a hydrophobic cleft between the two interdomain linkers of the Gαq subunit, stabilizing the inactive, GDP-bound conformation.[4] This binding event prevents the exchange of GDP for GTP, which is the critical step for G protein activation following G protein-coupled receptor (GPCR) stimulation.[4][5] By locking Gαq/11 in its inactive state, YM-254890 effectively uncouples the G protein from its upstream receptor and downstream effectors, thereby inhibiting the entire signaling cascade.[4][5][6]

The selectivity of YM-254890 is a key feature for its utility in research. It potently inhibits Gαq, Gα11, and Gα14, but does not significantly affect other G protein subfamilies such as Gαs, Gαi/o, or Gα12/13 at typical working concentrations.[4][5] However, some studies suggest that at higher concentrations, it may exhibit off-target effects on Gs and biased inhibition of Gi/o signaling pathways.[7][8]

Quantitative Pharmacological Data

The inhibitory potency of YM-254890 has been quantified across various in vitro assays. The following tables summarize key quantitative data for easy comparison.

Assay Type Target/System Agonist/Stimulus IC50 Value (nM) Reference
Intracellular Ca2+ MobilizationHuman P2Y1-expressing C6-15 cells2MeSADP31[1]
Intracellular Ca2+ IncreaseHCAE cells expressing P2Y2 receptorATP/UTP50[2]
IP1 ProductionCHO cells expressing M1 receptorCarbachol95[2]
Platelet AggregationHuman platelet-rich plasmaADP (2 µM)370[1]
Platelet AggregationHuman platelet-rich plasmaADP (5 µM)390[1]
Platelet AggregationHuman platelet-rich plasmaADP (20 µM)510[1]
Intracellular Ca2+ IncreasePlateletsADP2000[2]
Binding Assay Radioligand Preparation pKD Reference
Saturation BindingYM-derived radiotracerHuman platelet membranes7.96[5][6]

Core Foundational Research Applications & Experimental Protocols

Dissecting Gq/11-Mediated GPCR Signaling

YM-254890 is instrumental in identifying whether a specific GPCR signals through the Gq/11 pathway. By observing the abrogation of a cellular response to a GPCR agonist in the presence of YM-254890, researchers can infer the involvement of Gq/11.

This assay is a common method to assess Gq/11 activation, as this pathway typically leads to an increase in intracellular calcium concentration ([Ca2+]i) via phospholipase C (PLC) activation.[9]

  • Cell Culture: Plate cells expressing the GPCR of interest in a 96-well black-walled, clear-bottom plate and culture to an appropriate confluency.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of YM-254890 or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject the GPCR agonist and continue to measure the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is typically used for analysis. Plot the response against the concentration of the agonist in the presence and absence of YM-254890 to determine the inhibitory effect. Calculate the IC50 value of YM-254890 by plotting the percentage of inhibition against the inhibitor concentration.

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Gq Gαq/11 (GDP-bound) GPCR->Gq Promotes GDP/GTP Exchange PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->GPCR Activates YM254890 YM-254890 YM254890->Gq Inhibits ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream Downstream Signaling DAG->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Gq/11 Signaling Pathway and Point of Inhibition by YM-254890.
Investigating Platelet Aggregation

YM-254890 was initially identified as an inhibitor of ADP-induced platelet aggregation.[4] This makes it a valuable tool for studying the role of Gq-coupled P2Y1 receptors in platelet function and thrombosis.

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Instrument Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Inhibitor Incubation: Add a defined volume of PRP to a cuvette with a stir bar. Add YM-254890 or vehicle control and incubate for a specified time at 37°C while stirring.

  • Agonist-Induced Aggregation: Add an aggregating agent such as ADP to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Analysis: The maximum percentage of aggregation is determined for each condition. The inhibitory effect of YM-254890 is calculated relative to the vehicle control.

Experimental_Workflow_LTA cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis WholeBlood Whole Blood Centrifuge1 Low-Speed Centrifugation WholeBlood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibration PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibration Incubation Incubate PRP with YM-254890 or Vehicle Calibration->Incubation Aggregation Add Agonist (e.g., ADP) Incubation->Aggregation Recording Record Light Transmission Aggregation->Recording Analysis Determine Max Aggregation (%) Recording->Analysis IC50 Calculate IC50 Analysis->IC50

Experimental Workflow for Light Transmission Aggregometry.
Probing G Protein Activation Directly

To confirm that YM-254890 directly targets the G protein, [³⁵S]GTPγS binding assays are often employed. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon their activation.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the G protein of interest. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Buffer: Prepare an assay buffer containing GDP, [³⁵S]GTPγS, and other necessary components.

  • Reaction Mixture: In a microtiter plate, combine the cell membranes, assay buffer, varying concentrations of YM-254890 or vehicle, and the GPCR agonist.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibitory effect of YM-254890 is then determined.

Logical_Relationship_GTPgS_Assay GPCR_Inactive Inactive GPCR GPCR_Active Active GPCR GPCR_Inactive->GPCR_Active Conformational Change Gq_GDP Gαq-GDP GPCR_Active->Gq_GDP Catalyzes GDP Release Agonist Agonist Agonist->GPCR_Inactive Binds to Gq_GTPgS Gαq-[³⁵S]GTPγS Gq_GDP->Gq_GTPgS [³⁵S]GTPγS Binding YM254890 YM-254890 YM254890->Gq_GDP Prevents GDP Release

Logical Relationship in the [³⁵S]GTPγS Binding Assay.

Conclusion

YM-254890 is a powerful and selective pharmacological tool for the investigation of Gq/11-mediated signaling pathways. Its specific mechanism of action allows for the clear delineation of the role of this G protein subfamily in a wide array of physiological and pathophysiological processes. The experimental protocols and data provided in this guide serve as a foundational resource for researchers aiming to leverage the capabilities of YM-254890 in their studies. As with any pharmacological inhibitor, careful consideration of its concentration-dependent effects and potential off-target activities is crucial for the robust interpretation of experimental results.

References

An In-depth Technical Guide to the Target Specificity and Selectivity Profile of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and widely utilized small molecule inhibitor that has become an invaluable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways. A natural cyclic depsipeptide isolated from Chromobacterium sp., YM-254890 exhibits remarkable selectivity for the Gαq/11 family of heterotrimeric G proteins.[1][2][3] Its mechanism of action involves the specific inhibition of the GDP/GTP exchange on the Gαq subunit, effectively locking the G protein in its inactive, GDP-bound state.[4][5] This prevents the activation of downstream effectors, most notably phospholipase C-β (PLC-β), and the subsequent mobilization of intracellular calcium.[2] This guide provides a comprehensive overview of the target specificity and selectivity of YM-254890, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and assessment workflows.

Core Mechanism and Target Specificity

YM-254890 functions as a highly specific guanine (B1146940) nucleotide dissociation inhibitor (GDI).[4] X-ray crystallography has revealed that it binds to a hydrophobic cleft between the two interdomain linkers of the Gαq subunit.[4][5] This binding event stabilizes the inactive GDP-bound conformation by directly interacting with the critical "switch I" region, thereby preventing the conformational changes required for GDP release and subsequent GTP binding.[4]

The primary targets of YM-254890 are members of the Gαq/11 family:

  • Gαq

  • Gα11

  • Gα14

YM-254890 demonstrates high affinity for these subunits, potently inhibiting their activation by upstream GPCRs.[2][3][6][7]

Selectivity Profile

The exceptional utility of YM-254890 as a research tool stems from its high selectivity for the Gαq/11 family over other G protein subfamilies.

  • Gαi/o Family: Initial and multiple subsequent studies have shown that YM-254890 does not inhibit Gαi/o-mediated signaling, such as the inhibition of adenylyl cyclase.[1][5] For instance, it did not affect the Gαi-coupled P2Y12 receptor-mediated suppression of cAMP at concentrations up to 40 μM.[8] However, some evidence suggests a "biased inhibition" where YM-254890 can block Gαi/o-mediated ERK1/2 activation without affecting the canonical cAMP pathway.[8][9]

  • Gαs Family: The selectivity of YM-254890 against Gαs is a subject of some debate. Many foundational studies reported no effect on Gαs-mediated signaling (e.g., cAMP accumulation via β2-adrenoreceptors).[4][5] However, a study using human coronary artery endothelial cells (HCAEC) found that YM-254890 at 30 nM significantly suppressed cAMP elevation induced by multiple Gs-coupled receptors.[8][9] This discrepancy may be due to differences in cell systems and experimental conditions.[8] Despite this, it is generally accepted that its potency against Gαq is substantially higher than any potential off-target effects on Gαs.

  • Gα12/13 Family: YM-254890 has not been shown to affect the spontaneous GTPγS binding to Gα13.[5]

  • Gα15/16 Family: YM-254890 is largely inactive against Gα15 and Gα16.[5][6][10] The specificity is believed to be conferred by key amino acid residues in the switch I region of the Gα subunit, which differ in the insensitive subtypes.[5]

Quantitative Data: Binding Affinity and Functional Potency

The potency of YM-254890 has been quantified across various assays. The tables below summarize key binding and functional parameters.

Table 1: Binding Affinity Data for YM-254890
ParameterValueTarget/SystemReference
pKi 8.23Gαq Protein[11]
pKD 7.96Human Platelet Membranes (using [³H]PSB-16254)[6][10]
Experimental Kd 10.96 nMHeterotrimeric Gq[12]
Predicted Kd 27.76 nMHeterotrimeric Gq[12]
Table 2: Functional Potency (IC50) of YM-254890 in Various Assays
AssayValue (IC50)Target/SystemReference
Intracellular Ca2+ Mobilization 31 nMP2Y1 Receptor (Gαq-coupled)[1][8]
Platelet Aggregation (ADP-induced) 0.37 - 0.51 µMHuman Platelet-Rich Plasma[1]
ERK1/2 Activation ~1-2 nMGαq-coupled Receptors[8]
ERK1/2 Activation 27 nMGαi/o-coupled Receptors[8]
GTPγS Binding ~30 nMGαq-coupled Receptors[8]

Signaling Pathway and Mechanism of Action

YM-254890 acts at a critical checkpoint in the Gαq signaling cascade. The diagram below illustrates the canonical pathway and the precise point of inhibition.

Gq_Signaling_Pathway Agonist Agonist GPCR Gq-Coupled Receptor (GPCR) Agonist->GPCR Binds Gq_GDP Gαq-GDP / Gβγ (Inactive) GPCR->Gq_GDP Activates YM YM-254890 YM->Gq_GDP INHIBITS (Stabilizes GDP-bound state) Gq_GTP Gαq-GTP (Active) Gq_GDP->Gq_GTP GDP/GTP Exchange Gbg Gβγ PLCb Phospholipase C-β (PLCβ) Gq_GTP->PLCb Activates Gbg->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Intracellular Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Gαq signaling cascade and the inhibitory action of YM-254890.

Experimental Protocols

Accurate characterization of YM-254890's activity relies on robust functional and binding assays. Detailed methodologies for key experiments are provided below.

[35S]GTPγS Binding Assay (Filtration Method)

This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation.[13][14]

Objective: To determine the IC50 of YM-254890 for the inhibition of agonist-stimulated Gαq activation.

Materials:

  • Cell membranes expressing the Gαq-coupled receptor of interest.

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP (typically 1-10 µM final concentration).[14]

  • Agonist for the receptor of interest.

  • YM-254890 serial dilutions.

  • [35S]GTPγS (0.1-0.5 nM final concentration).

  • Unlabeled GTPγS (10 µM) for non-specific binding determination.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the GPCR of interest and determine protein concentration.[15]

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • YM-254890 at various concentrations (or vehicle for control wells).

    • Agonist at a fixed concentration (e.g., EC80).

    • GDP solution.

    • Cell membranes (5-50 µg protein per well).[15]

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound [35S]GTPγS.[15][16]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percent inhibition versus the log concentration of YM-254890 to determine the IC50 value.

GTPgS_Workflow A 1. Reagent Preparation (Buffer, Membranes, Ligands, [³⁵S]GTPγS) B 2. Reaction Setup in 96-well Plate - Add Buffer, YM-254890, Agonist, GDP - Add Cell Membranes A->B C 3. Pre-incubation (15-30 min at RT) B->C D 4. Initiate Reaction (Add [³⁵S]GTPγS) C->D E 5. Incubation (30-60 min at 30°C) D->E F 6. Termination & Filtration (Rapidly filter and wash wells) E->F G 7. Quantification (Dry plate, add scintillant, count radioactivity) F->G H 8. Data Analysis (Calculate specific binding, plot curve, determine IC₅₀) G->H

Caption: Experimental workflow for a [35S]GTPγS binding filtration assay.
Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled YM-254890 by measuring its ability to compete off a specific radiolabeled tracer that binds to Gαq.

Objective: To determine the Ki of YM-254890 at the Gαq protein.

Materials:

  • Membranes from cells expressing Gαq (e.g., HEK293-Gαq-KO cells transfected with Gαq).[10]

  • Radioligand: e.g., [³H]PSB-16254 (a tritiated YM-254890 derivative).[10]

  • Unlabeled YM-254890 serial dilutions.

  • Assay buffer and filtration apparatus as described for the GTPγS assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of the radioligand (typically near its KD value), and varying concentrations of unlabeled YM-254890.

  • Initiation: Add cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. For YM-254890 and its derivatives, which can have slow dissociation kinetics, a longer incubation time (e.g., 3 hours at 37°C) may be necessary.[11]

  • Termination & Filtration: Terminate the assay by rapid filtration, as described above.

  • Quantification: Measure the radioactivity bound to the filters.

  • Data Analysis: Plot the percentage of radioligand bound against the log concentration of YM-254890 to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures a key downstream event of Gαq activation.

Objective: To determine the functional potency of YM-254890 in inhibiting Gαq-mediated calcium release.

Materials:

  • Whole cells expressing a Gαq-coupled receptor (e.g., P2Y1-C6-15 cells).[1]

  • A calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • YM-254890 serial dilutions.

  • Agonist for the receptor of interest.

  • A fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with various concentrations of YM-254890 for a defined period (e.g., 30-60 minutes).

  • Stimulation and Measurement: Place the plate in the reader and establish a baseline fluorescence reading. Inject the agonist and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each well. Plot the response as a percentage of the control (no inhibitor) against the log concentration of YM-254890 to calculate the IC50.

Conclusion

YM-254890 is a highly potent and specific inhibitor of the Gαq/11 family of G proteins.[2][3] It acts by preventing GDP/GTP exchange, thereby halting the G protein signaling cascade at its inception.[4] While its selectivity is excellent, researchers should be aware of potential context-dependent effects on Gαs and Gαi/o-mediated pathways, particularly at higher concentrations or in specific cell systems.[8] The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the effective application of YM-254890 in elucidating the complex roles of Gαq/11 signaling in health and disease.

References

An In-depth Technical Guide to G Protein Inhibitors for New Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptors (GPCRs) constitute the largest and most diverse superfamily of cell surface receptors in the human genome, playing pivotal roles in nearly every physiological process. Their activation by a vast array of extracellular stimuli, including hormones, neurotransmitters, and sensory signals, triggers intracellular signaling cascades predominantly mediated by heterotrimeric G proteins. This intricate signaling network is a prime target for therapeutic intervention, with a significant portion of all approved drugs acting on GPCRs.[1][2] For new researchers entering the field of drug discovery, a thorough understanding of G proteins and their inhibitors is fundamental. This guide provides a comprehensive technical overview of G protein inhibitors, detailing their mechanisms of action, experimental characterization, and quantitative properties, with a focus on providing practical knowledge for laboratory application.

Core Concepts: The G Protein Signaling Cycle

Heterotrimeric G proteins, composed of α, β, and γ subunits, act as molecular switches linking GPCRs to downstream effectors. The canonical G protein signaling cycle is a tightly regulated process initiated by ligand binding to a GPCR.

  • Inactive State: In the absence of an activating ligand, the GPCR is in an inactive conformation, and the G protein exists as a heterotrimer (Gαβγ) with guanosine (B1672433) diphosphate (B83284) (GDP) bound to the Gα subunit.[3]

  • GPCR Activation and Nucleotide Exchange: Ligand binding induces a conformational change in the GPCR, which then acts as a Guanine Nucleotide Exchange Factor (GEF) for the Gα subunit. This promotes the release of GDP and the binding of the more abundant intracellular guanosine triphosphate (GTP).[4][5]

  • Subunit Dissociation and Effector Modulation: The binding of GTP to Gα triggers another conformational change, leading to the dissociation of the G protein into a Gα-GTP monomer and a Gβγ dimer. Both moieties are now active and can modulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipase C, and ion channels.[1][6]

This cyclical process allows for the amplification and precise control of cellular responses. Dysregulation of this cycle is implicated in numerous diseases, making G proteins and their regulators attractive targets for pharmacological inhibition.[5]

Visualization of the G Protein Signaling Pathway

The following diagram illustrates the canonical G protein signaling cycle, providing a visual framework for understanding the points of intervention for various inhibitors.

G_Protein_Signaling_Cycle cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gα(GDP)-βγ GPCR_active->G_protein_inactive GEF Activity Effector Effector (e.g., Adenylyl Cyclase) G_protein_active Gα(GTP) + Gβγ G_protein_inactive->G_protein_active Activation & Dissociation GDP GDP G_protein_inactive->GDP Release G_protein_active->Effector Modulation G_protein_active->G_protein_inactive GTP Hydrolysis Pi Pi G_protein_active->Pi Release GTP GTP GTP->G_protein_inactive Binding RGS RGS Protein RGS->G_protein_active GAP Activity Ligand Ligand Ligand->GPCR_inactive Binding

Caption: The canonical G protein signaling cycle.

Classes of G Protein Inhibitors and Their Mechanisms of Action

G protein inhibitors can be broadly categorized based on their molecular nature and their specific target within the signaling cascade.

Small Molecule Inhibitors

Small molecules offer the advantage of cell permeability and are a major focus of drug development efforts. They can target various components of the G protein signaling pathway.

  • Direct Gα Subunit Inhibitors: These molecules bind directly to Gα subunits, preventing their activation or interaction with effectors.

    • YM-254890 and FR900359: These cyclic depsipeptides are highly selective inhibitors of the Gαq/11 family. They bind to the Gαq subunit and stabilize the GDP-bound inactive state, thereby preventing nucleotide exchange.

    • Pertussis Toxin (PTX): A well-characterized toxin that specifically targets Gαi/o subunits. PTX catalyzes the ADP-ribosylation of a cysteine residue on the Gαi/o subunit, which uncouples the G protein from the receptor, preventing its activation.

  • Gβγ Subunit Inhibitors: These compounds interfere with the signaling functions of the Gβγ dimer.

    • Gallein (M119): Binds to Gβγ subunits and inhibits their interaction with downstream effectors.

  • Regulators of G protein Signaling (RGS) Protein Inhibitors: These molecules inhibit the GTPase-accelerating protein (GAP) activity of RGS proteins, thereby prolonging the active state of Gα subunits.

    • CCG-50014: A potent and selective inhibitor of RGS4.[8] It acts as a covalent modifier of cysteine residues within the RGS4 protein.[8]

Peptide Inhibitors

Peptides, often derived from interacting protein domains, can offer high specificity and potency.

  • Receptor-G Protein Coupling Inhibitors: Peptides derived from the intracellular loops of GPCRs can competitively inhibit the interaction between the receptor and the G protein.

  • Gα-Effector Interaction Inhibitors: Peptides can be designed to mimic the binding site of an effector on the Gα subunit, thereby blocking downstream signaling.

  • G protein-coupled Receptor Kinase (GRK) Inhibitors: Peptides derived from the intracellular loops of GPCRs can inhibit GRKs, which are involved in receptor desensitization. For example, a peptide with the sequence AKFERLQTVTNYFITSE has been shown to inhibit GRK2, GRK3, and GRK5.[9]

Monoclonal Antibodies

Monoclonal antibodies (mAbs) provide exceptional specificity and have emerged as a promising therapeutic modality.[8][10]

  • Targeting GPCRs: The majority of therapeutic antibodies in this space target the extracellular domains of GPCRs, acting as antagonists that block ligand binding and subsequent G protein activation.[11]

  • Directly Targeting G proteins: While technically challenging due to the intracellular location of G proteins, the development of strategies to deliver antibodies into cells could open new avenues for highly specific G protein inhibition.

Visualization of Inhibitor Mechanisms

The following diagram illustrates the points of intervention for different classes of G protein inhibitors within the signaling pathway.

Inhibitor_Mechanisms cluster_inhibitors Inhibitors GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein Activation G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector_alpha Effector (α-mediated) G_alpha_GTP->Effector_alpha Effector_beta_gamma Effector (βγ-mediated) G_beta_gamma->Effector_beta_gamma RGS RGS Protein RGS->G_alpha_GTP GAP Activity mAb Monoclonal Antibody (GPCR Antagonist) mAb->GPCR Blocks Ligand Binding PTX Pertussis Toxin (Gαi/o inhibitor) PTX->G_protein Inhibits Gαi/o Activation YM_FR YM-254890/FR900359 (Gαq/11 inhibitor) YM_FR->G_protein Inhibits Gαq/11 Activation Gallein Gallein (Gβγ inhibitor) Gallein->G_beta_gamma Blocks Effector Interaction RGS_inhibitor RGS Inhibitor (e.g., CCG-50014) RGS_inhibitor->RGS Inhibits GAP Activity Peptide_inhibitor Peptide Inhibitor (Receptor-G protein coupling) Peptide_inhibitor->GPCR Disrupts Coupling Peptide_inhibitor->G_protein

Caption: Mechanisms of action of different G protein inhibitors.

Quantitative Data on G Protein Inhibitors

The potency of G protein inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the reported potencies for selected G protein inhibitors. It is important to note that IC50 values can be influenced by experimental conditions, while Ki values represent a more intrinsic measure of binding affinity.[12][13]

Table 1: Small Molecule Inhibitors
InhibitorTargetIC50Assay TypeReference
YM-254890Gαq/11~100 nMGTPγS Binding[2]
FR900359Gαq/11~1 nMIP1 Accumulation[2]
GalleinGβγ~1-10 µMGβγ-effector interaction-
CCG-50014RGS430 nMRGS4-Gαo interaction[8]
CMPD101GRK235 nMKinase activity[4]
BalanolGRK235 nMKinase activity[1][4]
Table 2: Peptide Inhibitors
PeptideTargetIC50Assay TypeReference
AKFERLQTVTNYFITSEGRK20.6 µMKinase activity[9]
AKFERLQTVTNYFITSEGRK32.6 µMKinase activity[9]
AKFERLQTVTNYFITSEGRK51.6 µMKinase activity[9]
P1pal-12PAR1-Ca2+ signaling[14]
Table 3: Monoclonal Antibodies
AntibodyTarget GPCRAffinity (Kd)MechanismReference
ErenumabCGRP Receptor~40 pMAntagonist-
MogamulizumabCCR4~1 nMAntagonist-

Experimental Protocols for Characterizing G Protein Inhibitors

A variety of in vitro and cell-based assays are employed to identify and characterize G protein inhibitors. The following sections provide detailed methodologies for key experiments.

GTPγS Binding Assay

This is a functional assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Principle: In the presence of an agonist-activated GPCR, Gα subunits exchange GDP for GTP. [³⁵S]GTPγS competes with endogenous GTP for binding to the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it remains bound, and its accumulation can be quantified by scintillation counting. Inhibitors of G protein activation will reduce the amount of [³⁵S]GTPγS binding.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP. The concentration of GDP is critical and needs to be optimized to minimize basal binding while allowing for a robust agonist-stimulated signal.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the test inhibitor at various concentrations, and the agonist.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: Wash the filters with ice-cold buffer, dry the plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Bioluminescence and Förster Resonance Energy Transfer (BRET/FRET) Assays

BRET and FRET are powerful techniques for monitoring protein-protein interactions in living cells. They can be used to study the interaction between GPCRs and G proteins, as well as the dissociation of Gα and Gβγ subunits.

Principle: BRET and FRET rely on the transfer of energy from a donor molecule (a luciferase in BRET, a fluorophore in FRET) to an acceptor molecule (a fluorescent protein) when they are in close proximity (<10 nm).

  • GPCR-G protein Interaction: A GPCR is tagged with the donor and a G protein subunit with the acceptor. Agonist stimulation brings the donor and acceptor closer, resulting in an increase in the BRET/FRET signal. Inhibitors of this interaction will prevent this increase.

  • G protein Subunit Dissociation: The Gα subunit is tagged with the donor and the Gβγ subunit with the acceptor. In the inactive trimer, there is a high BRET/FRET signal. Upon activation, the subunits dissociate, leading to a decrease in the signal. Inhibitors of G protein activation will prevent this decrease.

Methodology:

  • Construct Generation: Generate expression vectors for the GPCR and G protein subunits fused to the BRET/FRET donor and acceptor proteins.

  • Cell Culture and Transfection: Co-transfect the constructs into a suitable cell line (e.g., HEK293).

  • Assay Setup: Plate the transfected cells in a 96-well plate.

  • Inhibitor Treatment: Add the test inhibitor at various concentrations.

  • Signal Measurement:

    • BRET: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the light emission at the donor and acceptor wavelengths using a luminometer.

    • FRET: Excite the donor fluorophore and measure the emission at the donor and acceptor wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the BRET/FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cell-Based Second Messenger Assays

These assays measure the downstream consequences of G protein activation, such as changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

This assay is used for GPCRs that couple to Gαs (which stimulates adenylyl cyclase and increases cAMP) or Gαi (which inhibits adenylyl cyclase and decreases cAMP).[6]

Principle: The intracellular concentration of cAMP is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology. In this format, cellular cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.

Methodology:

  • Cell Culture: Plate cells expressing the GPCR of interest in a 384-well plate.

  • Inhibitor Treatment: Add the test inhibitor at various concentrations.

  • Stimulation:

    • For Gαs-coupled receptors: Add an agonist to stimulate cAMP production.

    • For Gαi-coupled receptors: Add forskolin (B1673556) (an adenylyl cyclase activator) to induce a basal level of cAMP, and then add the agonist to measure its inhibitory effect.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Signal Measurement: After incubation, measure the fluorescence at the donor and acceptor wavelengths using an HTRF-compatible plate reader.

  • Data Analysis: The HTRF ratio is inversely proportional to the intracellular cAMP concentration. Plot the inhibition of the agonist-induced cAMP response against the inhibitor concentration to determine the IC50 value.

Activation of many GPCRs, through various G protein subtypes, leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Principle: The level of phosphorylated ERK1/2 is measured using methods such as Western blotting or a high-throughput immunoassay like HTRF.

Methodology (HTRF-based):

  • Cell Culture and Serum Starvation: Plate cells in a 96-well plate and serum-starve them overnight to reduce basal ERK phosphorylation.

  • Inhibitor Treatment: Add the test inhibitor at various concentrations.

  • Stimulation: Add the agonist to stimulate the GPCR signaling cascade leading to ERK phosphorylation.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., an antibody against total ERK and an antibody against phosphorylated ERK, each labeled with a FRET donor or acceptor).

  • Signal Measurement: Measure the HTRF signal, which is proportional to the amount of phosphorylated ERK.

  • Data Analysis: Plot the inhibition of agonist-induced ERK phosphorylation against the inhibitor concentration to determine the IC50.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the screening and characterization of G protein inhibitors.

Experimental_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Cell-Based cAMP or Phospho-ERK Assay) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response and IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits mechanism_studies Mechanism of Action Studies (e.g., GTPγS Binding, BRET/FRET) confirmed_hits->mechanism_studies lead_compound Lead Compound mechanism_studies->lead_compound selectivity_profiling Selectivity Profiling (Against other G proteins, receptors, etc.) lead_compound->selectivity_profiling in_vivo_testing In Vivo Efficacy and Toxicity Studies selectivity_profiling->in_vivo_testing end Drug Candidate in_vivo_testing->end

Caption: A typical workflow for G protein inhibitor discovery.

Conclusion

The intricate and vital role of G protein signaling in human physiology and disease underscores the immense therapeutic potential of G protein inhibitors. For new researchers, a solid grasp of the fundamental principles of the G protein cycle, coupled with a practical understanding of the diverse classes of inhibitors and the experimental methodologies used to characterize them, is essential for contributing to this dynamic field. This guide has provided a detailed technical overview, from the core signaling pathways to quantitative data and step-by-step experimental protocols. By leveraging this foundational knowledge, researchers will be well-equipped to design and execute meaningful experiments aimed at the discovery and development of novel therapeutics targeting the G protein signaling network.

References

Methodological & Application

Application Notes: YM-254890 In Vitro Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins.[1][2] It is a cyclic depsipeptide isolated from Chromobacterium sp. that prevents the activation of Gαq/11 by locking the protein in an inactive, GDP-bound state.[3][4] This is achieved by inhibiting the exchange of GDP for GTP, a critical step in G protein-coupled receptor (GPCR) signaling.[4] The Gαq pathway plays a crucial role in cellular signaling by activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca2+]) from the endoplasmic reticulum.[5][6][7]

This application note provides a detailed protocol for an in vitro calcium mobilization assay to characterize the inhibitory activity of YM-254890. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations in response to the activation of a Gq-coupled receptor. By pre-incubating cells with YM-254890, its inhibitory effect on agonist-induced calcium release can be quantified, typically by determining an IC50 value. This method is a robust and widely used tool for studying Gq-mediated signaling and for screening compounds that modulate this pathway.[7][8]

Signaling Pathway of Gαq and Point of Inhibition by YM-254890

The following diagram illustrates the Gαq signaling cascade leading to calcium mobilization and highlights the specific point of inhibition by YM-254890.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq_inactive Gαqβγ-GDP (Inactive) GPCR->Gq_inactive 2. Activation Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active 3. GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC 4. PLC Activation PIP2 PIP2 PLC->PIP2 5. Cleavage IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R 6. Binding Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store 7. Channel Opening Ca_store->Ca_release 8. Mobilization Agonist Agonist Agonist->GPCR 1. Binding YM254890 YM-254890 YM254890->Gq_inactive Inhibits GDP Release

Gαq signaling pathway and YM-254890 inhibition point.

Principle of the Calcium Mobilization Assay

The assay quantifies Gq-coupled receptor activation by measuring subsequent changes in intracellular calcium. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM. This dye is membrane-permeable and becomes fluorescent upon binding to calcium after intracellular esterases cleave the AM ester group.[9] When a Gq-coupled receptor is activated by an agonist, the resulting IP3-mediated release of calcium from the endoplasmic reticulum leads to a sharp increase in intracellular calcium, which is detected as an increase in fluorescence.[7] Pre-treatment with YM-254890 will inhibit this process, leading to a dose-dependent reduction in the fluorescence signal.

Quantitative Data: In Vitro Activity of YM-254890

The inhibitory potency of YM-254890 has been quantified in various cell-based assays. The following table summarizes reported IC50 values.

Assay TypeCell Type / SystemAgonistIC50 Value (µM)Reference
Platelet AggregationHuman platelet-rich plasmaADP (2, 5, and 20 µM)0.37, 0.39, 0.51[2]
Intracellular Ca2+ MobilizationC6-15 cells expressing human P2Y1 receptor2MeSADP0.031[2]
Intracellular Ca2+ ElevationWashed human plateletsADP0.92[10]
P-selectin ExpressionWashed human plateletsADP0.51[10]
P-selectin ExpressionWashed human plateletsThrombin Receptor Agonist Peptide (TRAP)0.16[10]

Experimental Protocol

This protocol outlines a no-wash calcium mobilization assay in a 96-well format using Fluo-4 AM. It can be adapted for 384-well plates or other fluorescent calcium indicators.[9][11]

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing a Gq-coupled receptor of interest (e.g., CHO-K1, HEK293).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F-12) with 10% FBS and antibiotics.

  • YM-254890: Stock solution in DMSO.

  • Agonist: A known agonist for the target receptor, stock solution in an appropriate solvent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]

  • Fluo-4 AM Calcium Assay Kit: (e.g., Sigma-Aldrich MAK552 or Abcam ab228555)[9][11]

    • Fluo-4 AM (stock in DMSO)

    • Pluronic™ F-127 or similar dispersing agent (e.g., 10X F127 Plus)

  • Probenecid (optional): To prevent dye leakage from cells.[13]

  • Plates: Black-walled, clear-bottom 96-well microplates.

  • Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm and automated liquid handling capabilities (e.g., FLIPR Tetra).[7]

Experimental Workflow Diagram

Assay_Workflow start Start plate_cells 1. Plate Cells (40k-80k cells/well) Incubate Overnight start->plate_cells end End prepare_dye 2. Prepare Fluo-4 AM Dye-Loading Solution plate_cells->prepare_dye load_dye 3. Load Cells with Dye Incubate ~1 hr at 37°C prepare_dye->load_dye prepare_compounds 4. Prepare Compound Plates (YM-254890 & Agonist) load_dye->prepare_compounds pre_incubate 5. Pre-incubate with YM-254890 (or buffer) prepare_compounds->pre_incubate read_fluorescence 6. Measure Fluorescence - Establish Baseline - Add Agonist - Record Signal pre_incubate->read_fluorescence analyze_data 7. Analyze Data (Calculate IC50) read_fluorescence->analyze_data analyze_data->end

General workflow for the YM-254890 calcium mobilization assay.
Step-by-Step Methodology

1. Cell Plating:

  • The day before the assay, seed adherent cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[9]

  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

2. Preparation of Dye-Loading Solution:

  • On the day of the experiment, prepare the Fluo-4 AM dye-loading solution according to the kit manufacturer's instructions.

  • Typically, this involves diluting the Fluo-4 AM stock and a dispersing agent (like Pluronic F-127) into the assay buffer (HBSS with HEPES).[14][15] A common final concentration for Fluo-4 AM is 2-5 µM.[15]

3. Cell Loading with Fluo-4 AM:

  • Aspirate the growth medium from the cell plate.

  • Add 100 µL of the freshly prepared dye-loading solution to each well.[9][11]

  • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9][11]

4. Compound Plate Preparation:

  • During the dye incubation, prepare a separate "compound plate."

  • Prepare serial dilutions of YM-254890 in assay buffer for IC50 determination. Include a vehicle control (e.g., DMSO in assay buffer).

  • Prepare the agonist at a concentration that will yield an EC80 response (determined from prior experiments) in assay buffer.

5. Calcium Mobilization Measurement:

  • Set the fluorescence plate reader to measure fluorescence intensity at Ex/Em = 490/525 nm.[11]

  • Place the dye-loaded cell plate into the reader.

  • For Antagonist Mode (measuring IC50):

    • The instrument adds the YM-254890 dilutions (or vehicle) to the appropriate wells.
    • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to take effect.
    • Establish a stable baseline fluorescence reading for 10-20 seconds.[12]
    • The instrument's liquid handler then adds the EC80 concentration of the agonist to all wells.
    • Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.[12]

Data Analysis
  • The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or as a ratio of the peak fluorescence (F) to the baseline fluorescence (F0).[12]

  • Normalize the data:

    • The response in the presence of the agonist and vehicle control (no YM-254890) is set as 100% (or 0% inhibition).

    • The response of wells with no agonist addition (or a known antagonist) is set as 0% (or 100% inhibition).

  • Plot the normalized response against the logarithm of the YM-254890 concentration.

  • Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of YM-254890 that causes 50% inhibition of the agonist-induced calcium response.[16]

References

Application Notes: Preparation and Handling of YM-254890 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction YM-254890 is a potent and selective cyclic depsipeptide inhibitor of the Gαq/11 family of G proteins.[1][2] Isolated from Chromobacterium sp., it has become an invaluable tool for investigating Gαq/11-mediated signaling pathways.[3] YM-254890 functions by preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, thereby locking the G protein in its inactive state and blocking downstream signal transduction.[2][4][5] Accurate and consistent experimental results necessitate the correct preparation, handling, and storage of YM-254890 stock solutions. This document provides a detailed protocol for preparing YM-254890 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical Properties of YM-254890

A summary of the key properties of YM-254890 is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReferences
Molecular Weight 960.09 g/mol [6]
Molecular Formula C₄₆H₆₉N₇O₁₅[6]
CAS Number 568580-02-9[6]
Solubility in DMSO Up to 50 mg/mL (52.08 mM)[3]
Appearance White to off-white solid[3]

Mechanism of Action: Inhibition of Gαq/11 Signaling

YM-254890 specifically targets the Gαq, Gα11, and Gα14 proteins.[2] Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit typically releases GDP and binds GTP, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to intracellular calcium mobilization and Protein Kinase C (PKC) activation, respectively.

YM-254890 binds to a hydrophobic cleft between the helical and GTPase domains of the Gαq subunit, stabilizing the inactive GDP-bound conformation.[2][5] This action prevents the conformational changes required for GDP release, thereby inhibiting G protein activation and all subsequent downstream signaling events.[5] Recent studies suggest YM-254890 may also inhibit Gs-mediated signaling and interact with Gi/o pathways.[4][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gαq(GDP)-βγ (Inactive) GPCR->G_protein Catalyzes GDP/GTP Exchange G_active Gαq-GTP (Active) G_protein->G_active PLCB PLCβ PIP2 PIP₂ PLCB->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR Activates YM254890 YM-254890 YM254890->G_protein Inhibits Exchange G_active->PLCB Activates Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Gαq/11 signaling pathway and inhibition by YM-254890.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of YM-254890 in DMSO.

Materials and Equipment
  • YM-254890 powder (purity ≥95%)

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (or cryovials)

  • Sterile, low-retention pipette tips

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)[3]

Preparation Workflow

Caption: Workflow for preparing a YM-254890 stock solution.

Step-by-Step Procedure
  • Pre-calculation:

    • To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.001 L × 0.010 mol/L × 960.09 g/mol × 1000 mg/g = 9.60 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 9.60 mg of YM-254890 powder directly into the tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the YM-254890 powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.[3]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is critical to maintaining the integrity and activity of YM-254890.

FormStorage TemperatureDurationRecommendationsReferences
Solid Powder -20°CUp to 3 yearsStore desiccated and protected from light.[3][6]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][4]
DMSO Stock Solution -80°CUp to 6 monthsPreferred for longer-term storage.[3]
DMSO Stock Solution 4°C"Longer periods"May be suitable for short-term storage.[1][2]

Important Handling Notes:

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation. Aliquoting is strongly recommended.[3]

  • Equilibration: Before use, allow an aliquot to equilibrate to room temperature completely. Ensure any precipitate that may have formed upon freezing is fully redissolved.[4]

  • Hygroscopic Nature of DMSO: Use anhydrous (or newly opened) DMSO, as absorbed water can impact compound solubility and stability.[3]

  • pH Stability: YM-254890 is stable in acidic and mildly alkaline conditions but degrades rapidly in strongly alkaline environments (pH 11).[1][8][9] Ensure the final buffer conditions of your assay are compatible.

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[4]

References

Application Notes: Determining the Optimal Working Concentration of YM-254890 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of the Gαq/11 family of G-proteins.[1][2][3] Isolated from the culture broth of Chromobacterium sp., it has become an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways.[4] Its mechanism of action involves stabilizing the GDP-bound inactive state of Gαq/11, thereby preventing the GDP/GTP exchange that is critical for G-protein activation.[2] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying G-protein-coupled receptor (GPCR) signaling, as they endogenously express Gαq and Gα11 subunits and are readily transfected.[5][6] These notes provide a comprehensive guide to determining and utilizing the optimal working concentration of YM-254890 in HEK293 cells.

Mechanism of Action: Inhibition of Gαq/11 Signaling

Gαq/11-coupled GPCRs, upon activation by an agonist, catalyze the exchange of GDP for GTP on the Gαq/11 subunit. This causes the dissociation of the Gα-GTP and Gβγ subunits, which then activate downstream effectors. Gαq/11-GTP directly activates phospholipase C-β (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). YM-254890 binds to a hydrophobic cleft in the Gαq subunit, preventing the conformational changes required for GDP release and effectively trapping the G-protein in its inactive state.[2]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates Gprotein Gαq/11-GDP-Gβγ (Inactive Complex) Gq_GTP Gαq/11-GTP (Active) Gprotein->Gq_GTP GDP/GTP Exchange Gbg Gβγ GPCR_active->Gprotein Activates PLC PLCβ Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca²⁺ Agonist Agonist Agonist->GPCR_inactive Binds YM YM-254890 YM->Gprotein Inhibits GDP Release

Figure 1. Gαq/11 signaling pathway and the inhibitory action of YM-254890.

Quantitative Data: Potency of YM-254890

The effective concentration of YM-254890 can vary depending on the specific GPCR, its expression level, and the assay used to measure the downstream signal. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell TypeReceptor/TargetAssay TypeReported IC50 / ConcentrationReference
HEK293β1b-adrenoreceptor-Gq fusion[35S]GTPγS Binding~4 nM (EC50)[7]
HEK293β2-adrenergic Receptor (β2AR)Calcium Mobilization1 µM (used for full inhibition)[8]
PlateletsP2Y1 ReceptorCalcium Mobilization31 nM[4]
HCAECP2Y2 ReceptorCalcium Mobilization3 nM[4]
CHOM1 Muscarinic ReceptorIP1 Production95 nM
PlateletsADP-induced AggregationPlatelet Aggregometry0.37 - 0.51 µM[3]

Application Notes

  • Optimal Concentration is Experiment-Dependent : As shown in the table, the IC50 of YM-254890 ranges from low nanomolar to micromolar concentrations. The optimal working concentration for any given experiment in HEK293 cells must be determined empirically. Factors such as transient vs. stable receptor expression, endogenous vs. overexpressed receptors, and the specific signaling endpoint (e.g., calcium release, IP1 accumulation, ERK phosphorylation) will influence the required concentration.

  • Recommended Concentration Range : For initial experiments in HEK293 cells, it is advisable to perform a dose-response curve ranging from 1 nM to 1 µM. A concentration of 100 nM is often sufficient to achieve complete inhibition of Gαq/11-mediated signaling.[7] However, some studies have used up to 1 µM to ensure a total block of specific pathways.[8]

  • Selectivity and Potential Off-Target Effects : YM-254890 is highly selective for Gαq/11 over Gαs, Gαi, and Gα12/13 families.[2][7] However, some evidence suggests it may also inhibit Gαs-mediated signaling at nanomolar concentrations in certain cell types, an effect that researchers should be aware of when interpreting results.[4]

  • Pre-incubation Time : A pre-incubation period is required for YM-254890 to enter the cell and engage its target. A typical pre-incubation time is 30-60 minutes before agonist stimulation.[4][8]

Protocols

Protocol 1: General Culture of HEK293 Cells

This protocol provides basic guidelines for the routine culture of adherent HEK293 cells to prepare them for signaling assays.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 75 cm² tissue culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintenance : Culture HEK293 cells in a T75 flask with 15 mL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Passaging : When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with 5 mL of sterile PBS.

  • Detachment : Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C, or until cells detach.

  • Neutralization : Add 8 mL of complete DMEM to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.

  • Splitting : Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and seed new flasks at a ratio of 1:5 to 1:10. Cells should be passaged every 2-3 days.[9]

Protocol 2: Calcium Mobilization Assay in HEK293 Cells

This protocol details the measurement of intracellular calcium flux to determine the inhibitory effect of YM-254890 on a Gαq/11-coupled receptor.

Materials:

  • HEK293 cells (wild-type or expressing a specific GPCR)

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • YM-254890 stock solution (in DMSO)

  • Agonist stock solution

  • Fluorescence plate reader with an injection system (e.g., FlexStation, FLIPR)

Procedure:

  • Cell Seeding : 24 hours prior to the assay, seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 50,000 - 80,000 cells per well in 100 µL of complete culture medium.[8] Incubate at 37°C with 5% CO2.

  • Dye Loading : On the day of the assay, aspirate the culture medium. Load the cells by adding 100 µL of assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM, prepared according to the manufacturer's instructions). Incubate for 60 minutes at 37°C in the dark.[8][10]

  • Compound Pre-incubation : Prepare serial dilutions of YM-254890 in assay buffer. After the dye-loading incubation, add the YM-254890 dilutions to the respective wells. For control wells, add assay buffer with the equivalent concentration of DMSO. Incubate for 30-60 minutes at room temperature or 37°C.[4][8]

  • Fluorescence Measurement : Place the 96-well plate into the fluorescence plate reader. Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

  • Agonist Stimulation : Program the instrument to first read a stable baseline fluorescence for 10-20 seconds, then inject the agonist into each well and continue recording the fluorescence signal for an additional 60-120 seconds.[10]

  • Data Analysis : The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Plot the peak response against the log concentration of YM-254890 to generate a dose-response curve and calculate the IC50 value.

Calcium_Assay_Workflow Start Start Seed 1. Seed HEK293 cells in 96-well plate Start->Seed Incubate24h 2. Incubate for 24 hours (37°C, 5% CO₂) Seed->Incubate24h LoadDye 3. Load cells with calcium-sensitive dye (e.g., Fluo-4) Incubate24h->LoadDye Incubate1h 4. Incubate for 1 hour (37°C, in dark) LoadDye->Incubate1h AddInhibitor 5. Pre-incubate with varying concentrations of YM-254890 Incubate1h->AddInhibitor Incubate30m 6. Incubate for 30-60 minutes AddInhibitor->Incubate30m Measure 7. Measure fluorescence in plate reader (Baseline -> Inject Agonist -> Record) Incubate30m->Measure Analyze 8. Analyze data: Plot dose-response curve, calculate IC₅₀ Measure->Analyze End End Analyze->End

Figure 2. Experimental workflow for a calcium mobilization assay.

References

Application Notes and Protocols for YM-254890 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective cell-permeable inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1][2] It functions by preventing the exchange of GDP for GTP on Gαq, thereby locking the G protein in its inactive state and blocking downstream signaling cascades.[3][4] This unique mechanism of action makes YM-254890 an invaluable tool for investigating Gq/11-mediated signaling pathways in various cellular processes. These application notes provide a comprehensive, step-by-step guide for the effective use of YM-254890 in primary cell culture, including detailed protocols, data presentation, and troubleshooting tips.

Mechanism of Action

YM-254890 selectively targets the Gαq, Gα11, and Gα14 subunits, while having no inhibitory effect on other G protein subtypes such as Gαs, Gαi/o, or Gα12/13.[2] The inhibitor binds to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound conformation and preventing the conformational changes required for GTP binding and subsequent activation.[3] This leads to the inhibition of downstream signaling events, most notably the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.

Data Presentation

The following table summarizes the reported IC50 values for YM-254890 in various primary cell types and experimental assays. This information can be used as a starting point for determining the optimal concentration for your specific primary cell model.

Primary Cell TypeSpeciesAssayAgonistIC50 ValueReference
PlateletsHumanPlatelet AggregationADP0.37 - 0.51 µM[1]
PlateletsHumanCa2+ MobilizationADP2 µM[3]
Coronary Artery Endothelial CellsHumanCa2+ MobilizationATP/UTP50 nM[3]
Coronary Artery Endothelial CellsHumanERK1/2 PhosphorylationUTP~30 nM[5][6]

Signaling Pathway Diagram

The following diagram illustrates the Gq/11 signaling pathway and the inhibitory action of YM-254890.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive 2. Receptor-G protein coupling Gq_active Gαq-GTP Gq_inactive->Gq_active 3. GDP/GTP Exchange PLC PLC Gq_active->PLC 4. PLC Activation PIP2 PIP2 PLC->PIP2 5. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Agonist Agonist Agonist->GPCR 1. Activation YM254890 YM-254890 YM254890->Gq_inactive Inhibition

Caption: Gq/11 signaling pathway and the inhibitory site of YM-254890.

Experimental Protocols

This section provides a general protocol for using YM-254890 in primary cells. Specific parameters such as cell density, incubation times, and inhibitor concentrations should be optimized for each primary cell type and experimental setup.

Materials
  • YM-254890 (powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • Agonist for Gq-coupled receptor of interest

  • Assay-specific reagents (e.g., calcium indicators, antibodies for Western blotting)

Stock Solution Preparation
  • Reconstitution: Prepare a high-concentration stock solution of YM-254890 (e.g., 1-10 mM) in anhydrous DMSO.[2][4] Briefly vortex to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Experimental Workflow

The following diagram outlines a typical workflow for an experiment using YM-254890 in primary cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Primary Cells C 3. Pre-incubate with YM-254890 A->C B 2. Prepare YM-254890 Working Solution B->C D 4. Stimulate with Agonist C->D E 5. Perform Downstream Assay D->E F 6. Data Analysis E->F

Caption: General experimental workflow for using YM-254890 in primary cells.

Detailed Protocol
  • Cell Seeding: Seed your primary cells in the appropriate culture vessel (e.g., 96-well plate for calcium assays, 6-well plate for Western blotting) at a density optimized for your specific cell type and assay. Allow the cells to adhere and recover overnight, or as required by your standard protocol.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the YM-254890 stock solution. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your system. The final DMSO concentration should be kept constant across all conditions and should typically not exceed 0.1% (v/v) to avoid solvent-induced artifacts.

  • Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of YM-254890 or vehicle control (medium with the same concentration of DMSO). Pre-incubate the cells for a sufficient period to allow for inhibitor uptake and target engagement. A pre-incubation time of 30-60 minutes is often a good starting point.[5]

  • Agonist Stimulation: Following the pre-incubation period, stimulate the cells with a known agonist for a Gq-coupled receptor expressed in your primary cells. The concentration of the agonist and the stimulation time will depend on the specific receptor and the downstream signaling event being measured.

  • Downstream Assay: After agonist stimulation, proceed with your chosen downstream assay to measure the effect of YM-254890 on Gq/11 signaling. Common assays include:

    • Calcium Mobilization Assays: Measure changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

    • Inositol Phosphate (IP) Accumulation Assays: Quantify the production of IP1, a stable metabolite of IP3.

    • Western Blotting: Analyze the phosphorylation status of downstream signaling proteins such as ERK1/2.[5]

    • Functional Assays: Measure physiological responses relevant to your primary cell type (e.g., platelet aggregation, smooth muscle contraction).

Important Considerations and Controls
  • Primary Cell Health: Primary cells are more sensitive than cell lines. Ensure optimal culture conditions and handle them gently to maintain their viability and physiological relevance.

  • Dose-Response Curve: Always perform a dose-response experiment to determine the IC50 of YM-254890 in your specific primary cell system.

  • Vehicle Control: Include a vehicle control (DMSO in culture medium) to account for any effects of the solvent.

  • Positive and Negative Controls: Use a known agonist for a Gq-coupled receptor as a positive control and unstimulated cells as a negative control.

  • Specificity Controls: While YM-254890 is reported to be highly selective for Gq/11, some studies have suggested potential off-target effects on Gs and Gi/o signaling pathways in certain cell types like human coronary artery endothelial cells.[5][6] To control for this, consider using:

    • Agonists for Gs- or Gi/o-coupled receptors to assess the effect of YM-254890 on these pathways in your primary cells.

    • Pertussis toxin to inhibit Gi/o signaling and cholera toxin to activate Gs signaling as additional controls.

Troubleshooting

ProblemPossible CauseSolution
No or weak inhibition - YM-254890 concentration too low.- Insufficient pre-incubation time.- Degraded YM-254890 stock.- Perform a dose-response curve to find the optimal concentration.- Increase the pre-incubation time (e.g., up to 2 hours).- Prepare fresh stock solution from new powder.
High background or cell death - DMSO concentration too high.- YM-254890 toxicity at high concentrations.- Poor primary cell health.- Ensure final DMSO concentration is below 0.1%.- Lower the concentration of YM-254890.- Optimize primary cell culture conditions.
Inconsistent results - Variability in primary cell isolates.- Inconsistent experimental procedures.- Use cells from the same passage number and minimize batch-to-batch variability.- Standardize all steps of the protocol, including cell seeding density, incubation times, and reagent preparation.

By following these guidelines and protocols, researchers can confidently and effectively utilize YM-254890 as a powerful tool to dissect the intricate roles of Gq/11 signaling in primary cells.

References

Application Notes and Protocols for YM-254890 in Studying Gq-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gq/11 family of heterotrimeric G proteins.[1][2] This cyclic depsipeptide, originally isolated from Chromobacterium sp., has become an invaluable pharmacological tool for elucidating the roles of Gq/11-mediated signaling pathways in various physiological and pathological processes.[3][4] YM-254890 exerts its inhibitory effect by binding to the Gαq subunit and stabilizing the GDP-bound inactive state, thereby preventing the exchange of GDP for GTP and subsequent G protein activation.[3][5] Its high affinity and selectivity for Gαq, Gα11, and Gα14 make it a superior alternative to less specific methods for studying Gq-coupled receptor signaling.[1][2]

These application notes provide detailed protocols for utilizing YM-254890 in common experimental setups to investigate Gq-coupled receptor function.

Mechanism of Action

YM-254890 functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1] It binds to a hydrophobic cleft in the Gαq subunit, preventing the conformational changes required for GDP release.[3] This action effectively uncouples the Gq protein from its upstream G protein-coupled receptor (GPCR), thus inhibiting downstream signaling cascades such as phospholipase C (PLC) activation, inositol (B14025) phosphate (B84403) (IP) production, and intracellular calcium mobilization.[2][3][6]

Gq_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Activates YM254890 YM-254890 Gq_inactive Gq_inactive YM254890->Gq_inactive Inhibits (stabilizes GDP-bound state) GPCR->Gq_inactive Activates PLC PLC Gq_inactive->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Ca_release->Downstream PKC->Downstream

Quantitative Data

The inhibitory potency of YM-254890 can vary depending on the cell type, the specific Gq-coupled receptor, and the assay readout. Below is a summary of reported IC50 values.

Assay TypeCell/Tissue TypeReceptor/StimulusIC50 ValueReference
Intracellular Ca²⁺ MobilizationC6-15 cells expressing P2Y1 receptor2MeSADP31 nM[4][7][8]
Intracellular Ca²⁺ MobilizationHuman Coronary Artery Endothelial Cells (HCAEC)ATP/UTP (P2Y2 receptor)~3-50 nM[5]
Platelet AggregationHuman platelet-rich plasmaADP0.37 - 0.51 µM[4]
IP1 ProductionCHO cells expressing M1 receptorCarbachol95 nM
ERK1/2 ActivationHuman Coronary Artery Endothelial Cells (HCAEC)Gq- and Gs-coupled receptors~1-2 nM[5]
ERK1/2 ActivationHuman Coronary Artery Endothelial Cells (HCAEC)Gi/o-coupled receptor27 nM[5]

Note on Selectivity: While YM-254890 is highly selective for the Gq/11 family, some studies have reported inhibitory effects on Gs- and Gi/o-mediated signaling, particularly at higher concentrations.[5][7] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to validate the selectivity of YM-254890 in the experimental system of interest.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels in response to Gq-coupled receptor activation and its inhibition by YM-254890.

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • YM-254890

  • Agonist for the receptor of interest

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • YM-254890 Incubation:

    • Prepare a stock solution of YM-254890 in DMSO.

    • Prepare serial dilutions of YM-254890 in HBSS to the desired final concentrations.

    • Add the YM-254890 dilutions to the respective wells. For the control wells, add HBSS with the corresponding DMSO concentration.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the agonist at a predetermined concentration (e.g., EC80) to stimulate the Gq-coupled receptor.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the control (agonist alone) response.

    • Plot the normalized response against the logarithm of the YM-254890 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.

Materials:

  • Cell membranes expressing the Gq-coupled receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • GTPγS (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • YM-254890

  • Agonist for the receptor of interest

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes (10-20 µg), GDP (e.g., 10 µM), and varying concentrations of YM-254890 in the assay buffer.

  • Pre-incubation: Incubate the mixture at 30°C for 15 minutes to allow YM-254890 to bind.

  • Initiation of Reaction: Add the agonist and [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction. For non-specific binding control, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding against the YM-254890 concentration to determine the inhibitory effect.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture cells expressing Gq-coupled receptor Preincubation Pre-incubate cells/membranes with YM-254890 Cell_Culture->Preincubation Reagent_Prep Prepare YM-254890 and agonist solutions Reagent_Prep->Preincubation Stimulation Stimulate with agonist Preincubation->Stimulation Measurement Measure downstream signal (e.g., Ca²⁺, IP, pERK) Stimulation->Measurement Normalization Normalize data to controls Measurement->Normalization Dose_Response Generate dose-response curve Normalization->Dose_Response IC50 Calculate IC50 value Dose_Response->IC50

Concluding Remarks

YM-254890 is a powerful and selective tool for dissecting the contributions of Gq/11 signaling in complex biological systems. By employing the protocols outlined above and carefully considering potential off-target effects through dose-response analyses and appropriate controls, researchers can confidently investigate the roles of Gq-coupled receptors in health and disease.

References

Application Notes and Protocols for Measuring Intracellular Calcium Changes with YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins.[1][2] It is a cyclic depsipeptide that was originally isolated from Chromobacterium sp.[3] YM-254890 specifically prevents the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq/11 subunit, thereby locking the G protein in its inactive state.[2] This inhibition effectively blocks the downstream signaling cascade initiated by Gq-coupled G protein-coupled receptors (GPCRs). The activation of Gαq/11 proteins typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. By blocking this pathway at the level of Gαq/11, YM-254890 serves as an invaluable tool for studying the roles of these specific G proteins in cellular signaling and for screening compounds that modulate Gq-coupled GPCRs. While highly selective for Gαq/11, some studies suggest that at certain concentrations, YM-254890 may also affect Gαs and Gαi/o-mediated signaling pathways, a factor to consider in experimental design.[4][5]

Data Presentation

The inhibitory potency of YM-254890 on intracellular calcium mobilization is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific Gq-coupled receptor, the agonist used, the cell type, and the assay conditions.

Cell LineReceptorAgonistIC50 of YM-254890 (nM)Reference
Human Coronary Artery Endothelial Cells (HCAEC)P2Y2 ReceptorUTP3[4]
C6-15 cellsP2Y1 Receptor2MeSADP31[3]
Human Platelet-Rich PlasmaP2Y1 ReceptorADP (2 µM)370[3]
Human Platelet-Rich PlasmaP2Y1 ReceptorADP (5 µM)390[3]
Human Platelet-Rich PlasmaP2Y1 ReceptorADP (20 µM)510[3]

Signaling Pathway

The following diagram illustrates the canonical Gαq/11 signaling pathway and the point of inhibition by YM-254890.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_inhibitor Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR 1. Binding G_protein Gαq/11(GDP)-Gβγ GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Gαq(GTP)   activates PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store 6. Channel   Opening Ca_store->Ca_release 7. Increased   Intracellular   [Ca²⁺] YM254890 YM-254890 YM254890->G_protein Inhibits GDP/GTP exchange Plate_Reader_Workflow Start Start Seed_Cells 1. Seed Cells in Microplate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dye 3. Prepare Calcium Dye Solution Incubate_Overnight->Prepare_Dye Load_Dye 4. Load Cells with Dye (45-60 min) Prepare_Dye->Load_Dye Prepare_Compounds 5. Prepare YM-254890 & Agonist Solutions Load_Dye->Prepare_Compounds Incubate_Inhibitor 6. Add YM-254890 & Incubate (15-60 min) Prepare_Compounds->Incubate_Inhibitor Measure_Flux 7. Measure Fluorescence in Plate Reader (Baseline -> Add Agonist -> Read) Incubate_Inhibitor->Measure_Flux Analyze_Data 8. Analyze Data (Calculate ΔRFU, IC50) Measure_Flux->Analyze_Data End End Analyze_Data->End Microscopy_Workflow Start Start Plate_Cells 1. Plate Cells on Glass-Bottom Dish Start->Plate_Cells Load_Dye 2. Load Cells with Fura-2 AM (30-60 min) Plate_Cells->Load_Dye Wash_Cells 3. Wash and De-esterify Dye (15-30 min) Load_Dye->Wash_Cells Mount_Microscope 4. Mount on Microscope & Setup Perfusion Wash_Cells->Mount_Microscope Treat_Inhibitor 5. Perfuse with YM-254890 (15-60 min) Mount_Microscope->Treat_Inhibitor Acquire_Images 6. Acquire Baseline & Stimulate with Agonist Treat_Inhibitor->Acquire_Images Analyze_ROIs 7. Analyze ROIs (Calculate F340/F380 Ratio) Acquire_Images->Analyze_ROIs End End Analyze_ROIs->End

References

Protocol for Inhibiting Gq Signaling with YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1][2] It is a cyclic depsipeptide isolated from Chromobacterium sp. that effectively blocks Gq-mediated signaling pathways by preventing the exchange of GDP for GTP on the Gαq subunit.[1][3] This inhibitory action makes YM-254890 an invaluable tool for researchers studying Gq-dependent physiological and pathological processes. These application notes provide detailed protocols for utilizing YM-254890 to inhibit Gq signaling in various in vitro assays.

Mechanism of Action

YM-254890 acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][3] It binds to a hydrophobic cleft on the Gαq subunit, stabilizing the GDP-bound inactive state of the G protein heterotrimer.[3][4] By preventing the release of GDP, YM-254890 inhibits the activation of Gαq, thereby blocking downstream signaling cascades such as the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.[5]

Quantitative Data Summary

The inhibitory potency of YM-254890 varies depending on the cell type and the specific Gq-coupled receptor pathway being investigated. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM-254890 in various functional assays.

Assay TypeCell Type/SystemGq-Coupled ReceptorAgonistIC50 of YM-254890Reference
Platelet AggregationHuman platelet-rich plasmaP2Y1ADP0.37 - 0.51 µM[2]
Intracellular Calcium MobilizationP2Y1-C6-15 cellsP2Y12MeSADP0.031 µM[2]
Intracellular Calcium MobilizationHuman Coronary Artery Endothelial Cells (HCAEC)P2Y2UTP3 nM[6]
Intracellular Calcium MobilizationHCAEC expressing P2Y2 receptorP2Y2ATP/UTP50 nM[7][8]
IP1 ProductionCHO cells expressing M1 receptorM1 MuscarinicCarbachol95 nM[7][8]
ERK1/2 ActivationHuman Coronary Artery Endothelial Cells (HCAEC)Gq-coupled receptors-~1-2 nM[6]
ERK1/2 ActivationHuman Coronary Artery Endothelial Cells (HCAEC)Gi/o-coupled receptors-27 nM[6]

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP-Gβγ GPCR->Gq_inactive 2. GDP/GTP Exchange Gq_active Gαq-GTP Gq_inactive->Gq_active PLC PLC Gq_active->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release 5. ER Ca²⁺ Release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Agonist Agonist Agonist->GPCR 1. Activation YM254890 YM-254890 YM254890->Gq_inactive Inhibition

Caption: Gq signaling pathway and the point of inhibition by YM-254890.

Experimental Protocols

1. General Cell Culture and Treatment with YM-254890

  • Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2. For long-term treatments (over 48 hours), it may be necessary to split the cells and re-treat with fresh YM-254890 to maintain a consistent inhibitory effect and avoid issues related to cell confluence.

  • YM-254890 Preparation: Prepare a stock solution of YM-254890 in a suitable solvent such as DMSO. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤0.1%).

  • Treatment: For most assays, pre-incubate the cells with YM-254890 for a sufficient period (e.g., 30-60 minutes) at 37°C before adding the agonist to ensure adequate inhibition of Gq signaling.

2. Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration following the activation of Gq-coupled receptors.

  • Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • YM-254890 Treatment:

    • After incubation, gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the assay buffer containing the desired concentrations of YM-254890 or vehicle control to the wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Establish a baseline fluorescence reading for each well.

    • Add the Gq-coupled receptor agonist at the desired concentration.

    • Immediately begin recording the fluorescence intensity over time. The data is typically expressed as the change in fluorescence intensity from the baseline.

3. Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as a readout for Gq activation.

  • Cell Seeding and Starvation: Seed cells in a suitable multi-well plate. Prior to the assay, you may need to starve the cells in a serum-free medium for a few hours to reduce basal signaling.

  • Assay Procedure:

    • Use a commercially available IP-One HTRF assay kit and follow the manufacturer's protocol.

    • Typically, the protocol involves the simultaneous addition of YM-254890 (or vehicle), the agonist, and a lysis buffer containing LiCl to the cells. LiCl is used to inhibit the degradation of IP1.

    • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

    • Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody).

    • Incubate at room temperature for at least 60 minutes.

    • Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

4. [35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the Gq-coupled receptor of interest.

  • Assay Setup:

    • In a 96-well plate, add the following in order: assay buffer, GDP, varying concentrations of YM-254890, and the cell membranes.

    • Pre-incubate for a short period (e.g., 3 minutes at 20°C).

    • Initiate the reaction by adding the agonist and [35S]GTPγS.

    • Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of G protein activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (appropriate cell line) Cell_Seeding 4. Seed Cells in Assay Plate Cell_Culture->Cell_Seeding YM_Prep 2. Prepare YM-254890 Stock Solution Preincubation 5. Pre-incubate with YM-254890 or Vehicle YM_Prep->Preincubation Agonist_Prep 3. Prepare Agonist Stock Solution Stimulation 6. Stimulate with Agonist Agonist_Prep->Stimulation Cell_Seeding->Preincubation Preincubation->Stimulation Assay 7. Perform Assay (e.g., Ca²⁺, IP1, GTPγS) Stimulation->Assay Data_Acquisition 8. Data Acquisition (Plate Reader/Scintillation Counter) Assay->Data_Acquisition Analysis 9. Analyze Data (e.g., IC50 calculation) Data_Acquisition->Analysis

Caption: General experimental workflow for assessing Gq inhibition by YM-254890.

References

Application Notes and Protocols: YM-254890 for High-Throughput Screening of Gαq/11 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and highly selective inhibitor of the Gαq/11 family of G proteins.[1][2][3] Isolated from Chromobacterium sp., this cyclic depsipeptide has emerged as an invaluable pharmacological tool for elucidating Gαq/11-mediated signaling pathways.[2] Its mechanism of action involves binding to the Gαq subunit, which stabilizes the inactive GDP-bound state and prevents the exchange for GTP, thereby blocking downstream signaling cascades.[1][4] This specific mode of action makes YM-254890 an ideal positive control for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel modulators of Gαq/11 signaling. These application notes provide detailed protocols and guidance for utilizing YM-254890 in HTS campaigns.

Mechanism of Action

YM-254890 functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαq, Gα11, and Gα14 proteins.[3] In the resting state, the Gα subunit is bound to GDP. Upon activation of a G protein-coupled receptor (GPCR), a conformational change is induced in the Gα subunit, leading to the release of GDP and the binding of GTP. This exchange activates the Gα subunit, causing it to dissociate from the Gβγ dimer and initiate downstream signaling, primarily through the activation of phospholipase C-β (PLC-β).[3] YM-254890 binds to a hydrophobic cleft in the Gαq subunit, locking it in its inactive, GDP-bound conformation and thus preventing its activation.[4]

Gq_Signaling_Pathway GPCR Gq-Coupled GPCR G_protein Gαq/11-Gβγ (GDP-bound) GPCR->G_protein Activates Agonist Agonist Agonist->GPCR Binds G_protein_active Gαq/11 (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange YM254890 YM-254890 YM254890->G_protein PLC Phospholipase C-β (PLC-β) G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Figure 1: Gαq/11 Signaling Pathway and Point of Inhibition by YM-254890.

Quantitative Data

YM-254890 exhibits high potency in various cell-based assays measuring Gαq/11-mediated signaling. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar to sub-micromolar range, depending on the cell type and specific endpoint being measured.

Assay TypeCell LineReceptorStimulusMeasured EndpointIC50 of YM-254890Reference
Calcium MobilizationC6-15 cellsP2Y12MeSADPIntracellular Ca2+0.031 µM[2]
Platelet AggregationHuman Platelet-Rich PlasmaP2Y1ADP (2 µM)Aggregation0.37 µM[2]
Platelet AggregationHuman Platelet-Rich PlasmaP2Y1ADP (5 µM)Aggregation0.39 µM[2]
Platelet AggregationHuman Platelet-Rich PlasmaP2Y1ADP (20 µM)Aggregation0.51 µM[2]
Calcium MobilizationHuman Coronary Artery Endothelial CellsP2Y2UTPIntracellular Ca2+~3 nM[5]

High-Throughput Screening Application

YM-254890 is an essential tool for developing and validating HTS assays for Gαq/11 inhibitors. A common HTS approach for Gαq/11-coupled receptors is to measure changes in intracellular calcium concentration using fluorescent dyes.

HTS Assay Principle

The assay is designed to identify inhibitors of a specific Gαq/11-coupled GPCR. Cells expressing the target receptor are pre-loaded with a calcium-sensitive fluorescent dye. The addition of an agonist for the receptor will trigger the Gαq/11 pathway, leading to a rapid increase in intracellular calcium, which is detected as an increase in fluorescence. Test compounds that inhibit this pathway will reduce or abolish the fluorescence signal. YM-254890 is used as a positive control to define the maximal inhibition of the signal.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis cell_plating 1. Seed cells expressing target Gq-GPCR into 384-well plates dye_loading 2. Load cells with calcium-sensitive dye cell_plating->dye_loading compound_add 3. Add test compounds, YM-254890 (positive control), or DMSO (negative control) dye_loading->compound_add incubation 4. Incubate compound_add->incubation agonist_add 5. Add agonist to stimulate the receptor incubation->agonist_add read_plate 6. Measure fluorescence signal (e.g., using FLIPR) agonist_add->read_plate data_analysis 7. Calculate % inhibition and Z'-factor read_plate->data_analysis hit_id 8. Identify primary hits data_analysis->hit_id

Figure 2: General workflow for a calcium mobilization HTS assay.

Experimental Protocols

Protocol 1: Calcium Mobilization HTS Assay

This protocol describes a cell-based assay using a fluorescent calcium indicator to screen for inhibitors of a Gαq/11-coupled receptor.

Materials:

  • Cell Line: A stable cell line expressing the Gαq/11-coupled GPCR of interest (e.g., HEK293, CHO).

  • Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: A known agonist for the target receptor.

  • YM-254890: Stock solution in DMSO (e.g., 10 mM).

  • Test Compounds: Compound library dissolved in DMSO.

  • Instrumentation: A fluorescent imaging plate reader (e.g., FLIPR, FDSS).

Methodology:

  • Cell Plating:

    • Harvest and count cells.

    • Seed the cells into 384-well assay plates at a density optimized for a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well).

    • Incubate plates at 37°C, 5% CO2 for 18-24 hours.

  • Dye Loading:

    • Prepare the dye-loading solution in Assay Buffer according to the manufacturer's instructions (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid).

    • Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, protected from light.

  • Compound Addition:

    • Prepare a compound plate by dispensing test compounds, YM-254890 (positive control), and DMSO (negative control) into a 384-well plate. The final concentration of YM-254890 should be sufficient to achieve maximal inhibition (e.g., 1-10 µM).

    • Using the plate reader's integrated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plate.

  • Incubation:

    • Incubate the plates at room temperature for 15-30 minutes.

  • Signal Detection:

    • Prepare an agonist plate with the agonist at a concentration that elicits a maximal response (e.g., EC100).

    • Place both the cell plate and the agonist plate into the plate reader.

    • Initiate the reading protocol:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of the agonist solution to each well.

      • Continue to measure the fluorescence signal for 60-180 seconds to capture the peak response.

Data Analysis:

  • Calculate Percent Inhibition:

    • Determine the maximum fluorescence signal for each well.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

      • Signal_Compound: Signal from wells with test compound.

      • Signal_Positive_Control: Average signal from wells with YM-254890.

      • Signal_Negative_Control: Average signal from wells with DMSO.

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Calculate the Z'-factor using the means (µ) and standard deviations (σ) of the positive and negative controls: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_neg - µ_pos|

Conclusion

YM-254890 is an indispensable reagent for any HTS campaign targeting the Gαq/11 signaling pathway. Its high potency and selectivity make it the gold standard positive control for assay development, validation, and quality control. By incorporating YM-254890 into the screening workflow, researchers can ensure the robustness and reliability of their data, ultimately accelerating the discovery of novel therapeutic agents targeting Gαq/11-mediated diseases.

References

Investigating Gαq Downstream Signaling Using the Selective Inhibitor YM-254890: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins. YM-254890 is an invaluable tool for dissecting the intricate downstream signaling pathways mediated by Gαq-coupled G protein-coupled receptors (GPCRs). By specifically blocking the exchange of GDP for GTP on the Gαq subunit, YM-254890 effectively prevents its activation and subsequent signaling cascades.[1][2] These notes offer comprehensive, step-by-step protocols for key assays, including intracellular calcium mobilization, inositol (B14025) monophosphate (IP-1) accumulation, and reporter gene assays, enabling researchers to effectively investigate Gαq-mediated cellular responses.

Introduction to YM-254890

YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. that selectively inhibits Gαq, Gα11, and Gα14 proteins.[1][3][4] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), trapping the Gαq subunit in its inactive, GDP-bound state.[1] This high selectivity and potency make YM-254890 a superior tool compared to less specific pharmacological agents for studying Gαq signaling. Its utility has been demonstrated in a variety of cellular systems to probe the physiological and pathological roles of Gαq-mediated pathways.

Chemical and Physical Properties:

PropertyValueReference
Molecular Weight960.09 g/mol
FormulaC46H69N7O15
SolubilitySoluble in DMSO (≥ 9.6 mg/mL) and ethanol. Aqueous solubility is 88 µM.[1]
StorageStore as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3]

Gαq Signaling Pathway and Point of Inhibition by YM-254890

Gαq-coupled GPCRs, upon activation by an agonist, catalyze the exchange of GDP for GTP on the Gαq subunit. The activated, GTP-bound Gαq then dissociates from the Gβγ dimer and stimulates its primary effector, phospholipase C-β (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream targets, leading to diverse cellular responses. YM-254890 inhibits the initial step of this cascade by preventing GDP release from Gαq, thereby blocking all subsequent downstream events.

Gq_Signaling_Pathway Gαq Signaling Pathway and YM-254890 Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαq(GDP)-βγ GPCR->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Agonist Agonist Agonist->GPCR Binds YM254890 YM-254890 YM254890->G_protein Inhibits GDP/GTP Exchange Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells (Culture and Seed) pre_incubate Pre-incubate cells with YM-254890 prep_cells->pre_incubate prep_ym Prepare YM-254890 Working Solution prep_ym->pre_incubate prep_agonist Prepare Agonist Working Solution stimulate Stimulate cells with Agonist prep_agonist->stimulate pre_incubate->stimulate perform_assay Perform Assay (e.g., Ca²⁺, IP-1) stimulate->perform_assay acquire_data Acquire Data perform_assay->acquire_data analyze_data Analyze Data (e.g., IC50 calculation) acquire_data->analyze_data interpret Interpret Results analyze_data->interpret

References

Troubleshooting & Optimization

Troubleshooting YM-254890 Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the selective Gαq/11 protein inhibitor, YM-254890, in aqueous buffer systems. By providing clear, actionable guidance and detailed protocols, we aim to facilitate seamless experimental workflows and ensure the reliable application of this potent research tool.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my YM-254890 stock solution into my aqueous experimental buffer. What could be the cause?

A1: This is a common issue when transitioning a compound from a high-concentration organic solvent stock (like DMSO) to an aqueous buffer. The primary reasons for precipitation include:

  • Exceeding Aqueous Solubility: YM-254890 has a finite solubility in aqueous solutions. While generally considered to have sufficient solubility for most biological assays, high final concentrations or specific buffer components can lead to precipitation. The reported aqueous solubility of YM-254890 is approximately 88 μM.[1]

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of YM-254890, causing it to precipitate.

  • pH-Dependent Solubility: The stability of YM-254890 is pH-dependent. It is stable in simulated gastric fluid (acidic) and mildly alkaline solutions (pH 9) but degrades rapidly under strongly alkaline conditions (pH 11).[1][2] While significant precipitation due to pH is less common within typical physiological pH ranges (7.2-7.4), buffers with a higher pH could be a contributing factor.

  • Local Concentration Effects: Adding the DMSO stock directly to the buffer without rapid mixing can create localized areas of high organic solvent concentration, causing the compound to crash out of solution before it can be adequately dispersed.

Q2: What is the recommended method for preparing YM-254890 working solutions in an aqueous buffer?

A2: To minimize precipitation, a serial dilution and rapid mixing approach is recommended. The following protocol is a general guideline:

Experimental Protocol: Preparation of YM-254890 Working Solution

  • Prepare a Primary Stock Solution: Dissolve YM-254890 powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). YM-254890 is highly soluble in DMSO.[3] This stock solution can be stored at -20°C.

  • Intermediate Dilution (Optional but Recommended): If preparing a very dilute final concentration, consider making an intermediate dilution of your primary stock in DMSO or your aqueous buffer.

  • Final Working Solution Preparation:

    • Aliquot the required volume of your experimental aqueous buffer into a new tube.

    • While vortexing or vigorously mixing the buffer, add the required volume of the YM-254890 DMSO stock dropwise to the center of the vortex. This ensures rapid dispersal and minimizes localized high concentrations.

    • Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) to avoid solvent effects on your biological system.

Q3: Are there any specific buffer components I should avoid when working with YM-254890?

A3: While YM-254890 is compatible with most common biological buffers (e.g., PBS, HEPES, Tris-HCl), it is advisable to:

  • Avoid High Salt Concentrations: If you are observing precipitation, consider reducing the ionic strength of your buffer if your experimental design allows.

  • Maintain an Appropriate pH: Work within a pH range of 6.5 to 8.0 for optimal stability and performance. Avoid strongly alkaline conditions (pH > 9).[1][2]

  • Be Cautious with Additives: While excipients like PEG300 and Tween-80 can be used to increase solubility for in vivo formulations, their use in in vitro assays should be carefully considered as they can interfere with cellular processes.[4]

Q4: My YM-254890 solution appears cloudy even after following the recommended protocol. What are my options?

A4: Cloudiness indicates the presence of undissolved compound. Here are some troubleshooting steps:

  • Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.

  • Gentle Warming: Warm the solution to 37°C for a short period. Increased temperature can enhance solubility. However, do not overheat, as this may degrade the compound.

  • Filtration: If sonication and warming do not resolve the issue, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this will reduce the effective concentration of your compound. It is advisable to measure the concentration of the filtered solution if possible.

  • Re-evaluate the Target Concentration: It is possible that your desired final concentration exceeds the solubility limit of YM-254890 in your specific buffer. Consider performing a dose-response experiment to determine if a lower, fully soluble concentration is sufficient for your needs.

Quantitative Data Summary

The following table summarizes the key solubility and stability properties of YM-254890.

PropertyValueSolvent/ConditionsReference
Aqueous Solubility ~88 µMWater[1][3]
DMSO Solubility ≥ 9.6 mg/mL (~10 mM)DMSO
Ethanol Solubility HighEthanol[3]
Chemical Stability HighSimulated Gastric Fluid (pH 1)[1][2]
Chemical Stability HighMildly Alkaline (pH 9)[2]
Chemical Instability Rapid DecompositionStrongly Alkaline (pH 11)[1][2]

Visual Troubleshooting Guide

The following workflow provides a step-by-step guide to troubleshooting YM-254890 solubility issues.

TroubleshootingWorkflow start Start: YM-254890 Precipitation in Aqueous Buffer check_protocol Review Preparation Protocol: - Serial Dilution? - Vortexing during addition? - Final DMSO concentration <0.5%? start->check_protocol protocol_ok Protocol Followed Correctly check_protocol->protocol_ok Yes adjust_protocol Action: Adjust Protocol (e.g., slower addition, more vigorous mixing) check_protocol->adjust_protocol No check_concentration Is the final concentration below the aqueous solubility limit (~88 µM)? protocol_ok->check_concentration adjust_protocol->start lower_concentration Action: Lower the Final Concentration check_concentration->lower_concentration No check_buffer Examine Buffer Composition: - High salt concentration? - pH outside 6.5-8.0 range? check_concentration->check_buffer Yes lower_concentration->start buffer_issue Potential Buffer Issue check_buffer->buffer_issue adjust_buffer Action: Modify Buffer - Lower salt concentration - Adjust pH buffer_issue->adjust_buffer Yes physical_methods Apply Physical Methods: - Sonication - Gentle warming (37°C) - Filtration (0.22 µm) buffer_issue->physical_methods No adjust_buffer->start solution_clear Solution is Clear physical_methods->solution_clear Success still_precipitates Precipitation Persists physical_methods->still_precipitates Failure consult_specialist Consult Technical Support still_precipitates->consult_specialist

Caption: Troubleshooting workflow for YM-254890 solubility issues.

Signaling Pathway

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins. It acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking the G protein in its inactive state and blocking downstream signaling.[2][5]

Gq_Signaling_Pathway GPCR Gq-Coupled Receptor (e.g., M1, P2Y1) Gq_inactive Gq Protein (inactive) (Gαq-GDP, Gβγ) GPCR->Gq_inactive Agonist Binding Gq_active Gq Protein (active) (Gαq-GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC YM254890 YM-254890 YM254890->Gq_inactive Inhibition of GDP dissociation

Caption: Gq/11 signaling pathway and the inhibitory action of YM-254890.

References

potential off-target effects of YM-254890 on Gs and Gi pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-254890, a potent Gαq/11 inhibitor. This guide focuses on addressing potential off-target effects on Gs and Gi signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM-254890?

YM-254890 is a cyclic depsipeptide that selectively inhibits the Gq/11 family of G proteins.[1][2] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[3][4] This action effectively locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling.[3][4]

Q2: Is YM-254890 completely selective for the Gq/11 pathway?

While YM-254890 is widely regarded as a highly selective Gq/11 inhibitor, some studies have reported potential off-target effects on Gs and Gi signaling pathways.[1][2][4] These effects appear to be context-dependent, varying with cell type, receptor expression levels, and the specific signaling readout being measured. Therefore, careful experimental design and appropriate controls are crucial.

Q3: What are the reported off-target effects of YM-254890 on the Gs pathway?

Some research indicates that YM-254890 can inhibit signaling downstream of Gs-coupled receptors.[4] Specifically, it has been observed to suppress both cAMP elevation and ERK1/2 phosphorylation induced by the activation of Gs-coupled receptors.[4] However, it's important to note that YM-254890 did not affect forskolin-induced cAMP production, suggesting that its effect is upstream of adenylyl cyclase.[4]

Q4: How might YM-254890 affect the Gi pathway?

The reported effects on the Gi pathway are more nuanced and suggest a "biased inhibition."[4] Studies have shown that YM-254890 does not inhibit the canonical Gi-mediated suppression of cAMP production.[4] However, it has been found to abolish ERK1/2 activation downstream of Gi-coupled receptors like CXCR4.[4] One hypothesis for this observation is that the YM-254890-stabilized Gαq-GDP complex may sequester Gβγ subunits released from activated Gi proteins, thereby inhibiting Gβγ-dependent signaling pathways like ERK activation.[4]

Troubleshooting Guide

This guide provides structured advice for researchers who suspect or wish to proactively investigate potential off-target effects of YM-254890 in their experimental system.

Issue 1: Unexpected inhibition of a Gs-mediated response.

Symptoms:

  • Reduced cAMP production upon stimulation of a Gs-coupled receptor in the presence of YM-254890.

  • Inhibition of other downstream readouts of Gs activation (e.g., PKA activity, ERK phosphorylation).

Troubleshooting Steps:

  • Confirm Gq/11 Inhibition: As a positive control, verify that YM-254890 is active in your system by measuring the inhibition of a known Gq/11-mediated response, such as agonist-induced calcium mobilization.

  • Titrate YM-254890 Concentration: Determine the potency of YM-254890 for the Gq/11-mediated response and the unexpected Gs inhibition. A significant overlap in the concentration-response curves may suggest an off-target effect.

  • Use a Downstream Activator of the Gs Pathway: To pinpoint the level of inhibition, bypass the G protein and directly activate adenylyl cyclase with forskolin. If YM-254890 does not inhibit forskolin-induced cAMP production, it confirms the target of inhibition is at or upstream of the Gs protein.[4]

  • Consider an Alternative Gq/11 Inhibitor: If available, test another Gq/11 inhibitor with a different chemical structure, such as FR900359, to see if the same off-target effect is observed.

Issue 2: Unexpected inhibition of a Gi-mediated, non-cAMP response.

Symptoms:

  • YM-254890 inhibits a Gi-mediated response (e.g., ERK activation, cell migration) but does not affect the Gi-mediated inhibition of cAMP.

Troubleshooting Steps:

  • Dissect Gαi vs. Gβγ Signaling:

    • Confirm that the Gi-mediated response you are measuring is indeed independent of cAMP inhibition.

    • Hypothesize a role for Gβγ signaling. The sequestration of Gβγ by the YM-254890/Gαq-GDP complex is a plausible mechanism for the observed inhibition.[4]

  • Pertussis Toxin Control: Use pertussis toxin (PTX) to uncouple Gi/o proteins from their receptors. If PTX and YM-254890 produce the same inhibitory effect on your readout of interest, it further suggests the involvement of the Gi pathway.

  • Overexpress Gβγ Subunits: In some systems, overexpression of Gβγ subunits may rescue the inhibitory effect of YM-254890 on the Gβγ-dependent pathway.

  • Utilize a Gβγ Inhibitor: Employ a Gβγ inhibitor like gallein (B1674403) to see if it phenocopies the effect of YM-254890 on your specific non-cAMP readout.

Quantitative Data Summary

The following table summarizes the reported potency of YM-254890 on different G protein pathways. Note that IC50 values can vary between different cellular contexts and assay conditions.

G Protein FamilyPathway ReadoutReported IC50Reference
Gq/11P2Y2 Receptor-mediated Ca2+ Signaling~30 nM[4]
GsAdenosine A2 Receptor-induced cAMP Production~30 nM[4]
Gi/oCXCR4-mediated cAMP SuppressionNo significant inhibition[4]
Gi/oCXCR4-mediated ERK1/2 Activation~30 nM[4]

Signaling Pathway and Experimental Workflow Diagrams

G_Protein_Signaling_Pathways cluster_receptor GPCR Activation cluster_g_proteins G Protein Subunits cluster_effectors Downstream Effectors & Readouts GPCR Agonist-Bound GPCR Gq Gαq/11 GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi/o GPCR->Gi Gbg Gβγ PLC PLCβ Gq->PLC activates AC_up Adenylyl Cyclase Gs->AC_up activates Gi->Gbg AC_down Adenylyl Cyclase Gi->AC_down inhibits ERK_Gi ERK1/2 Gbg->ERK_Gi activates IP3_DAG IP3 / DAG (Ca2+ release) PLC->IP3_DAG cAMP_up ↑ cAMP AC_up->cAMP_up cAMP_down ↓ cAMP AC_down->cAMP_down YM YM-254890 YM->Gq Potent Inhibition YM->Gs Potential Off-Target Inhibition YM->Gbg Potential Sequestration

Caption: Canonical Gq, Gs, and Gi signaling pathways with YM-254890 inhibition points.

Troubleshooting_Workflow start Unexpected Result with YM-254890 is_gs Is the affected pathway Gs-mediated? start->is_gs is_gi_non_camp Is it a non-cAMP Gi-mediated pathway? is_gs->is_gi_non_camp No gs_steps 1. Confirm Gq inhibition. 2. Titrate YM-254890. 3. Use Forskolin control. is_gs->gs_steps Yes gi_steps 1. Use Pertussis Toxin. 2. Overexpress Gβγ. 3. Use Gβγ inhibitor (Gallein). is_gi_non_camp->gi_steps Yes other Consult literature for other potential off-target effects. is_gi_non_camp->other No analyze_gs Analyze data to confirm off-target Gs effect. gs_steps->analyze_gs analyze_gi Data suggests biased inhibition via Gβγ sequestration. gi_steps->analyze_gi

Caption: Troubleshooting workflow for investigating off-target effects of YM-254890.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay (Gq/11 Pathway)
  • Cell Culture: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash away excess dye and add buffer containing various concentrations of YM-254890 or vehicle control. Incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector. Measure baseline fluorescence.

  • Agonist Stimulation: Inject a Gq/11-coupled receptor agonist and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response as a function of YM-254890 concentration to determine the IC50.

Protocol 2: cAMP Accumulation Assay (Gs and Gi Pathways)
  • Cell Culture: Plate cells in a 96-well plate and grow to the desired density.

  • Compound Incubation: Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add various concentrations of YM-254890 or vehicle control. Incubate for 15-30 minutes.

  • Agonist Stimulation:

    • For Gs: Add a Gs-coupled receptor agonist.

    • For Gi: Add a Gi-coupled receptor agonist in the presence of a Gs pathway activator (e.g., forskolin).

  • Incubation: Incubate for the optimal time to allow for cAMP accumulation (e.g., 10-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Normalize the data to controls and plot the concentration-response curves to determine IC50 or the extent of inhibition.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Starvation: Plate cells and grow to ~80-90% confluence. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

  • Compound Incubation: Treat cells with various concentrations of YM-254890 or vehicle for 30 minutes.

  • Agonist Stimulation: Stimulate cells with the agonist of interest (for Gs or Gi-coupled receptors) for the optimal time to induce ERK phosphorylation (typically 5-10 minutes).

  • Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot for total ERK1/2 as a loading control. Quantify band intensities using densitometry. Calculate the ratio of p-ERK to total ERK and normalize to the stimulated control.

References

Technical Support Center: Assessing YM-254890 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of YM-254890 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is YM-254890 and what is its primary mechanism of action?

YM-254890 is a potent and selective inhibitor of the Gq/11 family of G proteins.[1][2][3] It functions by binding to the Gαq subunit and preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), thereby locking the G protein in an inactive state.[3][4] This blockade inhibits the activation of downstream signaling pathways, such as the phospholipase C-β (PLC-β) pathway, which is responsible for the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to subsequent intracellular calcium mobilization.[1]

Q2: Is YM-254890 stable in long-term cell culture conditions?

YM-254890 exhibits good stability under typical physiological conditions (pH 7.4).[5][6][7] However, its stability can be compromised under strongly alkaline conditions (pH 11).[1][6] For long-term experiments, it is advisable to prepare fresh dilutions of YM-254890 in a high-quality, sterile solvent like DMSO and add it to the culture medium immediately before use.[1] When preparing stock solutions, DMSO is a suitable solvent, and these stocks can be stored at 4°C for extended periods without significant loss of activity.[1]

Q3: What are the reported off-target effects of YM-254890?

While YM-254890 is known for its high selectivity for Gq/11 proteins, some studies have suggested potential off-target effects, particularly at higher concentrations.[8] One study indicated that YM-254890 could also suppress signaling mediated by Gs-coupled receptors and exhibit biased inhibition on Gi/o signaling.[4][9] It is crucial to perform dose-response experiments to determine the optimal concentration range that selectively inhibits Gq/11 without inducing significant off-target effects in your specific cell model.

Q4: What should I consider when planning a long-term cytotoxicity study with YM-254890?

Long-term studies require careful planning to ensure the reliability and reproducibility of your data. Key considerations include:

  • Aseptic Technique: Strict aseptic techniques are paramount to prevent contamination over extended culture periods.[10][11][12]

  • Cell Line Integrity: Regularly monitor cell morphology and growth rates. It's also good practice to authenticate your cell line.[11]

  • Media Changes: Plan a regular schedule for media changes to replenish nutrients and remove metabolic waste. When changing the media, ensure that fresh YM-254890 is added to maintain a consistent concentration.

  • Solvent Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve YM-254890 to account for any solvent-induced cytotoxicity.

  • Positive Controls: Use a known cytotoxic agent as a positive control to ensure your assay is performing as expected.

Gq/11 Signaling Pathway and YM-254890 Inhibition

Gq11_Pathway GPCR GPCR (Gq/11-coupled) Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Agonist Binding YM YM-254890 YM->Gq_inactive Inhibits GDP Release Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C-β (PLC-β) Gq_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assay Cytotoxicity Assessment seed_cells Seed cells in multi-well plates adherence Allow cells to adhere (24 hours) seed_cells->adherence treat_cells Treat cells with YM-254890 (various concentrations) adherence->treat_cells media_change Regular media changes with fresh YM-254890 treat_cells->media_change Every 48-72h time_points Collect samples at defined time points (e.g., 24, 48, 72, 96h) treat_cells->time_points media_change->time_points mtt MTT Assay time_points->mtt ldh LDH Assay time_points->ldh caspase Caspase-3/7 Assay time_points->caspase data_analysis Data Analysis and Interpretation mtt->data_analysis ldh->data_analysis caspase->data_analysis Troubleshooting start Inconsistent or Unexpected Cytotoxicity Results check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls review_protocol Review and standardize experimental protocol (seeding, timing, reagents) check_controls->review_protocol No check_contamination Is there evidence of microbial contamination? check_controls->check_contamination Yes review_protocol->start aseptic_technique Reinforce aseptic technique and use fresh reagents check_contamination->aseptic_technique Yes check_compound Is the YM-254890 stock and working solution fresh and properly stored? check_contamination->check_compound No aseptic_technique->start prepare_fresh Prepare fresh YM-254890 stock and dilutions check_compound->prepare_fresh No optimize_assay Optimize assay parameters (e.g., incubation time, cell density) check_compound->optimize_assay Yes prepare_fresh->start off_target Consider potential off-target effects or indirect cytotoxicity optimize_assay->off_target

References

how to optimize YM-254890 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YM-254890, a potent and selective inhibitor of Gαq/11 proteins. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your experiments for maximal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for YM-254890?

YM-254890 is a cyclic depsipeptide that selectively inhibits the Gαq/11 family of G proteins.[1][2][3][4] It functions by binding to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound inactive state and preventing the exchange of GDP for GTP.[1][5] This blockage of nucleotide exchange effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR), thereby inhibiting downstream signaling pathways such as phospholipase C-β (PLC-β) activation and subsequent calcium mobilization.[2]

Q2: What is a good starting concentration and incubation time for YM-254890?

For initial experiments in cell-based assays, a pre-incubation time of 30 minutes with a YM-254890 concentration of 100 nM is a recommended starting point.[1][2] This concentration is approximately 10-fold higher than its apparent affinity for Gαq and should be sufficient to inhibit about 90% of the Gαq/11 proteins in most systems.[2] However, the optimal concentration can vary depending on the specific cell type and assay readout.[1][2]

Q3: Is YM-254890 cytotoxic?

YM-254890 is generally not considered directly cytotoxic at effective concentrations.[1][2] However, it is always good practice to perform a cell viability assay to confirm that the chosen concentrations do not adversely affect your specific cell line, especially during longer incubation periods. One study found no cellular toxicity in human coronary artery endothelial cells.[6]

Q4: What is the difference between YM-254890 and FR900359 (UBO-QIC)?

YM-254890 and FR900359 are structurally related natural products that both selectively inhibit Gαq/11 proteins.[1][2] A key difference lies in their binding kinetics. YM-254890 has a relatively short residence time at the Gαq protein, with a dissociation half-life of approximately 3.8 minutes.[2][7][8] In contrast, FR900359 binds in a pseudoirreversible manner with a much longer dissociation half-life of about 92 minutes.[2][7][8] This makes FR900359 more suitable for experiments involving washing steps.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete or no inhibition of Gαq signaling Suboptimal Incubation Time: The pre-incubation period may be too short for YM-254890 to effectively bind to and inhibit Gαq.Perform a time-course experiment to determine the optimal pre-incubation time (see detailed protocol below).
Insufficient Concentration: The concentration of YM-254890 may be too low for the specific cell type or agonist concentration used.Perform a dose-response curve to determine the IC50 of YM-254890 in your assay system. Start with a concentration range from 1 nM to 1 µM.
Agonist Concentration Too High: A very high concentration of agonist might overcome the inhibitory effect of YM-254890.Reduce the agonist concentration to a level that still elicits a robust response but may be more sensitive to inhibition (e.g., EC80).
Incorrect Assay Window: The timing of agonist stimulation and signal detection after YM-254890 pre-incubation is critical due to its fast dissociation.Optimize the time window between pre-incubation, agonist addition, and signal reading.
Cell Viability Issues Prolonged Incubation: Although generally not cytotoxic, very long incubation times at high concentrations could potentially affect cell health.Perform a cell viability assay (e.g., MTS or trypan blue exclusion) with your planned incubation times and concentrations.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve YM-254890 may be toxic to cells.Ensure the final solvent concentration in your assay is low and consistent across all wells, including vehicle controls.
Inconsistent Results Compound Instability: YM-254890 may degrade under certain conditions, although it is generally stable.[2][7][8]Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Washing Steps Removing Inhibitor: Due to its reversible binding and fast dissociation, washing cells after incubation can remove YM-254890.Avoid washing steps after YM-254890 incubation. If washing is necessary, consider using the more washout-resistant inhibitor, FR900359.[2]

Quantitative Data Summary

Parameter YM-254890 FR900359 Reference
Mechanism of Action Gαq/11 Guanine Nucleotide Dissociation InhibitorGαq/11 Guanine Nucleotide Dissociation Inhibitor[1][2]
Dissociation Half-life (t½) ~3.8 minutes~92 minutes[2][7][8]
Recommended Starting Concentration 100 nM100 nM[1][2]
Recommended Pre-incubation Time 30 minutes30 minutes[1][2]
IC50 (Platelet Aggregation) < 0.6 µM-[3]
IC50 (Ca2+ mobilization) ~30-50 nM-[6][9]
Solubility (Water) 88 µM189 µM[2][7][8]

Experimental Protocols

Protocol for Optimizing YM-254890 Incubation Time

This protocol outlines a systematic approach to determine the optimal pre-incubation time for maximal inhibition of Gαq-mediated signaling in your specific cell-based assay.

1. Materials:

  • YM-254890

  • Cell line expressing the Gαq-coupled receptor of interest

  • Appropriate cell culture medium and supplements

  • Agonist for the receptor of interest

  • Assay-specific reagents (e.g., calcium flux dye, IP-1 assay kit)

  • Plate reader or other detection instrument

2. Experimental Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and grow overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of YM-254890 in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of YM-254890 and the agonist in your assay buffer. Include a vehicle control (solvent only).

  • Time-Course Experiment:

    • At different time points before agonist stimulation (e.g., 5, 15, 30, 60, and 120 minutes), add a fixed, supra-maximal concentration of YM-254890 (e.g., 1 µM) to the respective wells.

    • Include a "no inhibitor" control (vehicle only) and a "no agonist" control.

  • Agonist Stimulation: At time zero, add the agonist at a concentration that elicits a submaximal but robust response (e.g., EC80) to all wells except the "no agonist" control.

  • Signal Detection: Measure the response at the optimal time point for your specific assay (e.g., immediately for calcium flux, or after a specific incubation period for IP-1 accumulation).

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no agonist" control (0% activity).

    • Plot the percentage of inhibition as a function of the pre-incubation time. The optimal incubation time will be the shortest time that achieves maximal inhibition.

Visualizations

Gq_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq/11 GPCR->Gq GDP/GTP Exchange PLCb PLC-β Gq->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis Agonist Agonist Agonist->GPCR Activation YM254890 YM-254890 YM254890->Gq Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Gαq signaling pathway and the inhibitory action of YM-254890.

Optimization_Workflow start Start: Seed Cells prepare Prepare YM-254890 and Agonist Solutions start->prepare incubate Pre-incubate with YM-254890 (Time-course: 5-120 min) prepare->incubate stimulate Add Agonist (EC80) incubate->stimulate detect Detect Signal stimulate->detect analyze Analyze Data: Plot % Inhibition vs. Time detect->analyze end Determine Optimal Incubation Time analyze->end

Caption: Experimental workflow for optimizing YM-254890 incubation time.

Troubleshooting_Guide start Issue: Incomplete Inhibition q1 Is incubation time optimized? start->q1 sol1 Perform time-course experiment q1->sol1 No q2 Is concentration sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Perform dose-response curve q2->sol2 No q3 Is agonist concentration too high? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Reduce agonist concentration (e.g., EC80) q3->sol3 Yes end Problem Resolved q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for incomplete inhibition with YM-254890.

References

Technical Support Center: YM-254890 and Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with YM-254890 in calcium assays.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments using YM-254890, presented in a question-and-answer format.

Q1: Why am I seeing incomplete or weak inhibition of my Gq-coupled receptor-mediated calcium signal with YM-254890?

A1: Several factors could contribute to this observation:

  • Concentration and Potency Variation: The inhibitory potency of YM-254890 can vary significantly depending on the assay system. While it shows high potency in some calcium mobilization assays, other functional readouts like IP1 accumulation or dynamic mass redistribution assays have reported lower potencies.[1] Ensure you are using a concentration of YM-254890 that is appropriate for your specific cell type and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Incubation Time: A pre-incubation time of at least 30 minutes with YM-254890 is generally recommended to allow for sufficient time for the inhibitor to bind to the Gαq protein.[2]

  • Gα Subunit Isoform: YM-254890 is a potent inhibitor of Gαq, Gα11, and Gα14, but it does not inhibit Gα15/16.[2] If your cell line expresses Gα15/16-coupled receptors, you may observe a calcium signal that is insensitive to YM-254890.

  • Compound Stability and Solubility: While generally considered stable and soluble, improper storage or handling can affect the activity of YM-254890.[3] Ensure the compound is stored as recommended and that the stock solutions are prepared correctly.

Q2: I'm using YM-254890 as a specific Gαq inhibitor, but I'm observing effects on signaling pathways thought to be Gs- or Gi-coupled. Is this expected?

A2: This is a critical observation and has been reported in the literature. While initially characterized as a highly selective Gαq/11 inhibitor, subsequent studies have revealed that YM-254890 can also inhibit signaling downstream of Gs- and Gi/o-coupled receptors.[4][5]

  • Gs-coupled receptor signaling: YM-254890 has been shown to suppress cAMP elevation induced by the activation of multiple Gs-coupled receptors.[4][5]

  • Gi/o-coupled receptor signaling: While YM-254890 does not appear to affect the inhibition of cAMP production mediated by Gαi/o, it has been observed to abolish ERK1/2 activation downstream of Gi/o-coupled receptors like CXCR4.[4][5]

Therefore, it is crucial to interpret results with caution and not assume absolute selectivity for Gαq/11.

Q3: How can I confirm if the unexpected effects I'm seeing are due to off-target activities of YM-254890?

A3: To investigate potential off-target effects, you should include a comprehensive set of controls in your experiments:

  • Use specific agonists for different G-protein families:

    • Gq: Use a known Gq-coupled receptor agonist for your cell system as a positive control for YM-254890 inhibition.

    • Gs: Include an agonist for a Gs-coupled receptor (e.g., isoproterenol (B85558) for β-adrenergic receptors) and measure cAMP levels.

    • Gi: Use an agonist for a Gi-coupled receptor (e.g., UK 14,304 for α2-adrenergic receptors) and measure the inhibition of forskolin-stimulated cAMP accumulation.

  • Use other G-protein inhibitors:

    • Pertussis toxin (PTX): To block Gi/o signaling.

  • Use direct activators of downstream signaling:

    • PMA (phorbol 12-myristate 13-acetate): To directly activate Protein Kinase C (PKC) downstream of Gq.

    • Forskolin: To directly activate adenylyl cyclase and increase cAMP, bypassing Gs.

    • Thapsigargin (B1683126) or Ionomycin (B1663694): To induce calcium release from intracellular stores independently of G-protein signaling. YM-254890 should not affect calcium signals induced by these agents.[4]

Q4: My calcium assay results with YM-254890 are not reproducible. What could be the cause?

A4: Lack of reproducibility can stem from several experimental variables:

  • Cell Health and Density: Ensure your cells are healthy, in a consistent passage number, and plated at a consistent density.

  • Reagent Preparation: Prepare fresh dilutions of YM-254890 and agonists for each experiment.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions.

  • Instrumentation: Ensure your plate reader or fluorescence microscope is properly calibrated and settings are consistent between experiments.

Data Summary

The following tables summarize key quantitative data for YM-254890.

Table 1: Reported IC50 Values of YM-254890 in Various Functional Assays

Assay TypeReceptor/StimulusCell LineIC50 Value
Calcium MobilizationP2Y2 Receptor (ATP/UTP)HCAEC50 nM
IP1 ProductionM1 Receptor (Carbachol)CHO cells95 nM
Calcium MobilizationADP-inducedPlatelets2 µM
ERK1/2 ActivationGq- and Gs-coupled receptorsHCAEC~1-2 nM
ERK1/2 ActivationGi/o-coupled receptor (CXCR4)HCAEC27 nM

Note: IC50 values can be highly dependent on the specific experimental conditions and should be determined empirically in your system.[6][7][8][9]

Table 2: Physicochemical and Pharmacokinetic Properties of YM-254890

PropertyValue
Molecular Weight960.09 g/mol
Solubility in DMSO9.6 mg/mL (10 mM)
Water Solubility (kinetic)88 µM
Calculated logP1.37
Plasma Protein Binding79%
Half-life in human liver microsomes27.3 min

Experimental Protocols

This section provides a detailed methodology for a key experiment to troubleshoot unexpected results with YM-254890.

Protocol: FLIPR-based Calcium Mobilization Assay to Assess YM-254890 Specificity

This protocol is designed to test the inhibitory effect of YM-254890 on calcium mobilization induced by agonists for Gq-, Gs-, and Gi-coupled receptors.

Materials:

  • Cells expressing the Gq-, Gs-, and Gi-coupled receptors of interest

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)

  • YM-254890

  • Gq-specific agonist (e.g., Carbachol for M3 receptors)

  • Gs-specific agonist (e.g., Isoproterenol for β2-adrenergic receptors)

  • Gi-specific agonist (e.g., UK 14,304 for α2-adrenergic receptors)

  • Pertussis Toxin (PTX)

  • Ionomycin or Thapsigargin

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • FLIPR Tetra® or similar kinetic fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of YM-254890 in DMSO.

    • On the day of the experiment, prepare serial dilutions of YM-254890 in assay buffer to achieve the desired final concentrations.

    • Prepare stock solutions of all agonists and control compounds (PTX, Ionomycin/Thapsigargin) in their respective solvents and then dilute to working concentrations in assay buffer.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.[10]

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Incubation:

    • For PTX pre-treatment, incubate cells with PTX (typically 100 ng/mL) for 18-24 hours before the assay.

    • Add the prepared dilutions of YM-254890 or vehicle control to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.

  • FLIPR Measurement:

    • Set up the FLIPR instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen calcium dye.

    • Program the instrument for a two-addition protocol. The first addition will be the agonist, and the second can be a positive control like ionomycin.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the specific agonists (Gq, Gs, or Gi) to the designated wells and record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.

    • (Optional) Add a saturating concentration of ionomycin or thapsigargin at the end of the run to confirm cell viability and maximum calcium response.

  • Data Analysis:

    • Analyze the kinetic data by measuring the maximum fluorescence signal change (peak height) or the area under the curve.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for inhibition (e.g., a known antagonist or a high concentration of YM-254890 for the Gq agonist).

    • Calculate the percent inhibition for each concentration of YM-254890 and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to YM-254890 and its use in calcium assays.

Gq_Signaling_Pathway GPCR Gq-coupled Receptor Gq Gαq/βγ GPCR->Gq Agonist PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Release YM254890 YM-254890 YM254890->Gq Inhibits GDP/GTP exchange

Caption: Gq Signaling Pathway and the Site of YM-254890 Inhibition.

Troubleshooting_Workflow Start Unexpected Result with YM-254890 in Calcium Assay Issue What is the nature of the issue? Start->Issue Incomplete_Inhibition Incomplete or Weak Inhibition Issue->Incomplete_Inhibition Weak Inhibition Off_Target_Effects Apparent Off-Target Effects Issue->Off_Target_Effects Unexpected Activity Check_Concentration Verify YM-254890 Concentration (Dose-Response) Incomplete_Inhibition->Check_Concentration Run_Controls Run Specificity Controls: - Gs/Gi agonists - PTX - Downstream activators Off_Target_Effects->Run_Controls Check_Incubation Ensure Adequate Pre-incubation Time (≥30 min) Check_Concentration->Check_Incubation Check_Galpha Confirm Gα Subtype (Not Gα15/16) Check_Incubation->Check_Galpha Analyze_Controls Analyze Control Data to Confirm On- or Off-Target Effect Run_Controls->Analyze_Controls On_Target Issue likely related to assay conditions or cell system Analyze_Controls->On_Target Controls Behave as Expected Off_Target YM-254890 is exhibiting known off-target effects Analyze_Controls->Off_Target Controls Confirm Off-Target

Caption: Troubleshooting Workflow for Unexpected YM-254890 Results.

Experimental_Workflow Start Start: Cell Seeding Dye_Loading Dye Loading (e.g., FLIPR Calcium Kit) Start->Dye_Loading Pre_Incubation Pre-incubation with YM-254890 or Vehicle Control Dye_Loading->Pre_Incubation Agonist_Addition Agonist Addition (Gq, Gs, or Gi specific) Pre_Incubation->Agonist_Addition FLIPR_Reading Kinetic Fluorescence Reading (FLIPR) Agonist_Addition->FLIPR_Reading Data_Analysis Data Analysis: - Normalize Data - Calculate % Inhibition - Determine IC50 FLIPR_Reading->Data_Analysis End End: Results Interpretation Data_Analysis->End

References

minimizing YM-254890 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-254890, a potent and selective inhibitor of Gαq/11 proteins. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and addressing common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-254890?

A1: YM-254890 is a selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2][3] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit.[4] This binding stabilizes the inactive GDP-bound state of the G protein, preventing the exchange of GDP for GTP that is normally triggered by an activated G protein-coupled receptor (GPCR).[2][4][5] Consequently, downstream signaling cascades mediated by Gαq/11, such as the activation of phospholipase C-β (PLC-β) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), are blocked.[1]

Q2: How should I store and handle YM-254890?

A2: For long-term storage, YM-254890 powder should be stored at -20°C.[6] Stock solutions, typically in DMSO, can also be stored at -20°C. For shorter periods, a 1 mM DMSO stock can be kept at 4°C without significant loss of activity.[1] The compound is soluble in DMSO and ethanol.[1] For aqueous solutions, it has a solubility of up to 88 μM.[1][7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8]

Q3: What is the recommended concentration range and pre-incubation time for YM-254890 in cell-based assays?

A3: For initial experiments, a concentration of 100 nM and a pre-incubation time of 30 minutes prior to agonist stimulation is a good starting point.[1] However, the optimal concentration and incubation time can vary depending on the cell type, the specific Gαq/11-coupled receptor being studied, and the assay readout. It is always advisable to perform a dose-response curve to determine the optimal conditions for your specific experimental setup.

Q4: Is YM-254890 selective for Gαq/11 proteins?

A4: YM-254890 is highly selective for Gαq, Gα11, and Gα14 proteins.[1][2] It does not inhibit other G protein subtypes such as Gαs, Gαi/o, or Gα12/13 at concentrations where it effectively blocks Gαq/11 signaling.[4][8] However, some studies have reported potential off-target effects or inhibition of other G protein families at higher concentrations or in specific cellular contexts.[1][9][10] Therefore, it is crucial to include appropriate controls in your experiments to verify the specificity of the observed effects.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Ensure that cells are cultured under consistent conditions, including passage number, confluency, and media composition. Variations in these parameters can alter the expression levels of GPCRs and G proteins, leading to changes in sensitivity to YM-254890.

  • Possible Cause 2: Differences in assay readout.

    • Solution: Be aware that the measured potency (IC50) of YM-254890 can differ significantly depending on the assay. For instance, IC50 values from calcium mobilization assays are often lower than those from ERK phosphorylation or dynamic mass redistribution assays.[1] Use the same assay and endpoint for all comparative experiments.

  • Possible Cause 3: Instability of diluted YM-254890 solutions.

    • Solution: Prepare fresh dilutions of YM-254890 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The compound's stability can be pH-dependent, with degradation occurring under strongly alkaline conditions (pH 11).[1][11]

Issue 2: YM-254890 appears to be inactive or has low potency.

  • Possible Cause 1: Poor solubility in aqueous buffer.

    • Solution: While YM-254890 is water-soluble to a degree, high concentrations in aqueous buffers may lead to precipitation.[1][7] Ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cells and that the compound is fully dissolved. Sonication can aid in dissolution.[8]

  • Possible Cause 2: Presence of serum in the assay medium.

    • Solution: YM-254890 can bind to plasma proteins, which can reduce its effective concentration.[7][11] If possible, perform assays in serum-free media or reduce the serum concentration. If serum is required, consider that the apparent potency might be lower.

  • Possible Cause 3: The signaling pathway under investigation is not Gαq/11-dependent.

    • Solution: Confirm that the GPCR and the specific downstream signaling event you are measuring are indeed mediated by Gαq/11. Use positive controls (agonists known to signal through Gαq/11) and negative controls (pathways known to be independent of Gαq/11) to validate your experimental system.

Issue 3: Observed effects may be due to off-target activity.

  • Possible Cause: High concentration of YM-254890 used.

    • Solution: Use the lowest effective concentration of YM-254890 as determined by your dose-response experiments. Some reports suggest that at higher concentrations, YM-254890 may affect other signaling pathways.[1][9][10]

  • Possible Cause: Lack of appropriate controls.

    • Solution: To confirm that the observed effects are due to Gαq/11 inhibition, consider using a rescue experiment with an inhibitor-resistant Gαq mutant.[1] Additionally, test the effect of YM-254890 on signaling pathways known to be independent of Gαq/11 in your cell system.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of YM-254890

PropertyValueReference
Calculated logP 1.37[1][7][11]
Water Solubility 88 μM[1][7][11]
Plasma Protein Binding 79%[7][11]
Half-life (Human Liver Microsomes) 27.3 min[7][11]
Residence Time at Gq (37°C) 3.8 min[7]

Table 2: Reported IC50 Values of YM-254890 in Various Assays

AssayCell Line/SystemAgonistIC50 ValueReference
Platelet Aggregation Human Platelet-Rich PlasmaADP (2-20 μM)0.37 - 0.51 μM[8]
Intracellular Ca2+ Mobilization P2Y1-C6-15 cells2MeSADP31 nM[8]
Intracellular Ca2+ Mobilization HCAEC (P2Y2 Receptor)UTP (100 μM)3 nM[9]
ERK1/2 Activation (Gq-coupled) HCAECUTP (100 μM)~1-2 nM[9]
ERK1/2 Activation (Gs-coupled) HCAECIsoproterenol (10 μM)~1-2 nM[9]
ERK1/2 Activation (Gi/o-coupled) HCAECSDF-1 (100 ng/ml)27 nM[9]

Note: IC50 values can be highly dependent on the specific experimental conditions and should be determined empirically for each new system.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO₂.

  • Dye Loading: Aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in the assay buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells gently to remove excess dye. Add assay buffer containing various concentrations of YM-254890 or vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject the Gαq/11-coupled receptor agonist and continue to measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each well. Plot the agonist response as a function of YM-254890 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq_inactive Gαq-GDP-βγ GPCR->Gq_inactive activates Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC PLC-β Gq_active->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->GPCR binds YM254890 YM-254890 YM254890->Gq_inactive inhibits Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gαq/11 signaling pathway and the inhibitory action of YM-254890.

Experimental_Workflow start Start cell_prep Cell Preparation (Plating & Culture) start->cell_prep compound_prep YM-254890 Preparation (Stock & Dilutions) start->compound_prep pre_incubation Pre-incubation with YM-254890 cell_prep->pre_incubation compound_prep->pre_incubation agonist_stimulation Agonist Stimulation pre_incubation->agonist_stimulation assay Assay Readout (e.g., Ca²⁺, IP₁, ERK) agonist_stimulation->assay data_analysis Data Analysis (Dose-Response & IC₅₀) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the effects of YM-254890.

References

YM-254890 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of YM-254890. Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for YM-254890?

A1: For long-term stability, YM-254890 should be stored as a powder at -20°C for up to three years.[1] Once in solution, it is recommended to aliquot and store at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[1]

Q2: What are the best solvents for dissolving YM-254890?

A2: YM-254890 has high solubility in DMSO and ethanol.[2][3] For in vitro experiments, DMSO is a common solvent, with concentrations up to 50 mg/mL (52.08 mM) being achievable with ultrasonic assistance.[1] It is important to use newly opened, hygroscopic DMSO as it can significantly impact solubility.[1] The compound also has sufficient solubility in water for most biological applications, with a kinetic solubility of 88 μM.[2][4]

Q3: How stable is YM-254890 in different pH conditions?

A3: YM-254890 exhibits high chemical stability in acidic environments, such as simulated gastric fluid (pH 1), and in mildly alkaline solutions (pH 9).[2][3][4][5] However, it is rapidly and fully decomposes in strongly alkaline conditions (pH 11).[2][3][4][5]

Q4: Can I store YM-254890 in an aqueous solution?

A4: While YM-254890 is water-soluble, long-term storage in aqueous solutions is not recommended due to the potential for degradation. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[1]

Q5: Is YM-254890 stable in biological fluids?

A5: YM-254890 is relatively stable in plasma and lung tissue, with less than 10% decay observed after 4 hours.[2] However, it is metabolized relatively quickly in liver microsomes.[2][4] The half-life in human liver microsomes is approximately 27.3 minutes, and in mouse liver microsomes, it is 16.9 minutes.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity in my assay.

  • Possible Cause 1: Compound degradation due to improper storage.

    • Solution: Ensure that YM-254890 powder has been stored at -20°C and stock solutions at -80°C. Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Possible Cause 2: Degradation in experimental buffer.

    • Solution: Check the pH of your experimental buffer. YM-254890 is unstable at a strongly alkaline pH of 11.[2][3][4][5] Ensure your buffer is within a stable pH range (acidic to mildly alkaline).

  • Possible Cause 3: Incomplete dissolution.

    • Solution: When preparing stock solutions in DMSO, use ultrasonic treatment to aid dissolution.[1] Visually inspect the solution to ensure no precipitation has occurred.

Issue 2: Precipitation of the compound during my experiment.

  • Possible Cause: Low solubility in the aqueous experimental medium.

    • Solution: While YM-254890 is water-soluble, its kinetic solubility is 88 μM.[2][4] If your working concentration exceeds this, you may observe precipitation. Consider using a co-solvent if your experimental design allows, or reduce the final concentration of YM-254890. The final concentration of DMSO in your assay should also be considered, as high concentrations can be toxic to cells.

Data Summary

Table 1: Solubility of YM-254890

SolventMaximum ConcentrationNotes
DMSO50 mg/mL (52.08 mM)Ultrasonic assistance may be needed.[1]
EthanolHigh solubilitySpecific concentration not detailed in sources.[2][3]
Water88 μM (Kinetic Solubility)Sufficient for most biological applications.[2][4]

Table 2: Stability of YM-254890 under Various Conditions

ConditionStabilityDetails
pH
Simulated Gastric Fluid (pH 1)HighNo significant degradation observed.[2][3][4][5]
Mildly Alkaline (pH 9)HighStable.[2][3][4][5]
Strongly Alkaline (pH 11)LowDecomposes fully and rapidly.[2][3][4][5]
Biological Matrix
Plasma & Lung TissueRelatively Stable<10% decay after 4 hours.[2]
Human Liver MicrosomesLowHalf-life of 27.3 minutes.[4][5]
Mouse Liver MicrosomesLowHalf-life of 16.9 minutes.[4][5]

Table 3: Recommended Storage Conditions

FormTemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of YM-254890 Stock Solution

  • Allow the vial of YM-254890 powder to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO (or ethanol) to the vial to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, vortex the vial and use an ultrasonic bath until the solution is clear.[1]

  • Aliquot the stock solution into smaller, single-use volumes in appropriate containers.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

YM_254890_Stability_Workflow cluster_storage Storage cluster_experiment Experimental Use cluster_stability_check Stability Considerations Powder YM-254890 Powder StockSolution Stock Solution (e.g., in DMSO) Powder->StockSolution Dissolution StorageTemp Store at -20°C (Powder) Store at -80°C (Solution) Powder->StorageTemp StockSolution->StorageTemp WorkingSolution Prepare Fresh Working Solution StockSolution->WorkingSolution Dilution Experiment Perform Experiment WorkingSolution->Experiment CheckpH Verify Buffer pH (Avoid pH 11) WorkingSolution->CheckpH Degradation Potential for Degradation Experiment->Degradation Prolonged Incubation CheckpH->Experiment pH is stable CheckpH->Degradation pH > 9

Caption: Workflow for proper storage and handling of YM-254890.

Gq_Signaling_Pathway_Inhibition GPCR GPCR Gq Gαq/11 (GDP-bound, Inactive) GPCR->Gq Agonist Binding PLC Phospholipase C-β (PLC-β) Gq->PLC GDP/GTP Exchange (Activation) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release YM254890 YM-254890 YM254890->Gq Inhibits GDP Dissociation

Caption: Inhibition of the Gαq/11 signaling pathway by YM-254890.

References

addressing serum interference in YM-254890 cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with YM-254890 in cell-based assays, with a specific focus on addressing serum interference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My YM-254890 appears to be less potent in my cell-based assay when I use serum-containing media compared to serum-free conditions. Why is this happening?

A1: This is a common observation and is likely due to serum interference. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like YM-254890. This binding reduces the free, active concentration of YM-254890 available to interact with its target, the Gαq protein, in your cells. This necessitates the use of higher concentrations of the inhibitor to achieve the desired effect. YM-254890 has a moderate plasma protein binding of approximately 79%.[1]

Q2: I am observing a high background signal in my Gq-mediated signaling assay (e.g., calcium mobilization) even in the absence of my specific agonist. What could be the cause?

A2: Serum itself is a complex mixture containing various growth factors, lipids, and other signaling molecules that can activate endogenous Gq-coupled receptors on your cells.[2] This can lead to a high background signal and mask the specific effects of your agonist and inhibitor.

Q3: How can I mitigate the effects of serum interference in my YM-254890 experiments?

A3: Here are several strategies to address serum interference:

  • Serum Starvation: This is the most common and effective method. Before treating with YM-254890 and your agonist, incubate your cells in a serum-free or low-serum (e.g., 0.5-1%) medium for a period of time (typically 4-24 hours).[3][4][5][6] This minimizes the presence of interfering serum proteins and reduces basal signaling activity.

  • Use of Serum-Free Media: If your cell line can be maintained in serum-free media, conducting the entire experiment under these conditions will eliminate serum-related variability.

  • Appropriate Controls: Always include proper controls in your experimental design. This should include a "vehicle-only" control in the presence of serum to quantify the basal signaling level, and an "agonist-only" control to determine the maximum signal window.

  • Increase YM-254890 Concentration: If serum is required for your experimental setup, you may need to perform a dose-response curve to determine the optimal concentration of YM-254890 needed to overcome the binding to serum proteins.

Q4: What are the key physicochemical properties of YM-254890 that I should be aware of?

A4: Understanding the properties of YM-254890 can help in designing robust experiments.

PropertyValueReference
Molecular Weight 959.49 g/mol [7]
Calculated logP 1.37[1][8]
Plasma Protein Binding ~79%[1]
Water Solubility 88 µM[9]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay with Serum Starvation

This protocol describes a typical workflow for a fluorescence-based calcium mobilization assay to assess the inhibitory effect of YM-254890 on a Gq-coupled receptor.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture in complete growth medium (containing serum).

  • Serum Starvation: On the day of the assay, gently wash the cells once with serum-free medium. Replace the medium with serum-free or low-serum (0.5%) medium and incubate for 4-6 hours at 37°C.

  • Dye Loading: Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the starvation medium and add the dye-loading solution to each well. Incubate for 1 hour at 37°C, protected from light.

  • Compound Preparation: During dye incubation, prepare a dilution series of YM-254890 and the agonist in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Inhibitor Pre-incubation: After incubation, gently wash the cells twice with assay buffer. Add the desired concentrations of YM-254890 or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Stimulation: Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Analyze the data by calculating the peak fluorescence response or the area under the curve. Determine the IC50 of YM-254890 by plotting the response against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Gq Gq Protein (αβγ) GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Agonist Agonist->GPCR Activates YM254890 YM-254890 YM254890->Gq Inhibits (prevents GDP/GTP exchange) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: The Gq signaling pathway and the inhibitory action of YM-254890.

Caption: Troubleshooting workflow for addressing serum interference in YM-254890 assays.

References

Technical Support Center: Determining the IC50 of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of YM-254890 for a new cell line. YM-254890 is a potent and selective inhibitor of Gαq/11 proteins, making it a valuable tool for studying Gq-mediated signaling pathways.[1] This guide includes frequently asked questions (FAQs), detailed troubleshooting, experimental protocols, and data presentation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is YM-254890 and what is its mechanism of action?

YM-254890 is a cyclic depsipeptide that selectively inhibits the Gαq/11 subfamily of G proteins. Its mechanism of action involves binding to the Gαq subunit and preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP).[1] This action effectively locks the G protein in its inactive state, thereby blocking downstream signaling cascades.[1]

Q2: What is an IC50 value and why is it important?

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[2] It represents the concentration of a drug or inhibitor that is required to inhibit a biological process by 50%.[2] Determining the IC50 value of YM-254890 is crucial for understanding its potency in a specific cell line and for comparing its efficacy across different cellular contexts.

Q3: Which cell viability assay should I use to determine the IC50 of YM-254890?

Several cell viability assays can be used to determine the IC50 of YM-254890. The most common are colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and luminescence-based assays like the CellTiter-Glo® assay.

  • MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[3]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells.[4]

The choice of assay can depend on the specific cell line, experimental conditions, and available equipment.

Data Presentation: IC50 Values of YM-254890

The IC50 of YM-254890 can vary significantly depending on the cell line and the specific downstream signaling pathway being measured. Below is a summary of reported IC50 values to provide a reference range.

Cell Line/SystemAssay ReadoutIC50 Value (nM)Reference
Human PlateletsADP-induced platelet aggregation370 - 510
P2Y1-C6-15 cellsIntracellular Ca2+ mobilization31
Human Coronary Artery Endothelial Cells (HCAEC)UTP-induced Ca2+ signaling3
CHO cells expressing M1 receptorCarbachol-induced IP1 production95[5]
HCAE cells expressing P2Y2 receptorATP/UTP-induced Ca2+ increase50[5]

Signaling Pathway and Experimental Workflow

YM-254890 Mechanism of Action

G GPCR Gq-Coupled Receptor (e.g., M1, P2Y1) Gq_inactive Inactive Gαq-GDP/Gβγ Trimer GPCR->Gq_inactive Agonist Binding YM YM-254890 YM->Gq_inactive Inhibits GDP Release Gq_active Active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway illustrating the inhibitory action of YM-254890 on Gαq-mediated signaling.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare Serial Dilutions of YM-254890 add_drug 4. Add YM-254890 to Cells drug_prep->add_drug incubation 5. Incubate for 24-72 hours add_drug->incubation add_reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent measure 7. Measure Signal (Absorbance/Luminescence) add_reagent->measure analysis 8. Data Analysis: Normalize & Plot Dose-Response Curve measure->analysis ic50 9. Determine IC50 analysis->ic50

Caption: A generalized workflow for determining the IC50 of YM-254890 using a cell-based assay.

Experimental Protocols

MTT Assay Protocol for IC50 Determination

This protocol provides a step-by-step guide for determining the IC50 of YM-254890 using the MTT assay.

Materials:

  • New cell line of interest

  • YM-254890

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of YM-254890 in DMSO.

    • Perform serial dilutions of YM-254890 in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of YM-254890.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol outlines the determination of the IC50 of YM-254890 using the CellTiter-Glo® assay.

Materials:

  • New cell line of interest

  • YM-254890

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates suitable for luminescence readings.

  • CellTiter-Glo® Assay:

    • After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the luminescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Troubleshooting Guide

Issue: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding, inaccurate pipetting, or edge effects in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Calibrate pipettes regularly and use consistent pipetting techniques.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS.

Issue: IC50 Value is Higher or Lower Than Expected

  • Possible Cause: Incorrect drug concentration, degradation of YM-254890, or differences in cell line sensitivity.

  • Troubleshooting Steps:

    • Verify the concentration of the YM-254890 stock solution.

    • Prepare fresh serial dilutions for each experiment.

    • Ensure proper storage of the YM-254890 stock solution as recommended by the manufacturer.

    • Cell passage number can affect drug sensitivity; use cells within a consistent passage range.

Issue: Incomplete Dose-Response Curve (No Sigmoidal Shape)

  • Possible Cause: The concentration range of YM-254890 is too narrow or not appropriate for the cell line.

  • Troubleshooting Steps:

    • Perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the approximate effective range.

    • Based on the preliminary results, select a narrower range of concentrations centered around the estimated IC50 for subsequent experiments.

Issue: High Background Signal in the Assay

  • Possible Cause (MTT): Contamination of the culture medium or interference from phenol (B47542) red in the medium.

  • Possible Cause (CellTiter-Glo®): High background luminescence from the plate or medium.

  • Troubleshooting Steps:

    • Use sterile techniques to prevent contamination.

    • For the MTT assay, consider using a phenol red-free medium for the final incubation step.

    • For the CellTiter-Glo® assay, use opaque-walled plates designed for luminescence to minimize crosstalk between wells. Always include a "medium only" blank to determine the background signal.

References

Technical Support Center: Managing Potential Artifacts in YM-254890 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM-254890 in their experiments. This guide aims to address specific issues that may arise, ensuring accurate data interpretation and robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM-254890?

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins.[1][2] It functions by binding to the Gαq subunit and stabilizing it in its inactive, GDP-bound state.[3] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation.[4][5]

Q2: Is YM-254890 completely selective for Gαq/11 proteins?

While YM-254890 is highly selective for Gαq, Gα11, and Gα14 proteins, some studies have reported potential off-target effects.[1] For instance, in human coronary artery endothelial cells (HCAECs), YM-254890 was found to inhibit signaling mediated by Gs-coupled receptors and exhibit biased inhibition of Gi/o signaling.[4][6] Therefore, it is crucial to incorporate appropriate controls to validate the specificity of its effects in your experimental system.

Q3: What are the recommended working concentrations for YM-254890?

The effective concentration of YM-254890 can vary depending on the cell type and the specific assay. However, it typically exhibits high potency with IC50 values in the low nanomolar range for Gαq-mediated responses, such as calcium mobilization.[4][7] For initial experiments, a concentration of 100 nM with a 30-minute pre-incubation period is a reasonable starting point.[1]

Q4: Are there any known solubility or stability issues with YM-254890?

YM-254890 has sufficient aqueous solubility for most biological experiments (88 μM).[1][8][9] It is also highly soluble in DMSO and ethanol.[1] Stock solutions in DMSO (e.g., 1 mM) can be stored at 4°C for extended periods without significant loss of activity.[1] The compound is stable in simulated gastric fluid and mildly alkaline solutions.[1][8]

Q5: Does YM-254890 exhibit cytotoxicity?

At typical working concentrations used to inhibit Gαq/11 signaling, YM-254890 is not expected to cause cytotoxic side effects, even with prolonged exposure such as in overnight experiments.[1] However, it is always good practice to perform a cell viability assay to confirm this in your specific cell line.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Incomplete or no inhibition of a known Gαq-mediated response (e.g., calcium flux). 1. Insufficient concentration or incubation time: The inhibitor may not have reached its target at a sufficient concentration or for a long enough duration.1. Optimize concentration and time: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and pre-incubation time for your specific cell type and assay. A 30-minute pre-incubation is a good starting point.[1]
2. Compound degradation: Improper storage or handling may have led to the degradation of YM-254890.2. Use fresh aliquots: Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
3. High receptor expression: Overexpression of the Gq-coupled receptor might require higher concentrations of the inhibitor for complete blockade.3. Adjust inhibitor concentration: If using an overexpression system, you may need to increase the concentration of YM-254890.
Unexpected inhibition of a Gs- or Gi-mediated signaling pathway. 1. Off-target effects: In some cell systems, YM-254890 can inhibit Gs-coupled receptor signaling or show biased inhibition of Gi/o pathways.[4][6]1. Implement rigorous controls: Use an inhibitor-resistant Gαq mutant as a control to confirm that the observed effect is due to Gαq inhibition.[10] Additionally, use specific agonists and antagonists for the Gs and Gi pathways being investigated to dissect the signaling events.
2. Signal crosstalk: The signaling pathways under investigation may have complex crosstalk, where Gq signaling indirectly influences Gs or Gi pathways.2. Map the signaling pathway: Use a combination of inhibitors and genetic tools to delineate the signaling cascade and identify points of crosstalk.
High background signal in a calcium flux assay. 1. Cell health: Unhealthy or dying cells can have dysregulated intracellular calcium levels.1. Ensure cell viability: Use healthy, sub-confluent cells for your experiments. Perform a viability stain to confirm cell health.
2. Autofluorescence: The compound itself or components in the assay media may be autofluorescent.2. Run controls: Include a "no cells" control with YM-254890 to check for compound autofluorescence and a "vehicle-only" control with cells to establish a baseline.
Variability between experimental replicates. 1. Inconsistent reagent preparation or handling: Errors in pipetting or dilution can lead to variability.1. Standardize protocols: Ensure consistent preparation of all solutions and use calibrated pipettes. Prepare master mixes where possible.
2. Cell passage number: Receptor expression and signaling can change with increasing cell passage number.2. Use a consistent passage number: Maintain a consistent and narrow range of cell passage numbers for all experiments.
3. Short residence time of YM-254890: YM-254890 has a shorter residence time at its target compared to the similar inhibitor FR900359.[8][9]3. Consider FR900359: For experiments requiring prolonged and stable inhibition, FR900359, with its longer residence time, might be a more suitable alternative.[8][9]

Data Presentation

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of YM-254890 and FR900359

PropertyYM-254890FR900359Reference(s)
Molecular Weight 959.49 Da1001.53 Da[8]
Calculated logP 1.371.86[8][9]
Aqueous Solubility 88 μM189 μM[1][8][9]
Plasma Protein Binding 79%35%[8][9]
Target Residence Time (at 37°C) 3.8 min92.1 min[8][9]
Metabolic Stability More stableLess stable[8][11]
Oral Bioavailability LowLow[8][11]
Brain Penetration LowLow[8][11]

Experimental Protocols

Key Experiment: Assessing the Specificity of YM-254890 using an Inhibitor-Resistant Gαq Mutant

Objective: To differentiate between on-target Gαq inhibition and potential off-target effects of YM-254890.

Methodology:

  • Cell Line Preparation:

    • Use CRISPR/Cas9 to generate a cell line (e.g., HEK293) deficient in endogenous Gαq and Gα11.

    • Transfect these cells with either wild-type Gαq (Gαq WT) or an inhibitor-resistant Gαq mutant (e.g., Gαq F75K/I190W).[10]

  • Experimental Setup:

    • Plate the transfected cells in a suitable format for your downstream assay (e.g., 96-well plate for calcium flux).

    • Pre-incubate the cells with a range of YM-254890 concentrations (e.g., 0-1 μM) or vehicle control for 30 minutes.

  • Gq-coupled Receptor Stimulation:

    • Stimulate the cells with a known agonist for a Gq-coupled receptor endogenously or transiently expressed in the cells.

  • Downstream Signal Measurement:

    • Measure the downstream signaling output, such as intracellular calcium mobilization, IP1 accumulation, or ERK phosphorylation.

  • Data Analysis:

    • Compare the inhibitory effect of YM-254890 in cells expressing Gαq WT versus the inhibitor-resistant Gαq mutant.

    • Expected Outcome: YM-254890 should inhibit the agonist-induced response in cells expressing Gαq WT but have little to no effect in cells expressing the inhibitor-resistant mutant. Any inhibition observed in the mutant-expressing cells would suggest an off-target effect.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Gq_Signaling_Pathway GPCR Gq-coupled Receptor Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive Agonist YM254890 YM-254890 YM254890->Gq_inactive Inhibits GDP release Gq_active Gαq-GTP + Gβγ Gq_inactive->Gq_active GTP PLC Phospholipase C (PLC) Gq_active->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Gq signaling pathway and the inhibitory action of YM-254890.

Gs_Gi_Signaling_Pathways cluster_gs Gs Signaling cluster_gi Gi Signaling Gs_GPCR Gs-coupled Receptor Gs Gαs-GTP Gs_GPCR->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Gi_GPCR Gi-coupled Receptor Gi Gαi-GTP Gi_GPCR->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec YM254890 YM-254890 (Potential Off-Target) YM254890->Gs Inhibition (Cell-type dependent) YM254890->Gi Biased Inhibition (Cell-type dependent)

Caption: Potential off-target effects of YM-254890 on Gs and Gi signaling pathways.

Experimental_Workflow start Start Experiment prep_cells Prepare Cells (e.g., Gαq WT vs. resistant mutant) start->prep_cells pre_incubate Pre-incubate with YM-254890 or Vehicle prep_cells->pre_incubate stimulate Stimulate with Gq-coupled Receptor Agonist pre_incubate->stimulate measure Measure Downstream Signal (e.g., Calcium Flux) stimulate->measure analyze Analyze Data measure->analyze interpret Interpret Results (On-target vs. Off-target) analyze->interpret end End interpret->end

Caption: Experimental workflow for validating on-target effects of YM-254890.

References

Validation & Comparative

A Head-to-Head Comparison of YM-254890 and FR900359: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the specific and potent inhibition of Gq/11 proteins is crucial for dissecting signaling pathways and exploring therapeutic interventions. Two natural cyclic depsipeptides, YM-254890 and FR900359, have emerged as indispensable tools for this purpose. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate inhibitor for their studies.

Mechanism of Action: Potent and Selective Gq/11 Inhibition

Both YM-254890 and FR900359 are highly potent and selective inhibitors of the Gq, G11, and G14 subfamilies of G proteins, with no significant activity against other G protein families like Gs, Gi/o, or G12/13.[1][2][3] Their primary mechanism of action is the inhibition of the GDP/GTP exchange on the Gαq subunit.[2][3] By binding to a hydrophobic pocket between the Ras-like and helical domains of Gαq, they stabilize the inactive GDP-bound conformation, effectively acting as guanine (B1146940) nucleotide dissociation inhibitors (GDIs).[2][3] This prevents the G protein from being activated by G protein-coupled receptors (GPCRs), thereby blocking downstream signaling cascades.

Comparative Efficacy and Physicochemical Properties

While both compounds share a similar core structure and mechanism, key differences in their physicochemical and pharmacokinetic properties can influence their application and efficacy in different experimental settings. FR900359 is more lipophilic than YM-254890 and exhibits a significantly longer residence time on the Gq protein, suggesting a pseudoirreversible binding that can lead to a more prolonged pharmacological effect in vivo.[1][4] Conversely, YM-254890 demonstrates greater metabolic stability.[1][4]

PropertyYM-254890FR900359Reference
Molecular Weight (Da) 959.491001.53[1]
Calculated logP 1.371.86[1]
Water Solubility (µM) 88189[1]
Plasma Protein Binding (%) 7935[1]
Target Residence Time (min) 3.892.1[1][4]
Metabolic Stability More StableLess Stable[1][4]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties. This table summarizes the key differences between YM-254890 and FR900359, highlighting FR900359's higher lipophilicity and longer target residence time, and YM-254890's greater metabolic stability.

In functional assays, the two inhibitors generally exhibit comparable high potency, particularly in calcium mobilization assays.[3] However, their apparent potency can vary depending on the specific assay readout.[3] For instance, radioligand binding studies have determined pKD values of 7.96 for a YM-254890-derived radiotracer and 8.45 for an FR900359-derived radiotracer in human platelet membranes.[3]

AssayYM-254890FR900359Reference
Radioligand Binding (pKD) 7.968.45[3]
Calcium Mobilization Comparable High PotencyComparable High Potency[3]
IP1 Accumulation Lower Potency than Ca2+ AssayLower Potency than Ca2+ Assay[3]
Dynamic Mass Redistribution Lower Potency than IP1 AssayLower Potency than IP1 Assay[3]

Table 2: Comparative Potency in Functional Assays. This table highlights the high potency of both inhibitors in radioligand binding and calcium mobilization assays, with variations observed in other functional readouts.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of Gq/11 inhibitor efficacy. Below are protocols for key experiments used to characterize YM-254890 and FR900359.

Calcium Mobilization Assay

This assay measures the inhibition of GPCR-mediated intracellular calcium release, a hallmark of Gq/11 signaling.

Materials:

  • HEK293 cells stably or transiently expressing a Gq-coupled GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

  • Probenecid (optional, to prevent dye leakage).

  • YM-254890 and FR900359 stock solutions in DMSO.

  • GPCR agonist.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with or without probenecid) to each well. Incubate for 1 hour at 37°C.

  • Inhibitor Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of YM-254890 or FR900359 to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for each well. Inject the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis: The inhibitory effect is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the agonist-only control. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Inositol (B14025) Monophosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq/11 pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells expressing the Gq-coupled GPCR.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

  • Stimulation buffer (containing LiCl to prevent IP1 degradation).

  • YM-254890 and FR900359 stock solutions.

  • GPCR agonist.

  • White 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation: Resuspend cells in stimulation buffer. Add the cell suspension to the wells of the microplate.

  • Inhibitor and Agonist Addition: Add varying concentrations of YM-254890 or FR900359, followed by the GPCR agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.

  • Incubation: Incubate at room temperature for 1 hour to allow the competitive immunoassay to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Calculate IC50 values from the concentration-inhibition curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Gq/11 signaling pathway inhibited by YM-254890 and FR900359, and a typical experimental workflow for their comparison.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibitors cluster_downstream Downstream Signaling GPCR GPCR Gq_inactive Gαq-GDP Gβγ GPCR->Gq_inactive 2. Receptor-G protein coupling Gq_active Gαq-GTP Gq_inactive->Gq_active 3. GDP/GTP Exchange PLC PLCβ Gq_active->PLC 4. PLCβ Activation PIP2 PIP₂ PLC->PIP2 5. Hydrolysis Inhibitor YM-254890 FR900359 Inhibitor->Gq_inactive Inhibition IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist Agonist Agonist->GPCR 1. Activation

Caption: Gq/11 signaling pathway and the point of inhibition by YM-254890 and FR900359.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_data Data Acquisition & Analysis cell_culture Cell Culture (GPCR expressing) cell_plating Plate Cells cell_culture->cell_plating dye_loading Load with Fluorescent Dye cell_plating->dye_loading inhibitor_incubation Pre-incubate with YM-254890 or FR900359 dye_loading->inhibitor_incubation agonist_stimulation Stimulate with GPCR Agonist inhibitor_incubation->agonist_stimulation read_plate Measure Signal (e.g., Fluorescence) agonist_stimulation->read_plate data_analysis Data Analysis (IC₅₀ determination) read_plate->data_analysis comparison Compare Efficacy data_analysis->comparison

Caption: A generalized experimental workflow for comparing the efficacy of Gq/11 inhibitors.

Conclusion

YM-254890 and FR900359 are both invaluable for the study of Gq/11-mediated signaling. The choice between them may depend on the specific experimental context. FR900359, with its longer target residence time, might be advantageous for experiments involving washout steps or when a prolonged inhibitory effect is desired. In contrast, the higher metabolic stability of YM-254890 could make it more suitable for certain in vivo studies. A thorough understanding of their distinct properties, coupled with robust experimental design, will enable researchers to effectively harness these powerful inhibitors to advance our understanding of Gq/11 signaling in health and disease.

References

A Researcher's Guide to Validating Gαq Signaling Inhibition with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and efficient knockdown of target proteins is paramount for elucidating cellular signaling pathways and validating potential drug targets. This guide provides a comparative framework for validating the inhibition of Gαq signaling using small interfering RNA (siRNA). We will objectively compare methodologies, present supporting experimental data in a structured format, and provide detailed protocols to ensure reproducibility.

The Gαq protein, a member of the heterotrimeric G protein family, is a crucial transducer of signals from numerous G protein-coupled receptors (GPCRs).[1] Upon activation, Gαq stimulates phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event that can be experimentally monitored.[2][3] An alternative method involves measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.[4][5]

This guide focuses on the critical steps for validating Gαq knockdown: quantifying the reduction of Gαq at the mRNA and protein levels and, subsequently, measuring the functional consequence of this knockdown on downstream signaling events.

Gαq Signaling Pathway

The canonical Gαq signaling cascade is initiated by ligand binding to a Gq-coupled GPCR. This activates the Gαq subunit, leading to the activation of PLC-β and the generation of second messengers IP3 and DAG, culminating in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive Activates Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLCb PLC-β Gq_active->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates Ligand Ligand Ligand->GPCR Binds

Caption: The Gαq signaling cascade.

Comparative Performance of Gαq siRNAs

The efficacy of siRNA-mediated knockdown is sequence-dependent. Therefore, it is crucial to test multiple siRNA sequences to identify the most potent one for the target gene. Below are representative data comparing two hypothetical Gαq-targeting siRNAs against a non-targeting control.

Data Presentation: Knockdown Efficiency and Functional Inhibition

Table 1: Gαq Knockdown Efficiency at mRNA and Protein Levels

TreatmentGαq mRNA Level (% of Control)Gαq Protein Level (% of Control)
Control siRNA100 ± 5.2%100 ± 8.1%
Gαq siRNA-125 ± 3.5%32 ± 4.7%
Gαq siRNA-218 ± 2.9%21 ± 3.9%
Data are presented as mean ± SEM from three independent experiments. Knockdown was assessed 48 hours post-transfection.

Table 2: Functional Inhibition of Downstream Gαq Signaling

TreatmentAgonist-Induced Ca²⁺ Release (% of Control)Agonist-Induced IP1 Accumulation (% of Control)
Control siRNA100 ± 7.8%100 ± 9.3%
Gαq siRNA-138 ± 5.1%41 ± 6.2%
Gαq siRNA-224 ± 4.2%27 ± 4.8%
Data are presented as mean ± SEM from three independent experiments. Signaling assays were performed 48 hours post-transfection following stimulation with a Gq-coupled receptor agonist.

These tables illustrate that Gαq siRNA-2 is more effective than siRNA-1 in both reducing Gαq expression and inhibiting its downstream signaling pathways.

Experimental Workflow and Protocols

A systematic workflow is essential for reliable validation. The process involves transfecting cells with different siRNAs, followed by parallel assessments of target gene knockdown and functional signaling output.

Experimental_Workflow cluster_setup Step 1: Experiment Setup cluster_transfection Step 2: Transfection cluster_validation Step 3: Validation cluster_knockdown Knockdown Assessment cluster_functional Functional Assessment cluster_analysis Step 4: Data Analysis cell_culture Cell Culture (e.g., HEK293 cells) transfection Transfect Cells with siRNAs cell_culture->transfection siRNA_prep Prepare siRNAs (Control, Gαq siRNA-1, Gαq siRNA-2) siRNA_prep->transfection incubation Incubate for 48-72 hours transfection->incubation validation_split Harvest Cells for Parallel Assays incubation->validation_split qRT_PCR qRT-PCR for mRNA Levels validation_split->qRT_PCR RNA western_blot Western Blot for Protein Levels validation_split->western_blot Protein calcium_assay Intracellular Ca²⁺ Assay validation_split->calcium_assay Live Cells ip1_assay IP1 Accumulation Assay validation_split->ip1_assay Live Cells analysis Compare Knockdown Efficiency and Signaling Inhibition qRT_PCR->analysis western_blot->analysis calcium_assay->analysis ip1_assay->analysis

References

A Head-to-Head Battle for Gαq Inhibition: CRISPR-Cas9 Knockout vs. YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Investigating Gαq Signaling

For researchers, scientists, and drug development professionals studying G protein-coupled receptor (GPCR) signaling, the precise interrogation of the Gαq pathway is critical. Two powerful techniques have emerged as primary methods for disrupting Gαq function: the genetic approach of CRISPR-Cas9 mediated gene knockout and the pharmacological inhibition by the small molecule YM-254890. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

At a Glance: CRISPR-Cas9 Knockout vs. YM-254890

FeatureCRISPR-Cas9 Gαq KnockoutYM-254890 Inhibition
Mechanism of Action Permanent disruption of the GNAQ gene, leading to a complete and specific loss of Gαq protein expression.Reversible, allosteric inhibition of Gαq by preventing the exchange of GDP for GTP, thereby locking Gαq in an inactive state.[1]
Specificity Highly specific to the targeted Gαq gene. Potential for off-target gene editing exists but can be minimized with careful guide RNA design.Highly selective for Gαq/11 proteins.[2] However, some studies suggest potential off-target effects on other G protein signaling pathways at higher concentrations.[3][4][5]
Reversibility Irreversible genetic modification.Reversible upon washout of the compound.
Temporal Control Constitutive knockout provides a model for chronic absence of Gαq function. Inducible CRISPR systems can offer temporal control.Allows for acute and transient inhibition of Gαq signaling, enabling the study of time-dependent effects.
Typical Efficacy Can achieve >90% reduction in protein expression and downstream signaling.Potent inhibitor with IC50 values in the low nanomolar range for Gαq-mediated signaling.[2][3]
Experimental Timeframe Requires cell line development, including transfection, clonal selection, and validation, which can take several weeks to months.Immediate application to cells, with effects observable within minutes to hours of treatment.
Cost Higher initial cost for reagents, cell culture, and validation.Lower cost for the compound itself, but recurring costs for continued use.

Quantitative Comparison of Efficacy

The following table summarizes the quantitative effects of both CRISPR-Cas9 knockout of Gαq and YM-254890 on downstream signaling events, primarily focusing on intracellular calcium mobilization and inositol (B14025) monophosphate (IP1) accumulation, key indicators of Gαq pathway activation.

AssayMethodCell TypeAgonistObserved EffectReference
Intracellular Calcium Mobilization CRISPR-Cas9 Gαq/11 KnockoutHEK293Isoproterenol (β2AR agonist)Abolished Ca2+ mobilization[6]
Intracellular Calcium Mobilization YM-254890 (30 nM)Human Coronary Artery Endothelial Cells (HCAEC)ATP/UTP (P2Y2R agonists)Abolished Ca2+ response[5]
Intracellular Calcium Mobilization YM-254890P2Y1-expressing C6-15 cells2MeSADPIC50 of 0.031 µM[2]
IP1 Accumulation CRISPR-Cas9 Gαq/11 KnockoutHEK-ΔGq/11 cellsCarbachol (B1668302) (M3R agonist)Abolished IP1 accumulation[7][8]
IP1 Accumulation YM-254890Not specifiedNot specifiedPotent inhibition[9][10][11][12]

Visualizing the Approaches

To better understand the mechanisms and workflows, the following diagrams illustrate the Gαq signaling pathway and a typical experimental workflow for comparing CRISPR-Cas9 knockout and YM-254890.

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Galphaq Gαq (GDP-bound) GPCR->Galphaq 2. GDP/GTP Exchange Gbetagamma Gβγ Galphaq->Gbetagamma 3. Dissociation PLC PLCβ Galphaq->PLC 4. Activation PIP2 PIP2 PLC->PIP2 5. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER 6. Release PKC PKC DAG->PKC 7. Activation Cellular_Response Cellular Response Ca_ER->Cellular_Response 8. PKC->Cellular_Response 8. Agonist Agonist Agonist->GPCR 1. Activation CRISPR CRISPR-Cas9 Knockout CRISPR->Galphaq Prevents expression YM254890 YM-254890 YM254890->Galphaq Inhibits GDP/GTP exchange

Caption: The Gαq signaling pathway and points of intervention for CRISPR-Cas9 and YM-254890.

Experimental_Workflow cluster_crispr CRISPR-Cas9 Knockout Arm cluster_ym YM-254890 Inhibition Arm cluster_control Control Arm start_crispr Design & Synthesize sgRNA for GNAQ transfect Transfect Cells with Cas9 & sgRNA start_crispr->transfect select Clonal Selection & Expansion transfect->select validate_ko Validate Knockout (Sequencing, Western Blot) select->validate_ko assay_ko Functional Assay (e.g., Ca²⁺ Mobilization) validate_ko->assay_ko compare Compare Results assay_ko->compare start_ym Culture Wild-Type Cells treat Treat Cells with YM-254890 start_ym->treat assay_ym Functional Assay (e.g., Ca²⁺ Mobilization) treat->assay_ym assay_ym->compare start_control Culture Wild-Type Cells assay_control Functional Assay (e.g., Ca²⁺ Mobilization) start_control->assay_control assay_control->compare

Caption: Experimental workflow for comparing Gαq knockout and YM-254890 inhibition.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of Gαq in HEK293 Cells

This protocol outlines the generation of Gαq knockout HEK293 cells.

1. sgRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human GNAQ gene using a web-based tool (e.g., CHOPCHOP, CRISPOR).

  • Synthesize and clone the sgRNAs into a suitable expression vector that also contains a Cas9 nuclease expression cassette and a selectable marker (e.g., puromycin (B1679871) resistance or a fluorescent protein).

2. Transfection of HEK293 Cells:

  • Culture HEK293 cells to 70-80% confluency in a 6-well plate.

  • Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

3. Selection of Transfected Cells:

  • 48 hours post-transfection, begin selection by adding puromycin (1-2 µg/mL, to be optimized for your cell line) to the culture medium.

  • Maintain selection for 3-5 days until non-transfected cells are eliminated.

4. Single-Cell Cloning:

  • After selection, dilute the surviving cells to a concentration of approximately 1 cell per 100 µL and plate into a 96-well plate.

  • Allow single cells to grow into colonies over 2-3 weeks.

5. Validation of Gαq Knockout:

  • Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the GNAQ gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot: Lyse the validated clones and perform a Western blot using a Gαq-specific antibody to confirm the absence of Gαq protein expression.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes the measurement of intracellular calcium levels in response to GPCR activation.

1. Cell Preparation:

  • Seed wild-type, Gαq knockout, or YM-254890-treated HEK293 cells into a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well.

  • Allow cells to adhere and grow overnight.

2. Dye Loading:

  • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • For the YM-254890 group, include the desired concentration of the inhibitor during the dye-loading step.

3. Agonist Stimulation and Measurement:

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Inject a Gαq-coupled receptor agonist (e.g., carbachol for muscarinic M3 receptors) and immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of untreated wild-type cells.

  • For YM-254890, calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

Both CRISPR-Cas9 mediated knockout and YM-254890 inhibition are powerful and effective methods for studying Gαq signaling. The choice between these two approaches will depend on the specific research question, available resources, and the desired level of temporal control. CRISPR-Cas9 knockout provides a permanent and highly specific genetic model for the chronic absence of Gαq, ideal for dissecting its fundamental roles in cellular processes. In contrast, YM-254890 offers a rapid, reversible, and dose-dependent tool for the acute inhibition of Gαq, making it well-suited for pharmacological studies and investigating the dynamic nature of Gαq-mediated signaling events. By understanding the strengths and limitations of each technique, researchers can design more robust experiments to unravel the complexities of the Gαq signaling pathway.

References

Dissecting G Protein Pathways: A Comparative Guide to YM-254890 and Pertussis Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, G protein-coupled receptors (GPCRs) play a pivotal role, acting as conduits for a vast array of extracellular signals. The subsequent activation of heterotrimeric G proteins initiates a cascade of intracellular events that govern countless physiological processes. To unravel the complexities of these pathways, specific and potent inhibitors are indispensable tools. This guide provides an objective comparison of two widely used G protein inhibitors, YM-254890 and pertussis toxin, offering a comprehensive resource for researchers to select the appropriate tool for their experimental needs.

At a Glance: YM-254890 vs. Pertussis Toxin

FeatureYM-254890Pertussis Toxin
Primary Target Gαq/11 subunitsGαi/o subunits
Mechanism of Action Inhibits GDP/GTP exchange by preventing GDP release.[1][2]Catalyzes the ADP-ribosylation of the αi/o subunit, uncoupling it from the receptor.[3][4][5]
Selectivity Primarily targets Gαq, Gα11, and Gα14.[6] However, some studies report inhibitory effects on Gαs and biased inhibition of Gαi/o signaling at higher concentrations.[7][8][9]Highly selective for the Gαi/o family of G proteins (except Gαz).[10]
Nature Cyclic depsipeptide (small molecule)AB5 exotoxin (protein)
Application Studying Gαq/11-mediated signaling, such as calcium mobilization and phospholipase C activation.Investigating Gαi/o-mediated signaling, such as the inhibition of adenylyl cyclase.
Administration Cell permeable, effective upon direct addition to cell culture.Requires uptake into the cell to become active, often necessitating pre-incubation.
Reversibility Generally considered reversible upon washout.Irreversible enzymatic modification of the target protein.

In-Depth Comparison

YM-254890: A Selective Gαq/11 Inhibitor

YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. that has emerged as a potent and selective inhibitor of the Gαq/11 family of G proteins.[5] Its mechanism of action involves binding to a hydrophobic cleft in the Gαq subunit, which stabilizes the GDP-bound inactive state and prevents the exchange for GTP, thereby blocking downstream signaling.[2][6]

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of YM-254890 against various Gαq-coupled receptor signaling pathways.

ReceptorDownstream SignalCell TypeIC50 (nM)Reference
P2Y1Ca2+ mobilizationC6-15 cells31[5]
P2Y2Ca2+ increaseHCAE cells50[11]
M1 MuscarinicIP1 productionCHO cells95[11]
Various Gq-coupledERK1/2 activationHCAEC~1-2[7]
Various Gs-coupledERK1/2 activationHCAEC~1-2[7]
CXCR4 (Gi/o-coupled)ERK1/2 activationHCAEC27[7]

It is important to note that while YM-254890 is a powerful tool for studying Gαq/11 pathways, some evidence suggests potential off-target effects on Gαs and Gαi/o-mediated signaling, particularly at concentrations above its IC50 for Gαq.[7][8][9] Researchers should therefore carefully titrate the compound and include appropriate controls to ensure specificity in their experimental system.

Pertussis Toxin: The Classic Gαi/o Inhibitor

Pertussis toxin (PTX), an exotoxin produced by Bordetella pertussis, has long been the gold standard for inhibiting the Gαi/o subfamily of G proteins.[10] PTX is an AB5 toxin, where the A-subunit possesses enzymatic activity and the B-subunit facilitates binding and entry into the cell.[2] Once inside, the A-subunit catalyzes the ADP-ribosylation of a cysteine residue on the C-terminus of Gαi/o subunits. This covalent modification prevents the G protein from interacting with its cognate GPCR, effectively silencing the signaling pathway.[3][4][5]

Due to its enzymatic nature, the potency of pertussis toxin is typically described by the effective concentration and incubation time required to achieve complete inhibition of Gαi/o signaling rather than a direct IC50 value.

Cell TypeEffective ConcentrationIncubation TimeEffectReference
Various10 - 200 ng/mL2 - 24 hoursInhibition of Gαi/o-mediated signaling[1][10]
HGG cells10 - 1000 ng/mLNot specifiedInhibition of cell migration[10]
CHO cells0.01 - 10 ng/mL4 - 24 hoursCell clustering response

A noteworthy consideration when using pertussis toxin is the potential for Gαi/o-independent effects mediated by the B-oligomer, which can itself initiate signaling cascades.[3][12] It is therefore advisable to use the isolated A-protomer (S1 subunit) as a control where feasible to confirm that the observed effects are due to the inhibition of Gαi/o signaling.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and applications of these inhibitors, the following diagrams have been generated.

Gq_signaling_pathway GPCR Gq-coupled GPCR Gq Gαq/βγ GPCR->Gq Agonist PLC PLCβ Gq->PLC GTP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca PKC PKC DAG->PKC Downstream Downstream Effects Ca->Downstream PKC->Downstream YM254890 YM-254890 YM254890->Gq Inhibits GDP release

Caption: Gαq signaling pathway and the inhibitory action of YM-254890.

Gi_signaling_pathway GPCR Gi-coupled GPCR Gi Gαi/βγ GPCR->Gi Agonist AC Adenylyl Cyclase Gi->AC GTP ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream PTX Pertussis Toxin (A-subunit) PTX->Gi ADP-ribosylation

Caption: Gαi signaling pathway and the inhibitory action of Pertussis Toxin.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed Seed cells in microplate Culture Culture overnight Seed->Culture Pretreat Pre-treat with Inhibitor (YM-254890 or PTX) Culture->Pretreat Stimulate Stimulate with Agonist Pretreat->Stimulate Measure Measure downstream signal (Ca²⁺, cAMP, etc.) Stimulate->Measure Analyze Analyze data and determine IC50/EC50 Measure->Analyze

Caption: General experimental workflow for studying G protein signaling using inhibitors.

Experimental Protocols

Calcium Mobilization Assay for Gαq/11 Pathways

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.

Materials:

  • Cells expressing the Gαq-coupled receptor of interest

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, for cell lines with high dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • YM-254890

  • Agonist for the receptor of interest

  • Fluorescence microplate reader with kinetic reading and automated injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and optionally probenecid (e.g., 2.5 mM) in HBSS with HEPES.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of HBSS with HEPES to remove extracellular dye.

    • Add 100 µL of HBSS with HEPES to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Inhibitor and Agonist Preparation:

    • Prepare serial dilutions of YM-254890 in HBSS with HEPES.

    • Prepare the agonist at the desired concentration (typically 5-10 times the final concentration) in HBSS with HEPES.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Add the desired concentration of YM-254890 to the wells and incubate for the desired pre-treatment time (typically 15-30 minutes).

    • Measure baseline fluorescence for 10-20 seconds.

    • Use the automated injector to add the agonist to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the agonist response against the concentration of YM-254890 to determine the IC50 value.

cAMP Assay for Gαi/o Pathways

This assay measures the inhibition of adenylyl cyclase activity, and thus a decrease in cyclic AMP (cAMP) levels, following the activation of Gαi-coupled receptors.

Materials:

  • Cells expressing the Gαi-coupled receptor of interest

  • White, opaque 96-well plates

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (B1673556) or another adenylyl cyclase activator

  • Pertussis Toxin

  • Agonist for the receptor of interest

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding and Toxin Treatment:

    • Seed cells into a 96-well plate.

    • Treat the cells with the desired concentration of pertussis toxin (e.g., 100 ng/mL) and incubate for 16-24 hours at 37°C and 5% CO2 to allow for toxin uptake and enzymatic activity.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) to each well.

    • Add the desired concentration of the Gαi-coupled receptor agonist.

    • Add a sub-maximal concentration of forskolin to stimulate adenylyl cyclase and generate a measurable level of cAMP.

    • Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

    • Lyse the cells and measure cAMP levels according to the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Compare the cAMP levels in pertussis toxin-treated cells to untreated controls. A loss of agonist-induced inhibition of cAMP production in treated cells indicates effective Gαi/o inhibition.

GTPγS Binding Assay

This is a membrane-based functional assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes prepared from cells expressing the GPCR of interest

  • [35S]GTPγS (radiolabeled)

  • GDP

  • Non-radiolabeled GTPγS (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • YM-254890 or Pertussis Toxin (for pre-treatment of membranes if applicable)

  • Agonist for the receptor of interest

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • GDP (to a final concentration of 1-10 µM)

      • Varying concentrations of the agonist.

      • For non-specific binding wells, add a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).

      • YM-254890 or membranes pre-treated with pertussis toxin.

      • Cell membranes (5-20 µg of protein per well).

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-1.0 nM.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., assay buffer without GDP and [35S]GTPγS).

  • Quantification:

    • Dry the filter mats completely.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding against the agonist concentration to generate a dose-response curve and determine EC50 and Emax values. The effect of the inhibitor can be assessed by the shift in these parameters.

Conclusion

Both YM-254890 and pertussis toxin are invaluable pharmacological tools for dissecting G protein signaling pathways. YM-254890 offers a direct and rapid method for inhibiting Gαq/11-mediated events, while pertussis toxin remains the definitive tool for inactivating Gαi/o signaling. The choice between these two inhibitors will ultimately depend on the specific G protein pathway under investigation. Researchers should be mindful of the distinct mechanisms of action, potential off-target effects, and the different experimental considerations for each compound to ensure the generation of robust and reliable data. This guide provides the foundational knowledge and practical protocols to aid in the judicious selection and application of these powerful research tools.

References

alternative methods to validate Gαq-mediated signaling

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug discovery and cell signaling research is the accurate validation of G protein-coupled receptor (GPCR) activation, particularly through the Gαq pathway. While traditional methods like intracellular calcium measurements have been widely used, a variety of alternative assays offer distinct advantages in terms of stability, throughput, and the specific signaling event they measure.[1][2] This guide provides a detailed comparison of key alternative methods for validating Gαq-mediated signaling, complete with experimental data, protocols, and pathway visualizations to aid researchers in selecting the optimal assay for their needs.

Comparative Overview of Gαq Signaling Assays

The choice of assay depends on the specific research question, desired throughput, and the point in the signaling cascade of interest. The following table summarizes and compares the performance of prominent alternative methods.

Assay MethodPrincipleTypical ThroughputTemporal ResolutionEndpointProsConsRepresentative Z'-factor
IP-One HTRF Assay Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay measuring the accumulation of inositol (B14025) monophosphate (IP1).[3][4]High (384/1536-well)Low (Endpoint, >60 min incubation)IP1 accumulationStable signal, high S/B ratio, suitable for HTS and slow-acting compounds.[1][5]Indirect measure of PLC activation, requires cell lysis.> 0.5 (Considered robust for HTS)[6][7]
BRET Biosensors Bioluminescence Resonance Energy Transfer (BRET) measures real-time protein-protein interactions (e.g., GPCR-Gαq or Gαq-effector) or subunit dissociation.[8][9]Medium to High (96/384-well)High (Real-time kinetics)Protein proximityLive cells, kinetic data, high sensitivity, measures proximal events.[8][9]Requires genetic engineering of cells, potential for steric hindrance.0.3 - 0.7 (Can be robust depending on biosensor and conditions)[6]
NFAT Reporter Gene Assay Activation of the calcium-dependent NFAT transcription factor drives expression of a reporter gene (e.g., luciferase).[10][11]Low to Medium (96/384-well)Very Low (Endpoint, hours)Reporter gene expressionMeasures integrated downstream signal, high signal amplification.Distal from the primary event, prone to off-target effects, long incubation times.[11]> 0.5 (Generally robust)[12][13]
Split-Luciferase Complementation Interaction between Gαq and an effector (e.g., PLCβ) brings two engineered luciferase fragments together, restoring enzymatic activity.[14][15]High (384-well)Medium (Endpoint or pseudo-kinetics)Luciferase activityHigh throughput, live cells, measures direct effector interaction.[15]Requires transfection, signal amplification can mask subtle effects.Not widely reported, but expected to be > 0.5 for HTS.

Inositol Monophosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite in the Gαq pathway, making it a robust alternative to transient calcium measurements.[1][4] The assay works on a competitive immunoassay principle using HTRF technology. Native IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.[3] An increase in cellular IP1 leads to a decrease in the FRET signal.

Gαq Signaling Pathway Leading to IP1 Accumulation

Galphaq_Pathway cluster_cytosol Cytosol GPCR GPCR Gaq_inactive Gαq-GDP-Gβγ GPCR->Gaq_inactive 2. Activation Gaq_active Gαq-GTP Gaq_inactive->Gaq_active GDP/GTP Exchange PLCb PLCβ Gaq_active->PLCb 3. Activation PIP2 PIP2 PLCb->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Accumulates) IP3->IP1 Metabolism LiCl LiCl (Inhibitor) LiCl->IP1 Inhibits Degradation Agonist Agonist Agonist->GPCR 1. Binding

Caption: Gαq signaling cascade from receptor activation to the accumulation of IP1.

Experimental Protocol: IP-One HTRF Assay

This protocol is adapted for a 384-well plate format.[16]

  • Cell Culture: Plate cells (e.g., HEK293) expressing the Gαq-coupled receptor of interest in a 384-well white plate and culture overnight to form a confluent monolayer.

  • Reagent Preparation:

    • Reconstitute the IP1-d2 and anti-IP1-Cryptate reagents according to the manufacturer's instructions (e.g., Cisbio IP-One Gq kit).[16]

    • Prepare a stimulation buffer containing 50 mM Lithium Chloride (LiCl) to inhibit IP1 degradation.[4]

    • Prepare serial dilutions of the agonist/compound in the stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add 10 µL of the compound dilutions (or buffer for control) to the respective wells.

    • Incubate the plate for 60 minutes at 37°C.[3]

  • Lysis and Detection:

    • Add 5 µL of IP1-d2 conjugate diluted in lysis buffer to each well.

    • Add 5 µL of anti-IP1-Cryptate conjugate diluted in lysis buffer to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light. The signal is stable for up to 18 hours.[16]

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 616 nm or 620 nm (donor).

  • Data Analysis: Calculate the 665/620 nm ratio and Delta F% to determine IP1 concentrations against a standard curve. Plot dose-response curves to determine EC50 values.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are powerful tools for monitoring the activation of G proteins in real-time within living cells.[8] A common strategy involves measuring the dissociation of the Gαq and Gβγ subunits upon receptor activation. A luciferase (e.g., NanoLuc) is fused to one component (e.g., Gγ) and a fluorescent acceptor (e.g., Venus) is fused to another (e.g., a Gβγ-binding protein). Activation of the Gαq-coupled receptor releases Gβγ, which can then bind to the acceptor-tagged protein, bringing the luciferase and acceptor into close proximity and increasing the BRET signal.[8][9]

Experimental Workflow: G-Protein Subunit Dissociation BRET Assay

BRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Co-transfect cells with plasmids: - GPCR of interest - Gαq - Gβ-Venus - masGRK3ct-NanoLuc B 2. Seed cells in a white 96/384-well plate A->B C 3. Add luciferase substrate (e.g., furimazine) B->C D 4. Measure baseline BRET ratio (Acceptor/Donor Emission) C->D E 5. Add agonist D->E F 6. Measure BRET ratio kinetically E->F G 7. Calculate Net BRET or agonist-induced ΔBRET F->G H 8. Plot dose-response curve to determine EC50 G->H

Caption: Workflow for a G-protein activation BRET assay.

Experimental Protocol: Gαq Activation BRET Assay

This protocol outlines the measurement of Gβγ release following Gαq activation.[8][17]

  • Plasmid Construction: Obtain or generate expression plasmids for the Gαq-coupled GPCR, untagged Gαq, Gβγ subunits tagged with a BRET acceptor (e.g., Venus), and a Gβγ-binding protein tagged with a BRET donor (e.g., masGRK3ct-NanoLuc).[8]

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with the set of plasmids. Optimize the ratio of plasmids to achieve a low baseline BRET signal and a maximal agonist-induced response.[8]

  • Assay Procedure:

    • Two days post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., HBSS).

    • Dispense the cell suspension into a white, opaque 96- or 384-well microplate.

    • Add the luciferase substrate (e.g., furimazine for NanoLuc) to all wells.

  • BRET Measurement:

    • Immediately place the plate in a BRET-compatible plate reader equipped with donor and acceptor emission filters (e.g., 450 nm for NanoLuc and 530 nm for Venus).

    • Measure the baseline BRET signal for 2-5 minutes.

    • Using an injector, add the agonist at various concentrations.

    • Continue to measure the BRET signal kinetically for 10-30 minutes to capture the full response.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • The agonist-induced change in BRET (ΔBRET) is calculated by subtracting the baseline ratio from the ratio post-stimulation.

    • Generate dose-response curves from the peak ΔBRET values to determine agonist potency (EC50).

NFAT Reporter Gene Assay

The activation of Gαq leads to an increase in intracellular calcium, which in turn activates the phosphatase calcineurin.[18] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), causing its translocation to the nucleus where it drives the expression of target genes.[11] A reporter gene assay utilizes a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of NFAT response elements.[10] The amount of light produced by luciferase is proportional to the integrated activity of the Gαq-calcium-NFAT pathway.

Logical Flow: NFAT Reporter Gene Assay

NFAT_Logic A Gαq Activation B ↑ [Ca2+]i A->B C Calcineurin Activation B->C D NFAT Dephosphorylation C->D E NFAT Nuclear Translocation D->E F NFAT-RE Binding E->F G Luciferase Gene Transcription F->G H ↑ Luminescence G->H

Caption: Logical progression from Gαq activation to light output in an NFAT assay.

Experimental Protocol: NFAT-Luciferase Assay

This is a general protocol for an NFAT-luciferase reporter assay.[10][11]

  • Cell Line Preparation:

    • Use a stable cell line co-expressing the Gαq-coupled receptor of interest and the NFAT-luciferase reporter construct. Alternatively, transiently co-transfect cells (e.g., HEK293) with the necessary plasmids.

  • Assay Setup:

    • Harvest the cells and seed them into a 96-well white, clear-bottom plate at a density of ~40,000-50,000 cells per well.[10]

    • Allow cells to attach and recover for 4-6 hours or overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay medium (e.g., serum-free medium).

    • Remove the old medium and add 100 µL of the compound dilutions to the cells.

    • Incubate for 5-24 hours at 37°C, 5% CO2. The optimal time depends on the cell line and receptor expression dynamics.[10]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent) according to the manufacturer's protocol.

    • Add 100 µL of the luciferase reagent to each well. This lyses the cells and provides the substrate.

    • Incubate for 15-30 minutes at room temperature to allow the signal to stabilize.[10]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from control wells.

    • Calculate the fold induction of the luciferase signal over the vehicle-treated wells.

    • Plot the fold induction against compound concentration to determine EC50 values.

References

Specificity of YM-254890 Compared to Other Gq Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM-254890, a potent and selective Gq protein inhibitor, with other available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for research and drug development in the field of G protein-coupled receptor (GPCR) signaling.

Introduction to Gq Protein Inhibition

The Gq family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα16, are crucial transducers of signals from a multitude of GPCRs. Upon activation, Gq proteins stimulate phospholipase C (PLC), initiating a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a diverse array of cellular responses. Given their central role in physiology and pathophysiology, selective inhibitors of Gq proteins are invaluable research tools and potential therapeutic agents. YM-254890 and the structurally similar FR900359 (also known as UBO-QIC) are the most prominent and selective inhibitors of this class available to date.

Comparative Analysis of Gq Inhibitors

YM-254890 and FR900359 stand out for their high potency and remarkable selectivity for the Gq/11 subfamily of G proteins.[1][2] Unlike broader-spectrum inhibitors, they show negligible activity against other G protein families such as Gs and Gi.[3]

Quantitative Performance Data

The following tables summarize the key quantitative parameters for YM-254890 and its close analog FR900359, providing a direct comparison of their biochemical and pharmacological properties.

Table 1: Binding Affinity and Residence Time

CompoundTargetpKiResidence Time (t1/2) at 37°CReference
YM-254890Gαq8.233.8 min[4]
FR900359Gαq9.2392.1 min[1][4]

Table 2: In Vitro Inhibitory Potency (IC50)

CompoundAssayCell Line/SystemTarget Receptor/StimulusIC50Reference
YM-254890Calcium MobilizationC6-15 cellsP2Y131 nM[5]
YM-254890IP1 ProductionCHO cellsM1 Receptor95 nM
YM-254890Platelet AggregationHuman platelet-rich plasmaADP0.37 - 0.51 µM[5]
FR900359GTPγS BindingPurified GαqSpontaneous~75 nM[6]

Table 3: Physicochemical Properties

PropertyYM-254890FR900359Reference
Molecular Weight959.49 Da1001.53 Da[1]
Calculated logP1.371.86[1]
Water Solubility88 µM189 µM[1]

Signaling Pathway and Mechanism of Action

YM-254890 and FR900359 act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs). They bind to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound inactive state and preventing the exchange for GTP, which is a critical step in G protein activation.[7] This mechanism effectively uncouples the Gq protein from its activated GPCR.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition GPCR GPCR Gq_inactive Gq (αβγ) GDP-bound GPCR->Gq_inactive 2. GDP/GTP Exchange Gq_active Gαq-GTP Gq_inactive->Gq_active G_beta_gamma Gβγ Gq_inactive->G_beta_gamma PLC Phospholipase C (PLC) Gq_active->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER 5. Ca²⁺ Release PKC Protein Kinase C (PKC) DAG->PKC 6. Activation Ca2_ER->PKC Cellular_Response Cellular Response PKC->Cellular_Response 7. Phosphorylation Events YM254890 YM-254890 FR900359 YM254890->Gq_inactive Inhibits GDP release Agonist Agonist Agonist->GPCR 1. Activation

Caption: The Gq signaling pathway and the inhibitory mechanism of YM-254890/FR900359.

Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding is a direct measure of the inhibitor's effect on G protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the GPCR of interest and the Gq protein.

  • Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Setup: In a microplate, combine the cell membranes, the Gq inhibitor (e.g., YM-254890) at various concentrations, and the GPCR agonist.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS. The radioactivity retained on the filter is then quantified using a scintillation counter.[8][9][10]

GTP_gamma_S_Workflow A 1. Prepare cell membranes expressing GPCR and Gq B 2. Incubate membranes with agonist and inhibitor (YM-254890) A->B C 3. Add [³⁵S]GTPγS to initiate reaction B->C D 4. Incubate at 30°C C->D E 5. Filter to separate bound and free [³⁵S]GTPγS D->E F 6. Quantify radioactivity on filter E->F

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess Gq inhibition.

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.

Methodology:

  • Cell Preparation: Plate cells expressing the GPCR of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye leakage. Incubate for approximately 1 hour at 37°C.

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the Gq inhibitor (e.g., YM-254890).

  • Agonist Stimulation and Detection: Measure the baseline fluorescence using a fluorescence plate reader. Inject the GPCR agonist and immediately begin kinetic reading of fluorescence intensity. The increase in fluorescence corresponds to the release of intracellular calcium.[11][12][13]

Calcium_Mobilization_Workflow A 1. Plate cells expressing GPCR of interest B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with Gq inhibitor (YM-254890) B->C D 4. Measure baseline fluorescence C->D E 5. Inject agonist and kinetically measure fluorescence change D->E

Caption: Workflow for a calcium mobilization assay to assess Gq inhibition.

Other Gq Inhibitors

While YM-254890 and FR900359 are highly selective, other compounds have been reported to inhibit Gq signaling, albeit with lower specificity.

  • Imidazopirazines (e.g., BIM-46174): These are cell-permeable but non-selective G protein inhibitors.[14]

  • Suramin and its analogs: These compounds show some selectivity for Gs but also inhibit Gi/o and are not cell-permeable, limiting their use as tool compounds.[14]

The high selectivity of YM-254890 and FR900359 makes them superior tools for specifically interrogating Gq-mediated signaling pathways.

Conclusion

YM-254890 is a highly potent and selective inhibitor of the Gq/11 family of G proteins. When compared to its close analog, FR900359, YM-254890 exhibits a significantly shorter residence time on the Gαq protein, which may be a critical consideration for the desired duration of effect in experimental systems. Both compounds demonstrate outstanding selectivity over other G protein families, making them invaluable for dissecting the specific roles of Gq signaling in cellular processes. The choice between YM-254890 and FR900359 will largely depend on the specific experimental requirements, particularly regarding the desired duration of Gq inhibition. For studies requiring a more transient inhibition, YM-254890 is the more suitable candidate, while FR900359 is ideal for experiments where prolonged, pseudo-irreversible inhibition is desired.

References

A Comparative Guide to Interpreting Gαq Signaling: YM-254890 vs. Gαq Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data derived from the use of the Gαq/11 inhibitor YM-254890 and constitutively active Gαq mutants. Understanding the nuances of these tools is critical for accurately dissecting Gαq-mediated signaling pathways and for the development of novel therapeutics targeting these pathways.

Introduction

The heterotrimeric G protein α subunit Gαq is a central mediator of cellular signaling, coupling a multitude of G protein-coupled receptors (GPCRs) to downstream effectors. Dysregulation of Gαq signaling is implicated in various diseases, including cancer. Two primary experimental approaches to investigate Gαq signaling are the use of the selective inhibitor YM-254890 and the study of Gαq proteins harboring activating mutations.

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins.[1] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), locking Gαq in an inactive, GDP-bound state and thereby preventing its activation by GPCRs.[1]

Gαq mutants , such as those with substitutions at glutamine 209 (Q209L, Q209P) or arginine 183 (R183C), are constitutively active due to impaired GTP hydrolysis.[2][3] These mutations are frequently found in cancers like uveal melanoma and result in GPCR-independent signaling.[2]

This guide will objectively compare data from experiments utilizing both YM-254890 and Gαq mutants, providing a framework for interpreting results and designing future studies.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from key experiments comparing the effects of YM-254890 on wild-type (WT) Gαq and constitutively active Gαq mutants.

Cell LineGαq StatusTreatmentDownstream ReadoutResultReference
HEK 293 q/11 KOTransfected with Gαq WTCarbachol (100 µM) + YM-254890pERK LevelsComplete inhibition of pERK by YM-254890[4]
HEK 293 q/11 KOTransfected with Gαq Q209LYM-254890pERK LevelsComplete inhibition of pERK by YM-254890[4]
HEK 293 q/11 KOTransfected with PM-restricted Gαq Q209LYM-254890pERK LevelsNo inhibition of pERK by YM-254890[4][5]
Engineered melan-a cellsGαq Q209LYM-254890In vitro growthHigh sensitivity to YM-254890[6]
Engineered melan-a cellsGαq R183QYM-254890In vitro growthHigh sensitivity to YM-254890[6]
Engineered melan-a cellsGαq G48VYM-254890In vitro growthHigh sensitivity to YM-254890[6]

Table 1: Comparative efficacy of YM-254890 on wild-type and mutant Gαq signaling.

Cell LineGαq StatusReporter AssayTreatmentResultReference
HEK 293 q/11 KOTransfected with Gαq Q209LSRE-luciferaseYM-254890Complete inhibition of luciferase activity[4]
HEK 293 q/11 KOTransfected with PM-restricted Gαq Q209LSRE-luciferaseYM-254890No inhibition of luciferase activity[4]
HEK 293 q/11 KOTransfected with Gαq Q209LTEAD-luciferaseYM-254890Complete inhibition of luciferase activity[4]
HEK 293 q/11 KOTransfected with PM-restricted Gαq Q209LTEAD-luciferaseYM-254890No inhibition of luciferase activity[4]

Table 2: Effect of YM-254890 on transcriptional reporter activity driven by constitutively active Gαq.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Calcium Mobilization Assay

This assay measures the release of intracellular calcium, a key downstream event of Gαq activation.

  • Cell Culture and Plating:

    • Culture cells (e.g., HEK293T) in appropriate medium.

    • Seed cells into 96-well or 384-well black-walled microplates.[7]

    • For experiments with Gαq mutants, transfect cells with the desired Gαq construct.[8]

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol.[7][9] This is often a "no-wash" protocol.[9]

  • Compound Treatment:

    • For inhibition studies, pre-incubate cells with YM-254890 at various concentrations.

    • For stimulation, add agonist to activate GPCRs coupled to Gαq.

  • Data Acquisition:

    • Measure fluorescence intensity using a fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.[10]

    • Record changes in intracellular calcium concentrations over time.

Western Blotting for pERK

This method quantifies the phosphorylation of ERK, a downstream kinase in the MAPK pathway, which is often activated by Gαq signaling.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in 6-well plates.[11]

    • Serum-starve cells overnight to reduce basal ERK phosphorylation.[12]

    • Treat cells with YM-254890 and/or agonists as required by the experimental design.

  • Protein Extraction:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine protein concentration using a BCA assay.[11]

  • SDS-PAGE and Transfer:

    • Separate protein lysates on an SDS-PAGE gel.[13]

    • Transfer proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.[14][15]

    • Incubate with a primary antibody against phosphorylated ERK (pERK).[11]

    • Wash and incubate with an HRP-conjugated secondary antibody.[11]

  • Detection and Analysis:

    • Detect chemiluminescence using a digital imager.[13]

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.[12]

    • Quantify band intensities and normalize the pERK signal to the total ERK signal.

SRE/TEAD Luciferase Reporter Assay

This assay measures the activity of transcription factors downstream of Gαq signaling, such as those responsive to the Serum Response Element (SRE) or TEA Domain (TEAD) family members.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) in 96-well plates.[16]

    • Co-transfect cells with a luciferase reporter plasmid containing SRE or TEAD response elements, a constitutively active Gαq mutant construct, and a Renilla luciferase control vector.[16][17]

  • Treatment:

    • Treat cells with YM-254890 at various concentrations.

  • Luciferase Assay:

    • After incubation, lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.[18][19]

    • Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[16]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Gαq signaling pathway, the mechanism of action of YM-254890, and a typical experimental workflow for comparing their effects.

Gq_Signaling_Pathway GPCR GPCR Gq_trimer Gαq-GDP/Gβγ GPCR->Gq_trimer Agonist Gq_active Gαq-GTP Gq_trimer->Gq_active GTP Gbg Gβγ Gq_trimer->Gbg PLC PLCβ Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Transcription Transcription (SRE/TEAD) MAPK_pathway->Transcription Mutant_Gq Constitutively Active Gαq Mutant (e.g., Q209L) Mutant_Gq->PLC GPCR- independent activation

Canonical Gαq signaling pathway and point of action for constitutively active mutants.

YM254890_Mechanism cluster_ym YM-254890 binds to the GDP-bound state GPCR GPCR Gq_trimer_GDP Gαq-GDP/Gβγ GPCR->Gq_trimer_GDP Agonist Gq_active_GTP Gαq-GTP Gq_trimer_GDP->Gq_active_GTP GDP/GTP Exchange Gq_trimer_YM Gαq-GDP/Gβγ (YM-bound) YM YM-254890 YM->Gq_trimer_GDP Blocked Signaling Blocked Gq_trimer_YM->Blocked Prevents GDP release

Mechanism of action of YM-254890 as a Gαq inhibitor.

Experimental_Workflow Start Start: Select Cell Line (e.g., HEK293 q/11 KO) Transfection Transfect with: - Gαq WT - Gαq Mutant (e.g., Q209L) - YM-resistant Gαq Mutant Start->Transfection Treatment Treat with: - Vehicle - YM-254890 - Agonist (for WT) Transfection->Treatment Assay Perform Downstream Assays Treatment->Assay Calcium Calcium Mobilization Assay->Calcium pERK pERK Western Blot Assay->pERK Luciferase SRE/TEAD Luciferase Assay->Luciferase Data_Analysis Data Analysis and Comparison Calcium->Data_Analysis pERK->Data_Analysis Luciferase->Data_Analysis

Workflow for comparing YM-254890 and Gαq mutants.

Conclusion

The combined use of YM-254890 and Gαq mutants provides a powerful approach to dissecting Gαq signaling. YM-254890 is an invaluable tool for inhibiting GPCR-mediated Gαq activation. Constitutively active Gαq mutants, on the other hand, allow for the study of GPCR-independent signaling and are crucial for understanding the molecular basis of diseases driven by such mutations.

Recent evidence suggests that the subcellular localization of Gαq mutants can influence their sensitivity to YM-254890, with plasma membrane-restricted mutants showing resistance.[4][5] This highlights the importance of considering the cellular context when interpreting data. Furthermore, the development of YM-254890-resistant Gαq mutants serves as an excellent control to probe for potential off-target effects of the inhibitor.[20]

By carefully designing experiments that incorporate both YM-254890 and various Gαq mutants, researchers can gain a more complete and nuanced understanding of Gαq's role in health and disease. This guide provides the foundational data, protocols, and conceptual frameworks to facilitate such investigations.

References

Cross-Validation of YM-254890 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of the Gαq/11 inhibitor YM-254890 with genetic approaches, such as CRISPR-Cas9 knockout and siRNA knockdown of GNAQ and GNA11. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to offer an objective resource for validating the on-target effects of YM-254890 and understanding its utility in interrogating Gq/11 signaling.

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins, which are critical transducers of signals from numerous G protein-coupled receptors (GPCRs). It functions by locking the Gα subunit in an inactive, GDP-bound state, thereby preventing the activation of downstream signaling pathways. While YM-254890 is a valuable tool, cross-validation with genetic methods is the gold standard to confirm that its observed biological effects are specifically due to the inhibition of Gq/11 and not a consequence of unforeseen off-target interactions.

Mechanism of Action: YM-254890 vs. Genetic Knockout

YM-254890 acts as a functional antagonist of Gq/11 signaling. It binds to a specific pocket on the Gαq/11 subunit, preventing the exchange of GDP for GTP and thus halting the G protein activation cycle.[1] In contrast, genetic approaches like CRISPR-Cas9 knockout or siRNA knockdown result in the physical depletion of the Gαq and/or Gα11 proteins, thereby eliminating them as signaling entities.

This fundamental difference in their mechanism of action is a key consideration when comparing the outcomes of pharmacological inhibition versus genetic ablation. While both methods aim to abrogate Gq/11 signaling, the presence of the inhibited Gα protein in the case of YM-254890 treatment could potentially lead to different cellular consequences compared to its complete absence.

Quantitative Comparison of YM-254890 and Genetic Approaches

Direct quantitative comparisons of YM-254890 with GNAQ/GNA11 knockout or knockdown are crucial for validating the inhibitor's specificity. While comprehensive side-by-side studies with detailed dose-response analyses are still emerging, existing research provides valuable insights.

For instance, studies in uveal melanoma cell lines, which often harbor activating mutations in GNAQ or GNA11, have demonstrated a qualitative correlation between the effects of YM-254890 and genetic knockdown. In one study, the anti-proliferative activity of a small molecule Gαq/11 inhibitor was significantly diminished in cells where GNAQ or GNA11 expression was silenced by siRNA, supporting the on-target action of the inhibitor.

Furthermore, research has shown that the inhibition of Gαq/11 signaling by YM-254890 can phenocopy the effects of GNA11 knockdown. For example, YM-254890 treatment in GNAQ mutant uveal melanoma cells led to changes in the expression of IP3 receptors, an effect that was not observed in GNAQ/11 wild-type cells.[2] Similarly, siRNA-mediated knockdown of GNA11 has been shown to impair basal calcium entry, a key downstream event of Gq/11 activation.[3]

Table 1: Illustrative Comparison of Expected Outcomes

ParameterYM-254890 TreatmentGNAQ/GNA11 Knockout/KnockdownRationale
Gαq/11 Protein LevelUnchangedReduced or eliminatedYM-254890 inhibits function, not expression.
Agonist-induced Ca2+ MobilizationInhibited (IC50 in nM range)Abolished or significantly reducedBoth methods block the Gq/11 pathway.
Agonist-induced IP1 AccumulationInhibited (IC50 in nM range)Abolished or significantly reducedBoth methods block the Gq/11 pathway.
Basal Signaling (in mutant models)InhibitedAbolished or significantly reducedBoth methods target the constitutively active G protein.
Off-Target EffectsPossible (see below)Potential for off-target gene editing (CRISPR) or incomplete knockdown (siRNA)Different sources of potential artifacts.

Off-Target Considerations

A critical aspect of validating any pharmacological inhibitor is the assessment of its off-target effects. While YM-254890 is known for its high selectivity for Gαq, Gα11, and Gα14 over other G protein subtypes, the possibility of unintended interactions cannot be entirely dismissed.

Comprehensive proteomic studies are the most direct way to identify potential off-target binding partners of YM-254890. While specific, large-scale proteomic data for YM-254890 is not extensively published, the use of genetic approaches provides an invaluable tool for discerning on-target from off-target effects. If a cellular phenotype induced by YM-254890 is fully rescued or mimicked by the knockout or knockdown of GNAQ/GNA11, it strongly suggests that the effect is on-target. Conversely, any residual effects of YM-254890 in GNAQ/GNA11-null cells would point towards potential off-target activities.

Experimental Protocols

To facilitate the cross-validation of YM-254890 with genetic approaches, detailed experimental protocols are provided below.

CRISPR-Cas9 Mediated Knockout of GNAQ/GNA11

Objective: To generate cell lines with a complete and permanent loss of Gαq and/or Gα11 protein expression.

Methodology:

  • gRNA Design and Cloning: Design and clone two to four unique guide RNAs (gRNAs) targeting early exons of the GNAQ and GNA11 genes into a Cas9 expression vector.

  • Transfection: Transfect the target cells with the gRNA/Cas9 plasmids.

  • Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal cell lines.

  • Screening and Validation: Screen the resulting clones for GNAQ and/or GNA11 knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target proteins.

siRNA-Mediated Knockdown of GNAQ/GNA11

Objective: To achieve transient reduction in Gαq and/or Gα11 protein expression.

Methodology:

  • siRNA Selection: Select at least two validated siRNAs targeting GNAQ and GNA11, along with a non-targeting control siRNA.

  • Transfection: Transfect the target cells with the siRNAs using a suitable lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target proteins.

  • Validation: Assess the knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels and Western blotting to measure protein levels.

Calcium Mobilization Assay

Objective: To measure the intracellular calcium concentration in response to GPCR agonist stimulation.

Methodology:

  • Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer containing probenecid (B1678239) to prevent dye extrusion.

  • Incubation: Incubate the cells to allow for de-esterification of the dye.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence and the change in fluorescence upon addition of a Gq/11-coupled receptor agonist. For YM-254890 experiments, pre-incubate the cells with the inhibitor before adding the agonist.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

Objective: To quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq/11 pathway activation.

Methodology:

  • Cell Stimulation: Stimulate cells with a Gq/11-coupled receptor agonist in the presence of LiCl, which inhibits the degradation of IP1. For inhibitor studies, pre-incubate with YM-254890.

  • Cell Lysis: Lyse the cells to release the intracellular IP1.

  • Detection: Quantify the accumulated IP1 using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][4][5][6][7]

Visualizing the Comparison: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Gq/11 signaling pathway, the mechanism of YM-254890, and a typical experimental workflow for cross-validation.

Gq11_Signaling_Pathway GPCR GPCR Gq11 Gαq/11 (GDP-bound) GPCR->Gq11 Agonist Gq11_active Gαq/11 (GTP-bound) Gq11->Gq11_active GDP/GTP Exchange PLCb PLCβ Gq11_active->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 YM-254890 YM254890->Gq11 Inhibits GDP Release

Caption: Gq/11 signaling pathway and the inhibitory action of YM-254890.

Experimental_Workflow start Start: Validate Gq/11 Signaling pharmacological Pharmacological Approach: Treat with YM-254890 start->pharmacological genetic Genetic Approach: Knockout/Knockdown GNAQ/GNA11 start->genetic assay_pharma Perform Functional Assay (e.g., Ca²⁺ Mobilization, IP1 Accumulation) pharmacological->assay_pharma assay_genetic Perform Functional Assay (e.g., Ca²⁺ Mobilization, IP1 Accumulation) genetic->assay_genetic compare Compare Quantitative Results (IC50 vs. % Inhibition) assay_pharma->compare assay_genetic->compare on_target Conclusion: Effects are On-Target compare->on_target Results Correlate off_target Conclusion: Potential Off-Target Effects compare->off_target Results Diverge

Caption: Experimental workflow for cross-validating YM-254890 with genetic approaches.

Conclusion

YM-254890 is an invaluable pharmacological tool for probing the function of Gq/11 signaling pathways. However, like any inhibitor, its use should be accompanied by rigorous validation to ensure the specificity of its effects. Genetic approaches, including CRISPR-Cas9 knockout and siRNA knockdown, provide the most robust means of cross-validation. By comparing the quantitative outcomes of pharmacological inhibition with genetic ablation, researchers can confidently attribute the observed biological phenomena to the on-target activity of YM-254890. This integrated approach, combining pharmacology and genetics, is essential for generating high-quality, reproducible data in the study of Gq/11-mediated cellular processes and for the development of novel therapeutics targeting this important signaling pathway.

References

A Comparative Review of YM-254890 and Other G Protein Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of YM-254890 with other notable G protein modulators, including FR900359 and BIM-46187. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents comparative experimental data, and outlines detailed protocols for key assays.

Introduction to G Protein Modulation

G proteins are crucial intermediaries in cellular signaling, translating signals from G protein-coupled receptors (GPCRs) to intracellular effector molecules. The Gq family of alpha subunits (Gαq, Gα11, Gα14) plays a pivotal role in various physiological processes by activating phospholipase C-β (PLC-β), which leads to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. Dysregulation of Gq signaling is implicated in numerous diseases, making Gq proteins attractive therapeutic targets. This guide focuses on small molecule modulators that directly target Gq proteins.

Mechanism of Action

YM-254890 and FR900359 (UBO-QIC): Selective Gq/11 Inhibitors

YM-254890 and the structurally similar FR900359 are potent and selective inhibitors of the Gαq/11 family of G proteins. They function as guanine (B1146940) nucleotide dissociation inhibitors (GDIs). By binding to a hydrophobic cleft between the GTPase and helical domains of the Gαq subunit, they stabilize the inactive GDP-bound form of the protein. This prevents the exchange of GDP for GTP, a critical step in G protein activation, thereby blocking downstream signaling.

BIM-46187: A Modulator with Gαq Preference

Initially identified as a pan-G protein inhibitor, BIM-46187 has demonstrated a preferential inhibition of Gαq signaling in certain cellular contexts. Its mechanism differs from YM-254890 and FR900359. BIM-46187 is proposed to trap the Gαq protein in an "empty pocket" conformation, allowing for the release of GDP but preventing the subsequent binding of GTP.

Comparative Performance Data

The following tables summarize the inhibitory potency (IC50) of YM-254890, FR900359, and BIM-46187 in various in vitro assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, receptor expression level, and agonist concentration used.

Table 1: Inhibitory Potency (IC50) of Gq/11 Modulators

CompoundAssay TypeTarget/ReceptorCell Line/SystemAgonist (Concentration)IC50Reference(s)
YM-254890 Calcium MobilizationP2Y1 ReceptorC6-15 cells2MeSADP31 nM
IP1 AccumulationM1 Muscarinic ReceptorCHO cellsCarbachol95 nM
Platelet AggregationP2Y1 ReceptorHuman platelet-rich plasmaADP (2-20 µM)0.37 - 0.51 µM
GTPγS BindingGαqPurified proteinSpontaneous~100 nM
FR900359 (UBO-QIC) GTPγS BindingGαq-Q209L (mutant)In vitro-~75 nM
Gs-11 (mutant) Inhibitionβ2 Adrenergic ReceptorΔGs-HEK293 cellsIsoproterenol (5 nM)231 nM
BIM-46187 GTPγS BindingBLT1 ReceptorReconstituted systemLTB4360 nM
BRET AssayPAR1 Receptor / Gαi1COS-7 cellsThrombin4.7 µM
BRET AssayPAR1 Receptor / GαoCOS-7 cellsThrombin4.3 µM

Table 2: Selectivity Profile of G Protein Modulators

CompoundGαq/11 FamilyGαs FamilyGαi/o FamilyGα12/13 FamilyReference(s)
YM-254890 Potent InhibitorWeak or no inhibitionWeak or no inhibitionNo inhibition reported
FR900359 (UBO-QIC) Potent InhibitorNo inhibitionNo inhibitionNo inhibition reported
BIM-46187 InhibitorInhibitorInhibitorInhibitor

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Gq Signaling Pathway

This diagram illustrates the canonical Gq signaling cascade, from receptor activation to the release of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq_inactive Gαq-GDP-Gβγ GPCR->Gq_inactive Activates Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC PLCβ Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Agonist Agonist Agonist->GPCR Binds YM_FR YM-254890 / FR900359 YM_FR->Gq_inactive Inhibits GDP Dissociation BIM BIM-46187 BIM->Gq_active Traps in 'Empty Pocket'

Caption: The Gq signaling pathway, illustrating points of inhibition.

Experimental Workflow: GTPγS Binding Assay

This diagram outlines the key steps in a GTPγS binding assay used to measure G protein activation.

GTP_gamma_S_Workflow start Start prep Prepare Cell Membranes Expressing GPCR start->prep incubate Incubate Membranes with Agonist and Inhibitor prep->incubate add_gtp Add [³⁵S]GTPγS incubate->add_gtp reaction Allow Binding Reaction add_gtp->reaction filter Rapid Filtration to Separate Bound/Free reaction->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram illustrates the procedure for a fluorescent-based calcium mobilization assay.

Calcium_Mobilization_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye pre_incubate Pre-incubate with Inhibitor load_dye->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist Inject Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Change (Kinetic Read) add_agonist->measure_response analyze Data Analysis (EC50/IC50) measure_response->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

Experimental Workflow: cAMP Assay

This diagram outlines the general steps for a competitive immunoassay to measure cAMP levels.

cAMP_Assay_Workflow start Start treat_cells Treat Cells with Agonist, Antagonist, and/or Inhibitor start->treat_cells lyse_cells Lyse Cells to Release cAMP treat_cells->lyse_cells add_reagents Add Labeled cAMP and Anti-cAMP Antibody lyse_cells->add_reagents incubate Incubate for Competition add_reagents->incubate detect Detect Signal (e.g., FRET, Luminescence) incubate->detect analyze Data Analysis (IC50) detect->analyze end End analyze->end

Caption: Workflow for a competitive cAMP immunoassay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP (10 µM final concentration)

  • [³⁵S]GTPγS (0.1 nM final concentration)

  • Agonist and test compounds (inhibitors)

  • GF/C filter plates

  • Scintillation fluid

Procedure:

  • Thaw cell membranes on ice and resuspend in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of GDP solution, and 50 µL of agonist and/or inhibitor at various concentrations.

  • Add 50 µL of the membrane suspension (typically 5-20 µg of protein) to each well.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS solution to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM) and subtract this from all other readings.

  • Plot the specific binding against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation using a calcium-sensitive fluorescent dye.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Agonist and test compounds (inhibitors)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection

Procedure:

  • Seed cells into the microplate and culture overnight to form a confluent monolayer.

  • Prepare the dye loading solution according to the manufacturer's instructions, adding probenecid if necessary.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate in the dark at 37°C for 1 hour.

  • During incubation, prepare serial dilutions of the agonist and inhibitor in assay buffer.

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • If testing inhibitors, pre-incubate the cells with the inhibitor for a defined period.

  • Place the microplate in the fluorescence plate reader and measure the baseline fluorescence.

  • Use the automated injector to add the agonist to the wells and immediately begin kinetic measurement of fluorescence intensity.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Analyze the data to determine EC50 values for agonists or IC50 values for inhibitors.

cAMP Accumulation Assay

This assay quantifies the level of intracellular cyclic AMP (cAMP) produced upon activation or inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Agonist and test compounds (inhibitors)

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

  • Lysis buffer (provided in the kit)

Procedure:

  • Culture cells to the desired confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate.

  • Add the test compounds (inhibitors) and incubate for the desired time.

  • Add the agonist to stimulate the GPCR and incubate for a specified period (e.g., 15-30 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Transfer the cell lysate to the assay plate provided in the kit.

  • Add the detection reagents (e.g., HRP-cAMP conjugate and anti-cAMP antibody for an ELISA-based assay).

  • Incubate to allow for the competitive binding reaction.

  • Wash the plate (if required by the kit protocol).

  • Add the substrate and measure the signal (e.g., absorbance, fluorescence, or luminescence).

  • The signal is inversely proportional to the amount of cAMP in the sample.

  • Generate a standard curve with known concentrations of cAMP to quantify the cAMP levels in the samples and determine IC50 values for the inhibitors.

Residence Time Determination (Washout Experiment)

This method assesses the duration of inhibitor binding to its target.

Materials:

  • Cells expressing the target receptor

  • Cell culture medium

  • Inhibitor compound

  • Agonist for the target receptor

  • Assay system to measure downstream signaling (e.g., calcium mobilization or cAMP assay)

Procedure:

  • Treat cells with a saturating concentration of the inhibitor for a defined period to allow for binding equilibrium.

  • For the "washout" group, remove the inhibitor-containing medium and wash the cells extensively with fresh, inhibitor-free medium (e.g., 3-5 washes).

  • For the "no washout" group, maintain the cells in the inhibitor-containing medium.

  • Resuspend the "washout" group in fresh, inhibitor-free medium.

  • At various time points after the washout, stimulate both the "washout" and "no washout" groups with an agonist.

  • Measure the downstream signaling response (e.g., calcium flux or cAMP levels).

  • The rate of recovery of the agonist response in the "washout" group reflects the dissociation rate (k_off) of the inhibitor. A slower recovery indicates a longer residence time.

  • The residence time (τ) is the reciprocal of the dissociation rate constant (τ = 1/k_off).

Conclusion

YM-254890 and FR900359 are highly potent and selective inhibitors of the Gq/11 family of G proteins, acting as GDIs. They are invaluable tools for dissecting Gq-mediated signaling pathways. BIM-46187, while initially described as a pan-G protein inhibitor, can exhibit a preference for Gαq, offering a different mechanistic approach to Gq modulation. The choice of modulator will depend on the specific research question, the required selectivity profile, and the experimental system. The data and protocols provided in this guide are intended to assist researchers in making informed decisions and designing robust experiments to investigate the complex world of G protein signaling.

Safety Operating Guide

Navigating the Safe Disposal of YM-17690: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive framework for the proper disposal of YM-17690, a nitrogen-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of analogous chemical substances and general hazardous waste guidelines. All protocols must be executed in accordance with institutional, local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.

Personal Protective Equipment (PPE): Always wear suitable PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • Skin Contact: In case of accidental contact, immediately wash the affected area with soap and copious amounts of water. Remove any contaminated clothing.

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. It is crucial to seek immediate medical attention.

  • Inhalation: If vapors or dust are inhaled, move the individual to fresh air and seek medical advice.

  • Ingestion: If swallowed, contact a poison control center or a medical professional immediately for guidance. Do not induce vomiting unless instructed to do so.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. The following steps provide a systematic approach to its collection and disposal.

  • Waste Segregation: It is critical to collect this compound waste in a dedicated and compatible container. Do not mix it with other waste streams to avoid potential chemical reactions.

  • Container Selection: Utilize a non-reactive, sealable container that is appropriate for hazardous chemical waste. The container must be in good condition and equipped with a secure lid to prevent leaks or spills.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any known hazard characteristics (e.g., flammable, toxic).

    • The accumulation start date.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area. This area should be located at or near the point of generation and be under the control of laboratory personnel. Ensure the storage area is away from drains and sources of ignition.

  • Decontamination: Thoroughly decontaminate all laboratory equipment, surfaces, and glassware that have come into contact with this compound. Any materials used for cleaning, such as wipes and absorbents, must also be disposed of as hazardous waste in the designated container.

  • Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The resulting rinsate is considered hazardous and must be collected and disposed of as chemical waste. After thorough rinsing, the container can be managed according to institutional guidelines, which may involve defacing the original label before disposal.

  • Disposal Request: Once the waste container is full or has reached the time limit for satellite accumulation as specified by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [1]

Quantitative Data and Handling Parameters

Due to the absence of a specific Safety Data Sheet for this compound, precise quantitative data is not available. The following table provides general guidelines based on best practices for handling analogous chemical compounds.

ParameterGuidelineSource
Storage Temperature Store in a cool, dry, and well-ventilated place.[2]
Incompatible Materials Keep away from strong oxidizing agents, acids, and bases.General Chemical Safety
Container Type Chemically resistant, sealed containers (e.g., glass, polyethylene).[1]
Satellite Accumulation Time Limit Adhere to institutional and local regulations (typically 90-180 days).[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate this compound Waste C->D G Decontaminate Equipment and Surfaces C->G H Triple-Rinse Empty Containers C->H E Use a Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area E->F J Arrange for Pickup by EHS or Licensed Contractor F->J G->D I Collect Rinsate as Hazardous Waste H->I I->D K End: Proper Disposal J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling YM-17690

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for YM-17690 is not publicly available. This guide is based on general safety and handling principles for potent, non-radiolabeled research compounds and information on structurally related chemicals. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling any novel compound.

This compound is identified as a selective leukotriene (LTD4 and LTE4) agonist. As a potent receptor agonist, it should be handled with care to avoid unintended pharmacological effects and potential occupational exposure. The following guidelines provide essential safety and logistical information for its handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure risk. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential.[1][2][3]
Solution Preparation - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1][2][3]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[1][2]

Operational Plan for Handling this compound

A step-by-step approach ensures that the compound is handled safely from receipt to disposal.

1. Preparation and Pre-Handling:

  • Training: Ensure all personnel handling the compound are trained on its potential hazards and have read and understood this safety guide and any internal institutional protocols.

  • Designated Area: Designate a specific area within a laboratory for handling this compound. This area should be clearly marked.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have a spill kit appropriate for the chemicals being used readily available.

2. Handling the Compound:

  • Weighing: If handling the compound as a solid, weigh it out in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]

  • Solution Preparation: Prepare solutions in a chemical fume hood.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly clean all equipment after use.

3. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all solid waste, including empty containers, contaminated gloves, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container.

    • Do not pour any waste containing this compound down the drain.

  • Sharps:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.

  • Decontamination:

    • Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled according to institutional and regulatory guidelines.[4][5][6]

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling a potent compound like this compound in a research laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Ventilated Enclosure prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Work Surfaces & Equipment handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe disposal_storage Store Waste in Designated Area cleanup_ppe->disposal_storage Store Waste disposal_pickup Arrange for Hazardous Waste Pickup disposal_storage->disposal_pickup

Caption: Workflow for the safe handling of potent compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.